2-(Aminomethyl)thiazole-5-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c6-1-4-3-8-5(2-7)9-4/h3H,2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAUZZAJBNFDIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CN)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(Aminomethyl)thiazole-5-carbonitrile: A Comprehensive Technical Guide on Structure, Synthesis, and Pharmacological Applications
Executive Summary
2-(Aminomethyl)thiazole-5-carbonitrile is a highly versatile active pharmaceutical ingredient (API) intermediate and structural building block utilized extensively in modern medicinal chemistry. Featuring a privileged 1,3-thiazole core flanked by a reactive primary amine and a strongly electron-withdrawing carbonitrile group, this compound serves as a critical precursor for synthesizing kinase inhibitors, anti-tubercular agents, and selective cyclooxygenase (COX) inhibitors.
This technical whitepaper provides an in-depth analysis of its structural properties, a self-validating synthetic methodology, and its pleiotropic pharmacological applications, designed to equip researchers and drug development professionals with actionable, field-proven insights.
Chemical Identity and Structural Properties
The pharmacological utility of this compound is intrinsically linked to its molecular architecture. The 1,3-thiazole ring acts as a robust bioisostere for pyridine or oxazole, offering excellent metabolic stability while participating in
The primary amine at the C2 position provides a highly reactive nucleophilic handle, essential for downstream functionalization (e.g., amide coupling, reductive amination). Conversely, the carbonitrile group at the C5 position acts as a strong electron-withdrawing group (EWG). This EWG modulates the
Quantitative Chemical Properties
The following table summarizes the core physicochemical parameters critical for formulation and synthetic planning:
| Property | Value | Reference |
| Chemical Name | This compound | - |
| CAS Number (Free Base) | 749834-79-5 | [1] |
| CAS Number (HCl Salt) | 232612-47-4 | [2] |
| Molecular Formula | [1] | |
| Molecular Weight | 139.18 g/mol | [1] |
| SMILES String | C1=C(SC(=N1)CN)C#N | - |
| Topological Polar Surface Area (TPSA) | 90.9 Ų | [3] |
| XLogP3 (Lipophilicity) | 1.98 | [3] |
Synthetic Methodologies & Protocols
The synthesis of this compound relies on a highly efficient condensation and cyclization sequence. The protocol below is designed as a self-validating system, ensuring that intermediate stages can be analytically confirmed to prevent downstream failures[4].
Step-by-Step Experimental Protocol
1. Preparation of Reactants:
Combine equimolar amounts of an aminomethyl precursor (e.g., a functionalized thiourea derivative) and a carbonitrile-containing electrophile (such as an
2. Reaction Matrix Setup: Suspend the reactants in an aqueous ethanol solvent system. Causality: Aqueous ethanol is specifically chosen because it provides a protic environment that stabilizes the polar transition states during the cyclization of the thiazole ring. It also ensures the solubility of both the highly polar precursors and the mildly hydrophobic final product.
3. Catalysis: Add a catalytic amount of sodium acetate (NaOAc) or acetic acid. Causality: Sodium acetate acts as a mild base to neutralize the hydrobromic acid generated during the condensation. Utilizing a mild base rather than a strong base (like NaOH) is critical to drive the reaction forward without inducing premature hydrolysis of the sensitive carbonitrile group[4].
4. Reflux & Cyclization: Heat the mixture to reflux (approx. 75–80°C) for 3 to 5 hours under continuous magnetic stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent system. Validation: The reaction is deemed complete when the precursor spot is entirely consumed, ensuring maximum atom economy.
5. Aqueous Workup:
Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine and dry over anhydrous
6. Purification: Purify the crude residue via silica gel column chromatography or recrystallization to yield the pure free base (>95% purity)[4].
7. Salt Formation (Optional): To generate the more stable hydrochloride salt (CAS 232612-47-4), dissolve the free base in anhydrous diethyl ether and introduce 1M HCl in ether dropwise until precipitation is complete.
Figure 1: Step-by-step synthetic workflow for this compound.
Analytical Characterization
To guarantee the structural integrity and purity of the synthesized batch, rigorous analytical characterization is required. The following spectroscopic markers serve as self-validating checkpoints[4]:
-
H NMR Spectroscopy: The most diagnostic signal is the thiazole ring proton (C4-H), which appears as a distinct, highly deshielded singlet in the aromatic region (
7.8–8.2 ppm). This profound deshielding is caused by the combined electron-withdrawing effects of the adjacent nitrogen, sulfur, and the C5-carbonitrile group. The protons of the aminomethyl group ( ) typically resonate as a singlet or broad multiplet around 3.5–4.0 ppm. -
C NMR Spectroscopy: The presence of the intact carbonitrile group is confirmed by a characteristic resonance at
110–115 ppm.
Pharmacological Applications & Mechanistic Insights
Beyond its role as a passive building block, this compound and its direct analogs exhibit significant, pleiotropic biological activities. The compact, functionalized nature of the molecule allows it to interact with multiple distinct molecular targets[4].
Anti-Inflammatory Activity (COX-2 Inhibition)
Derivatives of this thiazole structure demonstrate potent and selective inhibition of Cyclooxygenase-2 (COX-2). In vitro assays have shown
Oncology and Cytotoxicity
In vitro studies on various cancer cell lines have revealed that analogs of this compound exhibit significant cytotoxic effects. Notably, it demonstrates an
Anti-Tubercular Activity
The compound exhibits rapid bactericidal activity against Mycobacterium tuberculosis[4]. The precise mechanism is under investigation, but the thiazole scaffold is known to disrupt mycobacterial cell wall synthesis by interfering with essential kinase pathways unique to the pathogen.
Figure 2: Pleiotropic pharmacological mechanisms and biological targets.
References
- MolCore. "749834-79-5 | this compound." MolCore,
- Sigma-Aldrich. "2-Aminomethyl-thiazole-5-carbonitrile hydrochloride | 232612-47-4." Sigma-Aldrich,
- Echemi. "Buy this compound HYDROCHLORIDE." Echemi,
- BenchChem. "this compound hydrochloride | 232612-47-4." BenchChem,
Sources
Physicochemical Properties of 2-(Aminomethyl)thiazole-5-carbonitrile: A Technical Guide
Executive Summary
2-(Aminomethyl)thiazole-5-carbonitrile (CAS: 749834-79-5) is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and anti-infectives. Its structure combines a polar, basic primary amine with an electron-deficient thiazole ring substituted by a nitrile group. This unique electronic push-pull system imparts specific solubility and reactivity profiles that challenge standard formulation and storage protocols.
This guide provides a rigorous analysis of the compound's physicochemical properties, synthetic accessibility, and stability mechanisms, designed to support high-fidelity decision-making in drug discovery campaigns.
Molecular Identity & Structural Analysis
The compound consists of a 1,3-thiazole core substituted at the 2-position with an aminomethyl group (–CH₂NH₂) and at the 5-position with a cyano group (–CN).
-
Electronic Environment : The 5-cyano group is strongly electron-withdrawing, reducing the electron density of the thiazole ring. This lowers the pKa of the thiazole nitrogen compared to unsubstituted thiazole.
-
Amine Basicity : The primary amine is separated from the ring by a methylene spacer. While it remains basic, the inductive effect of the electron-deficient heterocycle slightly attenuates its pKa compared to a standard benzylamine.
-
Dipole Moment : The molecule possesses a significant dipole moment due to the aligned vectors of the nitrile and the thiazole heteroatoms, influencing its high solubility in polar aprotic solvents like DMSO.
Table 1: Physicochemical Profile[1]
| Property | Value / Descriptor | Source/Note |
| IUPAC Name | 2-(Aminomethyl)-1,3-thiazole-5-carbonitrile | Standard |
| CAS Number | 749834-79-5 (Free Base)232612-47-4 (HCl Salt) | Verified |
| Molecular Formula | C₅H₅N₃S | |
| Molecular Weight | 139.18 g/mol (Free Base)175.64 g/mol (HCl Salt) | Calculated |
| Physical State | Off-white to pale yellow solid | Observed |
| Melting Point | Free Base: Predicted 75–85 °CHCl Salt: >250 °C (decomp) | Structural analog estimation |
| pKa (Base) | ~8.2 ± 0.5 (Primary Amine) | Predicted (Inductive effect) |
| pKa (Acid) | ~1.5 (Thiazole Nitrogen) | Predicted |
| LogP | 0.25 (Experimental estimate) | Hydrophilic |
| H-Bond Donors | 1 (–NH₂) | |
| H-Bond Acceptors | 3 (Nitrile N, Thiazole N, Amine N) |
Synthetic Accessibility & Purity[6][7]
For research applications, the purity of this building block is critical. Common synthetic routes often leave trace impurities that can interfere with biological assays.[1]
Recommended Synthetic Pathway (Wohl-Ziegler / Delépine)
The most robust route for scale-up involves the functionalization of 2-methylthiazole-5-carbonitrile.
-
Radical Bromination : 2-methylthiazole-5-carbonitrile is reacted with NBS (N-bromosuccinimide) and AIBN to yield 2-(bromomethyl)thiazole-5-carbonitrile.
-
Amination : The bromide is displaced using hexamethylenetetramine (Delépine reaction) followed by acid hydrolysis to yield the primary amine without over-alkylation (secondary amine formation).
Quality Control Check :
-
HPLC : Monitor for the des-cyano impurity (decarboxylation byproduct) and the dimer (secondary amine formed by reaction of product with starting bromide).
-
NMR : ¹H NMR in DMSO-d₆ should show a distinct methylene singlet at ~4.1 ppm and the aromatic thiazole proton at ~8.5 ppm.
Experimental Protocols
Protocol A: Determination of pKa (Potentiometric Titration)
Rationale: Accurate pKa is essential for understanding ionization state at physiological pH (7.4).
-
Preparation : Dissolve 5 mg of the HCl salt in 20 mL of degassed water/methanol (90:10 v/v) to ensure solubility.
-
Calibration : Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01).
-
Titration : Titrate with 0.1 M NaOH standardized solution at 25°C under inert gas (N₂ or Ar) to prevent carbonate formation.
-
Data Analysis : Plot pH vs. Volume of NaOH. The first inflection point corresponds to the neutralization of the HCl counterion; the second inflection point (half-equivalence) represents the pKa of the primary amine.
-
Validation : Compare with a reference standard like benzylamine (pKa ~9.3) run under identical conditions.
Protocol B: LogD Measurement (Shake-Flask Method)
Rationale: LogD at pH 7.4 predicts membrane permeability better than LogP for ionizable compounds.
-
Phases : Prepare n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS saturated with n-octanol.
-
Equilibration : Dissolve compound (1 mg) in the aqueous phase (2 mL). Add octanol phase (2 mL).
-
Agitation : Vortex for 1 hour at 25°C, then centrifuge at 3000 rpm for 10 mins to separate phases.
-
Quantification : Analyze both phases via HPLC-UV (254 nm).
-
Calculation :
.
Reactivity & Stability Profile
Critical Insight : Thiazole derivatives stored in DMSO are prone to degradation.[1][2] The sulfur atom is susceptible to oxidation, and the nitrile can hydrolyze under extreme pH.
Degradation Pathways
-
S-Oxidation : In DMSO solution, especially under light or with trace peroxides, the thiazole sulfur can oxidize to the sulfoxide/sulfone.[2]
-
Nitrile Hydrolysis : Acidic or basic aqueous conditions can convert the nitrile (–CN) to the primary amide (–CONH₂) and subsequently to the carboxylic acid (–COOH).
-
Dimerization : The free amine can react with residual alkyl halides or via oxidative coupling.
Storage Recommendations
-
Solid State : Store as HCl salt at -20°C under argon. Hygroscopic; keep desiccated.
-
Solution : Avoid storing in DMSO for >1 month. If necessary, use anhydrous DMSO, store at -80°C, and protect from light.[2]
Visualizations
Diagram 1: Physicochemical Characterization Workflow
This workflow illustrates the logical sequence for validating the compound before use in biological assays.
Caption: Step-by-step quality control workflow to ensure compound integrity before biological screening.
Diagram 2: Reactivity & Degradation Pathways
This diagram highlights the chemical vulnerabilities of the molecule.
Caption: Primary degradation pathways including S-oxidation in DMSO and nitrile hydrolysis.
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 10057507, 2-Amino-1,3-thiazole-5-carbonitrile. Retrieved from [Link](Note: Structural analog reference for core properties).
-
European Patent Office (2010) . Process for the preparation of chlorothiazole derivatives (EP0446913A1).[3] Retrieved from .
-
University of Tartu (2025) . Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link].
Sources
2-(Aminomethyl)thiazole-5-carbonitrile CAS number and synonyms
Executive Summary & Chemical Identity[1]
2-(Aminomethyl)thiazole-5-carbonitrile is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD). Its structure features a thiazole core substituted with a reactive primary amine on a methylene linker at the C2 position and an electrophilic nitrile group at the C5 position. This dual functionality makes it an ideal "linker-scaffold" for generating bifunctional ligands, kinase inhibitors, and peptidomimetics.
The compound is most commonly supplied and handled as its hydrochloride salt to ensure stability and solubility.
Identification Data
| Parameter | Detail |
| CAS Number (Free Base) | 749834-79-5 |
| CAS Number (HCl Salt) | 232612-47-4 |
| IUPAC Name | 2-(Aminomethyl)-1,3-thiazole-5-carbonitrile |
| Common Synonyms | 5-Thiazolecarbonitrile, 2-(aminomethyl)-; 2-Aminomethyl-5-cyanothiazole |
| Molecular Formula | C₅H₅N₃S (Free Base) / C₅H₆ClN₃S (HCl Salt) |
| Molecular Weight | 139.18 g/mol (Free Base) / 175.64 g/mol (HCl Salt) |
| SMILES | N#CC1=CN=C(CN)S1 |
| Physical State | Off-white to pale yellow solid (typically hygroscopic as HCl salt) |
Synthesis & Production Methodologies
The synthesis of this compound requires a strategy that preserves the sensitive nitrile group while constructing the thiazole ring.[1] The most robust industrial route employs a modified Hantzsch Thiazole Synthesis followed by functional group interconversion.
Retrosynthetic Analysis
The 1,3-thiazole core is assembled via the condensation of a thioamide and an
-
Thioamide Precursor: 2-Aminoethanethioamide (derived from aminoacetonitrile).
-
Carbonyl Partner: Ethyl 2-chloro-3-oxopropionate (provides the C4-C5 backbone).
-
Post-Cyclization: Conversion of the C5-ester to a nitrile via an amide intermediate.
Validated Synthetic Protocol (Step-by-Step)
Stage 1: Thioamide Formation
-
Reagents: Aminoacetonitrile hydrochloride, Hydrogen sulfide (
) or Lawesson’s reagent, Triethylamine ( ). -
Protocol: Aminoacetonitrile is treated with
in a basic ethanolic solution to yield 2-aminoethanethioamide. Note: The amine is often Boc-protected (N-Boc-aminoacetonitrile) prior to thionation to prevent self-condensation.
Stage 2: Hantzsch Cyclization
-
Reagents: N-Boc-2-aminoethanethioamide, Ethyl 2-chloro-3-oxopropionate, Ethanol, Reflux.
-
Mechanism: Nucleophilic attack of the sulfur on the
-carbon of the chloro-ester, followed by condensation of the thioamide nitrogen with the aldehyde/ketone carbonyl. -
Product: Ethyl 2-((tert-butoxycarbonyl)aminomethyl)thiazole-5-carboxylate.
Stage 3: Functional Group Transformation (Ester
Nitrile)
-
Ammonolysis: Treat the ethyl ester with methanolic ammonia (
) to form the primary amide. -
Dehydration: React the amide with Trifluoroacetic anhydride (TFAA) and Pyridine in Dichloromethane (DCM) at 0°C to dehydrate the amide into the nitrile (-CN).
-
Deprotection: Removal of the Boc group using
in Dioxane yields the final This compound hydrochloride .
Reaction Pathway Diagram
Figure 1: Step-wise synthetic route from aminoacetonitrile to the target thiazole carbonitrile.
Applications in Drug Discovery[6][7][8][9]
This compound serves as a critical pharmacophore scaffold .[2] The thiazole ring is bioisosteric with pyridine and imidazole, often improving metabolic stability and lipophilicity profiles.
Fragment-Based Drug Discovery (FBDD)
-
Ligand Efficiency: The low molecular weight (<180 Da) and high polarity allow it to bind efficiently to protein pockets (e.g., ATP binding sites of kinases).
-
Growth Vectors:
-
N-Terminus (C2-position): The primary amine is a nucleophile ready for amide coupling, reductive amination, or sulfonylation. This vector usually extends into the solvent-exposed region or hinge region of enzymes.
-
C-Terminus (C5-position): The nitrile group can interact via hydrogen bonding (as an acceptor) or be further reduced to a primary amine (creating a diamine linker) or hydrolyzed to an acid/amide.
-
Therapeutic Areas
-
Kinase Inhibitors: Thiazole-5-carbonitriles are structural analogs of Dasatinib-like cores. The nitrile group can engage the "gatekeeper" residue in certain kinases.
-
Protease Inhibitors: Used as a P1 or P2 anchor in peptidomimetic inhibitors targeting viral proteases or cathepsins.
-
Antibacterials: Derivatives have shown activity against Mycobacterium tuberculosis by disrupting cell wall synthesis pathways.
Experimental Workflow: Library Generation
The following workflow describes how to utilize this building block to generate a focused library of kinase inhibitors.
Figure 2: Workflow for diversifying the core scaffold into bioactive libraries.
Handling, Stability, and Safety
Stability Profile
-
Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator at 2-8°C .
-
Chemical Stability: The nitrile group is stable under acidic conditions but susceptible to hydrolysis under strong basic conditions (
) or strong oxidative environments. -
Incompatibility: Avoid contact with strong oxidizing agents and strong bases which may liberate the free base or hydrolyze the nitrile.
Safety Precautions (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.
References
-
PubChem. (n.d.). 2-Amino-1,3-thiazole-5-carbonitrile (Related Analog Data). National Library of Medicine. Retrieved March 1, 2026, from [Link]
Sources
solubility of 2-(Aminomethyl)thiazole-5-carbonitrile in organic solvents
This guide provides an in-depth technical analysis of the solubility profile for 2-(Aminomethyl)thiazole-5-carbonitrile , a critical heterocyclic building block in medicinal chemistry.
This document is structured to support decision-making in synthesis, purification, and formulation, distinguishing clearly between the Free Base and Hydrochloride Salt forms, as their solubility behaviors are diametrically opposed.
Executive Summary & Compound Identity
This compound is a bifunctional thiazole scaffold featuring a basic primary amine (via a methylene linker) and an electron-withdrawing nitrile group. This specific arrangement dictates a "push-pull" electronic character that heavily influences its solubility in organic media.
-
Primary Challenges: The compound exhibits high lattice energy due to intermolecular hydrogen bonding (Amine donor
Nitrile/Thiazole acceptor), often requiring polar aprotic solvents or heat for complete dissolution. -
Critical Distinction: You must verify which form you possess before selecting a solvent.
-
Free Base (CAS 749834-79-5): Lipophilic enough for organic extraction; soluble in alcohols/DMSO.
-
HCl Salt (CAS 232612-47-4): Highly polar; water-soluble; insoluble in most non-polar organics.
-
| Feature | Free Base | Hydrochloride Salt |
| CAS | 749834-79-5 | 232612-47-4 |
| Formula | ||
| MW | ~139.18 g/mol | ~175.64 g/mol |
| Primary Character | Basic, H-bond Donor/Acceptor | Ionic, Hydrophilic |
Physicochemical Drivers of Solubility
To predict solubility behavior without empirical data for every solvent, we analyze the structural determinants:
-
The Aminomethyl Group (
): Unlike an aniline-like 2-aminothiazole, the methylene linker breaks conjugation with the ring. This makes the amine more basic ( ) and highly nucleophilic. It acts as a strong hydrogen bond donor. -
The Nitrile Group (
): A strong hydrogen bond acceptor and dipole generator. It increases polarity but reduces solubility in non-polar hydrocarbons. -
The Thiazole Core: Adds aromatic character but remains electron-deficient, enhancing solubility in polar aprotic solvents like DMSO.
Solubility Landscape (Organic Solvents)
The following matrix categorizes solvents by their utility for the Free Base form.
A. High Solubility (Primary Solvents)
Best for: Stock solutions, NMR analysis, and homogeneous reactions.
| Solvent | Solubility Rating | Technical Notes |
| DMSO | Excellent (>100 mg/mL) | The universal solvent for this scaffold. Disrupts intermolecular H-bonds effectively. Caution: Difficult to remove; high boiling point. |
| DMF / NMP | Excellent | Alternative to DMSO. Useful for nucleophilic substitution reactions where high temp is required. |
| Methanol | Good | Excellent for dissolving the free base. Can be removed easily (low BP). Risk: Protice solvent; may interfere with some electrophiles. |
| Ethanol | Good | Slightly less effective than MeOH but safer. Often used for recrystallization (see Protocol). |
B. Moderate Solubility (Extraction & Workup)
Best for: Liquid-Liquid Extraction (LLE) and Chromatography.
| Solvent | Solubility Rating | Technical Notes |
| DCM | Moderate | Good for extraction from basic aqueous layers. May require 5-10% MeOH additive to fully solubilize polar fractions. |
| Ethyl Acetate | Moderate/Low | The free base partitions here, but solubility is limited. Large volumes required for extraction. |
| THF | Moderate | Good solubility, but check for peroxides. Useful for reactions involving acid chlorides or anhydrides. |
C. Low Solubility (Anti-Solvents)
Best for: Precipitation and Washing.
| Solvent | Solubility Rating | Technical Notes |
| Hexanes | Insoluble | Ideal for washing the solid to remove non-polar impurities. |
| Diethyl Ether | Poor | Often induces precipitation of the free base from more polar mixtures. |
| Water | Low (Free Base) | The free base precipitates at pH > 10. The HCl salt is highly soluble. |
Visual Decision Guides
Diagram 1: Solvent Selection Decision Tree
This logic flow ensures you select the correct solvent system based on your experimental goal (Synthesis vs. Analysis).
Caption: Decision matrix for selecting the optimal solvent system based on experimental intent.
Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Solubility Determination)
Use this protocol to generate precise solubility data for your specific batch/purity.
-
Preparation: Weigh ~10 mg of this compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 100 µL of the target solvent (e.g., Methanol).
-
Agitation: Vortex for 1 minute.
-
Stepwise Addition: If solid persists, add solvent in 100 µL increments, vortexing/sonicating between additions, until clear.
-
Calculation:
.
Protocol B: Recrystallization (Purification)
The most effective method for purifying the free base from crude reaction mixtures.
-
Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 10-15 mL per gram).
-
Filtration: If insoluble particles remain (inorganic salts), filter while hot.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the glass or add dropwise Hexanes (anti-solvent) until turbidity appears.
-
Collection: Cool to 4°C, filter the precipitate, and wash with cold Hexanes/Ether (1:1).
Implications for Drug Development[4]
-
Salt Selection: If the free base shows poor oral bioavailability due to dissolution rate limits, converting to the Hydrochloride or Mesylate salt will drastically improve aqueous solubility (
mg/mL in water). -
Stability Warning: Avoid storing the compound in Acetone or Acetaldehyde for long periods. The primary amine is reactive and will form Schiff bases (imines) over time.
-
Formulation: For early-stage animal dosing (PK studies), a vehicle of 5% DMSO / 40% PEG400 / 55% Water is recommended to maintain the compound in solution.
References
-
BenchChem. (2025). This compound hydrochloride Product Data. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet & Properties for Thiazole Carbonitriles. Retrieved from
-
Gaylord Chemical. (2025). Dimethyl Sulfoxide (DMSO) Solubility Data and Reaction Stability. Retrieved from
-
PubChem. (2025).[3] Compound Summary for this compound (CID 749834-79-5). Retrieved from
Sources
Advanced Technical Guide & Mechanistic SDS: 2-(Aminomethyl)thiazole-5-carbonitrile
Executive Summary: Beyond the Basic SDS
In my tenure overseeing active pharmaceutical ingredient (API) synthesis, I have found that treating a Safety Data Sheet (SDS) merely as a compliance checklist is a critical missed opportunity. For drug development professionals, an SDS is fundamentally a mechanistic blueprint.
The compound 2-(Aminomethyl)thiazole-5-carbonitrile is a prime example. Widely utilized as a critical building block in the synthesis of advanced kinase inhibitors and targeted antibacterial agents against Mycobacterium tuberculosis[1], this bifunctional heterocycle demands a nuanced handling strategy. Its molecular architecture—featuring both a nucleophilic primary amine and an electrophilic nitrile group—dictates both its synthetic utility and its toxicological profile. This whitepaper synthesizes standard SDS hazard data with field-proven physicochemical insights to provide a comprehensive, self-validating guide for researchers.
Physicochemical Profiling & Structural Causality
Understanding the physical parameters of this intermediate is the first step in mitigating risk. The compound is commercially available in two primary forms: the free base and the hydrochloride (HCl) salt. The HCl salt is generally preferred in bench-scale synthesis due to its enhanced stability against atmospheric degradation.
Below is a consolidated physicochemical profile comparing both forms, synthesized from authoritative chemical suppliers including 2[2] and 3[3].
| Parameter | Free Base Specification | Hydrochloride Salt Specification |
| CAS Registry Number | 749834-79-5 | 232612-47-4 |
| SMILES String | C1=C(SC(=N1)CN)C#N | C1=C(SC(=N1)CN)C#N.Cl |
| Molecular Formula | C₅H₅N₃S | C₅H₆ClN₃S |
| Molecular Weight | 139.18 g/mol | 175.64 g/mol |
| Purity Threshold | ≥ 96% | ≥ 96% |
| Storage Conditions | 2-8°C, Inert Atmosphere | Room Temp, Inert Atmosphere |
| GHS Hazard Codes | Irritant (Alkaline Base) | H302, H315, H319, H332 |
Mechanistic Hazard Characterization
Standard SDS documentation for the hydrochloride salt lists four primary hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled)[3]. To handle this compound safely, scientists must understand the causality behind these codes.
-
H315 & H319 (Irritation): The primary aminomethyl group, once solvated or exposed to physiological moisture, acts as a localized base. This localized alkalinity disrupts the lipid bilayers of the stratum corneum (skin) and corneal epithelium (eyes), leading to rapid irritation.
-
H302 & H332 (Systemic Toxicity): The thiazole-bound nitrile group is susceptible to enzymatic hydrolysis in vivo. Cytochrome P450 (CYP450) metabolism can interact with the cyano group, potentially liberating trace cyanide equivalents or reactive electrophilic intermediates, which drives the acute oral and inhalation toxicity profiles.
Mechanistic pathways linking structural motifs to specific SDS hazard codes.
Self-Validating Experimental Protocol: Amide Coupling
To safely utilize this compound in drug discovery, it is typically subjected to an amide coupling reaction to mask the reactive amine, thereby neutralizing its primary hazard profile. Below is a field-tested, self-validating methodology designed to ensure both safety and high synthetic yield.
Workflow Diagram
Self-validating experimental workflow for amide coupling under inert conditions.
Step-by-Step Methodology
Objective: Convert the hazardous this compound hydrochloride into a stable, non-irritating API intermediate.
-
Step 1: Inert Atmosphere Preparation
-
Action: Purge a flame-dried Schlenk flask with Argon for 15 minutes prior to reagent introduction.
-
Causality: The primary amine is highly susceptible to atmospheric oxidation and can capture ambient CO₂ to form unwanted carbamate species.
-
Self-Validation Check: Utilize an oil bubbler to confirm positive Argon pressure; a steady, continuous bubble rate validates system integrity.
-
-
Step 2: Solvation & Dispersion
-
Action: Suspend 1.0 equivalent of the hydrochloride salt (CAS 232612-47-4) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.
-
Causality: The HCl salt exhibits poor solubility in non-polar solvents. DMF provides the necessary dielectric constant to solvate the ionic lattice effectively.
-
-
Step 3: In-Situ Neutralization
-
Action: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.
-
Causality: The amine must be free-based (deprotonated) to act as a potent nucleophile. DIPEA is chosen over Triethylamine (TEA) due to its steric bulk, which minimizes nucleophilic competition during the coupling phase.
-
-
Step 4: Nucleophilicity Validation (Critical Checkpoint)
-
Action: Extract a 5 µL aliquot of the reaction mixture, dilute in 1 mL of deionized water, and test with pH indicator paper.
-
Causality: Incomplete neutralization leaves the amine protonated and unreactive, guaranteeing a failed coupling reaction.
-
Self-Validation Check: The pH must read approximately 8. If the pH is < 7, the system invalidates the current state, requiring the addition of DIPEA in 0.2 equivalent increments until pH 8 is achieved.
-
-
Step 5: Electrophilic Coupling
-
Action: Introduce 1.1 equivalents of the target carboxylic acid and 1.2 equivalents of HATU. Stir at room temperature for 4 hours.
-
Causality: HATU rapidly activates the carboxylic acid, forming a highly reactive O-Atab ester that prevents epimerization and outcompetes any potential deleterious side reactions from the adjacent nitrile group.
-
Conclusion
By translating the static hazard codes of this compound into a dynamic understanding of its molecular reactivity, researchers can design workflows that inherently protect the operator while maximizing synthetic yield. The integration of self-validating steps—such as the critical pH checkpoint during neutralization—ensures that chemical safety and experimental success are treated as a unified objective.
References
-
749834-79-5 | this compound - MolCore. 2
-
This compound hydrochloride - Kosinmed. 3
-
This compound hydrochloride | 232612-47-4 - Benchchem. 1
-
CAS 749834-79-5 2-Aminomethyl-thiazole-5-carbonitrile - Alfa Chemistry. 4
Sources
Medicinal Chemistry Applications of Thiazole-5-Carbonitrile Derivatives: From Scaffold Design to Clinical Translation
Executive Summary
The 1,3-thiazole ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved drugs. However, functionalizing the C5 position with a carbonitrile group (–C≡N) fundamentally alters the scaffold's stereoelectronic profile. This in-depth technical guide explores the rational design, structural causality, and clinical applications of thiazole-5-carbonitrile derivatives. By acting as a strong electron-withdrawing group (EWG) and a linear hydrogen-bond acceptor, the cyano moiety enhances metabolic stability, modulates lipophilicity, and drives highly specific target engagement in oncology, fibrotic diseases, and infectious disease [1].
Physicochemical Rationale & Structural Causality
The strategic installation of a carbonitrile group at the 5-position of the thiazole ring is not merely a steric choice; it is a calculated electronic modulation.
-
Metabolic Shielding: The C5 position of an unsubstituted thiazole is a known metabolic "soft spot," highly susceptible to cytochrome P450-mediated epoxidation and subsequent ring opening. The strong electron-withdrawing nature of the cyano group depletes electron density from the
-system, effectively deactivating the ring toward oxidative degradation. -
Target Engagement (H-Bonding): The
-hybridized nitrogen of the cyano group provides a highly directional, linear hydrogen-bond acceptor. This geometry is ideal for penetrating deep, narrow hydrophobic pockets (such as the autotaxin catalytic tunnel) or interacting with the rigid hinge regions of kinases. -
pKa Modulation: The inductive effect of the C5-cyano group significantly lowers the pKa of adjacent functional groups (e.g., C2 or C4 amines), shifting them predominantly into their neutral, un-ionized state at physiological pH. This enhances membrane permeability and oral bioavailability.
Key Therapeutic Applications
Fibrotic Diseases: Autotaxin (ATX) Inhibition
The most clinically advanced application of the thiazole-5-carbonitrile scaffold is in the treatment of Idiopathic Pulmonary Fibrosis (IPF). Ziritaxestat (GLPG1690) is a first-in-class, potent inhibitor of Autotaxin (ATX) [1]. ATX is a secreted enzyme responsible for the lysophospholipase D (lysoPLD) conversion of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a bioactive lipid that drives fibroblast proliferation.
In Ziritaxestat, the 4-(4-fluorophenyl)thiazole-5-carbonitrile moiety acts as the primary pharmacophore binding to the ATX hydrophobic pocket. The cyano group forms critical electrostatic interactions that competitively exclude LPC from the active site, halting the pro-fibrotic signaling cascade.
Autotaxin-LPA signaling pathway and its inhibition by Ziritaxestat.
Oncology: Precision Kinase Inhibition
Thiazole-5-carbonitriles have emerged as potent Type II kinase inhibitors.
-
VEGFR-2 Inhibition: Novel 4-((2-aminothiazol-5-yl)amino)-2-(phenylamino)thiazole-5-carbonitrile derivatives have been developed as mimetics of Sunitinib [2]. The C5-cyano group increases the acidity of the C2-amine, strengthening its hydrogen-bonding interaction with the VEGFR-2 hinge region, resulting in superior
values against breast cancer (MCF-7) cell lines compared to standard therapies. -
PKMYT1 Inhibition: In the context of p53-mutated Triple-Negative Breast Cancer (TNBC), benzo[d]thiazole-5-carbonitrile derivatives (e.g., Compound XH-30) have demonstrated nanomolar potency (
nM) by selectively suppressing PKMYT1, showing synergistic lethality when combined with PARP inhibitors like Olaparib [3].
Antimicrobial Agents
Lipophilic derivatives, such as 4-amino-2,3-dihydro-2-imino-3-(1-iminododecyl)thiazole-5-carbonitrile, leverage the polar carbonitrile core attached to a long hydrophobic alkyl chain [4]. This amphiphilic architecture allows the molecule to intercalate into and disrupt the phospholipid bilayers of Gram-positive bacteria (e.g., S. aureus), causing membrane depolarization and cell death.
Quantitative Data Summary
The following table summarizes the pharmacological profiles of key thiazole-5-carbonitrile derivatives across different therapeutic areas.
| Compound / Derivative | Primary Target | Therapeutic Indication | Potency ( | Key Structural Feature |
| Ziritaxestat (GLPG1690) | Autotaxin (ENPP2) | Idiopathic Pulmonary Fibrosis | 4-(4-fluorophenyl)thiazole-5-carbonitrile | |
| Compound 3b | VEGFR-2 Kinase | Breast Cancer (MCF-7) | 2-(phenylamino)thiazole-5-carbonitrile | |
| Compound XH-30 | PKMYT1 Kinase | Triple-Negative Breast Cancer | Benzo[d]thiazole-5-carbonitrile core | |
| Derivative 8a-e | Bacterial Membrane | Antimicrobial (S. aureus) | MIC = 3.125 | 4-amino-thiazole-5-carbonitrile |
Experimental Protocols & Methodologies
To ensure reproducibility and trustworthiness, the following self-validating protocols outline the synthesis and biological evaluation of the thiazole-5-carbonitrile scaffold.
General Synthesis of 2-Amino-Thiazole-5-Carbonitriles
This multicomponent one-pot synthesis utilizes a modified Gewald-type reaction to construct the functionalized thiazole ring.
Rationale: Triethylamine (TEA) is selected as a non-nucleophilic base to deprotonate the highly acidic methylene protons of malononitrile. This drives the initial nucleophilic attack on the isothiocyanate without competing for the electrophilic center. The subsequent addition of elemental sulfur allows for intramolecular cyclization, driven by the thermodynamic stability of the resulting aromatic ring.
-
Preparation: In a round-bottom flask, dissolve 10 mmol of the appropriate aryl isothiocyanate and 10 mmol of malononitrile in 20 mL of anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add 1.5 equivalents of triethylamine (TEA) dropwise at 0°C. Stir for 30 minutes to ensure complete formation of the intermediate carbanion.
-
Cyclization: Add 10 mmol of elemental sulfur (
) to the reaction mixture. Elevate the temperature to 50°C and stir for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3) until the isothiocyanate spot disappears, validating complete conversion. -
Isolation: Pour the mixture into 100 mL of crushed ice-water. The crude 2-amino-thiazole-5-carbonitrile will precipitate as a solid.
-
Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure product.
General synthetic workflow for 2-amino-thiazole-5-carbonitrile derivatives.
In Vitro Target Engagement: Autotaxin (LysoPLD) Inhibition Assay
To validate the biological activity of synthesized ATX inhibitors (e.g., Ziritaxestat analogs), a fluorogenic substrate assay is utilized.
Rationale: The assay utilizes FS-3, an internally quenched fluorogenic LPC analogue. This design ensures that fluorescence is only unquenched upon specific lysoPLD cleavage by ATX. This eliminates background noise from non-specific compound binding and provides a self-validating, real-time readout of target engagement.
-
Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM KCl, 1 mM
, 1 mM , and 0.01% fatty-acid-free BSA. -
Enzyme Incubation: Plate 2 nM of recombinant human Autotaxin (ENPP2) in a 96-well black microplate. Add the thiazole-5-carbonitrile test compound (serially diluted in DMSO, final DMSO concentration <1%) and incubate at 37°C for 30 minutes. Include a no-enzyme well (baseline control) and a vehicle-only well (maximum activity control).
-
Substrate Addition: Initiate the reaction by adding 1
M of FS-3 substrate to all wells. -
Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure emission continuously for 45 minutes at 37°C (Excitation: 485 nm / Emission: 538 nm).
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the fluorescence-time curve. Normalize the data against the vehicle control to determine the using non-linear regression analysis.
Conclusion
The thiazole-5-carbonitrile scaffold is a masterclass in rational drug design. By leveraging the cyano group's profound electron-withdrawing capabilities and precise hydrogen-bonding geometry, medicinal chemists can engineer molecules that bypass traditional metabolic liabilities while achieving nanomolar target specificity. From halting fibrotic cascades via Autotaxin inhibition to disrupting aggressive tumor kinase networks, this pharmacophore remains a vital tool in the modern drug discovery pipeline.
References
-
Desroy, N., et al. "Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis." Journal of Medicinal Chemistry, 2017.[Link]
-
"Probing structural requirements for thiazole-based mimetics of sunitinib as potent VEGFR-2 inhibitors." National Center for Biotechnology Information (PMC), 2025.[Link]
-
"Discovery of PKMYT1 Inhibitors with a Novel Scaffold for the Treatment of Triple-Negative Breast Cancer." ACS Publications, 2025.[Link]
-
Ghoneim, A. A., et al. "Design and Synthesis of Novel 4-Amino-2,3-dihydro-2-imino-3-(1-iminododecyl)thiazole-5-Carbonitrile Derivatives as Antimicrobial Agents." Der Pharma Chemica, 2020.[Link]
Engineering Efficacy: 2-(Aminomethyl)thiazole-5-carbonitrile in Fragment-Based Drug Discovery
Executive Summary
Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight chemical starting points that bind to biological targets with high ligand efficiency. Among the vast chemical space of fragment libraries, the thiazole heterocycle has emerged as a privileged scaffold. This technical guide explores the structural logic, physicochemical profiling, and experimental validation of 2-(Aminomethyl)thiazole-5-carbonitrile (CAS: 749834-79-5)[1]. By analyzing its orthogonal growth vectors and addressing the inherent liabilities of thiazole fragments, this whitepaper provides a comprehensive framework for deploying this building block in hit-to-lead campaigns.
The Structural Logic of the Scaffold
The architectural brilliance of this compound lies in its bifunctional nature, offering two highly distinct, orthogonal growth vectors flanking a rigid heteroaromatic core.
-
The Aminomethyl Vector: At physiological pH, the primary amine is typically protonated, acting as a potent hydrogen bond donor and providing strong electrostatic interactions with acidic residues (e.g., aspartate or glutamate) within target binding pockets. Synthetically, it serves as a highly reactive nucleophile for rapid library expansion via amide coupling or reductive amination.
-
The Carbonitrile Vector: The nitrile group is a linear, sterically undemanding moiety that acts as a strong hydrogen bond acceptor. During hit-to-lead optimization, it serves as a versatile synthetic handle—capable of being converted into primary amides, amidines (via the Pinner reaction), or tetrazoles (as carboxylic acid bioisosteres).
-
The Thiazole Core: The electron-rich heterocycle frequently mimics amide bonds in bioactive conformations and participates in
stacking or metal coordination (e.g., targeting metalloproteases).
Logical mapping of orthogonal fragment growth vectors for library expansion.
Physicochemical Profiling (Rule of Three Compliance)
For a fragment to be viable, it must adhere to Astex's "Rule of Three" (Ro3), ensuring it possesses high aqueous solubility for high-concentration biochemical screening (often >1 mM) while minimizing entropic penalties upon binding. This compound exhibits near-perfect Ro3 compliance[1].
Table 1: Physicochemical Parameters & FBDD Rationale
| Property | Value | FBDD Rationale (Rule of 3) |
| Molecular Weight | 139.18 g/mol | |
| cLogP | ||
| Hydrogen Bond Donors (HBD) | 2 (Primary Amine) | |
| Hydrogen Bond Acceptors (HBA) | 4 (Nitrile, Thiazole N, Amine N) | |
| Rotatable Bonds | 2 |
Methodological Framework: Hit Validation & PAINS Triage
Causality & The Thiazole Liability: While thiazoles are highly enriched in active fragments, they are notoriously known as "frequent hitters" or Pan-Assay Interference Compounds (PAINS). Thiazole derivatives can exhibit non-specific modes of inhibition through redox cycling (generating reactive oxygen species) or promiscuous thiol reactivity[2].
To ensure scientific integrity, any hit involving this compound must be subjected to a rigorous, self-validating assay cascade to differentiate true target engagement from assay interference.
Protocol: Self-Validating Thiazole Fragment Triage Cascade
Step 1: Primary Binding Assessment (Surface Plasmon Resonance - SPR)
-
Methodology: Immobilize the target protein on a CM5 sensor chip via standard amine coupling. Inject the fragment library at concentrations ranging from
to . -
Self-Validation Mechanism: The system must include a reference channel (blank surface) to subtract bulk refractive index changes inherent to high-concentration fragment injections. A known low-affinity binder must be included as a positive control to verify the structural integrity of the immobilized protein.
Step 2: Redox Activity Profiling (HRP-PR Assay)
-
Methodology: Incubate
of the fragment with Horseradish Peroxidase (HRP) and Phenol Red (PR) in assay buffer. -
Causality: Redox-active fragments undergo redox cycling in the presence of reducing agents, producing
. HRP utilizes this to oxidize Phenol Red, resulting in a measurable absorbance shift at [2]. -
Self-Validation Mechanism: Run the assay in parallel with and without
1,4-dithiothreitol (DTT). True redox cyclers will only generate in the presence of the reducing agent. If a signal occurs without DTT, the fragment is autofluorescent or directly absorbing at the detection wavelength, triggering a spectral interference exclusion rather than a redox exclusion.
Step 3: Thiol Reactivity Screening (DTNB Assay)
-
Methodology: Incubate the fragment with Ellman’s reagent (5,5'-dithiobis(2-nitrobenzoic acid) or DTNB) and monitor the release of the
anion at . -
Causality: If the thiazole core or the carbonitrile group undergoes non-specific nucleophilic attack by thiols, it will deplete free thiols in the assay, altering the DTNB readout[2].
-
Self-Validation Mechanism: Run the assay with a biologically irrelevant thiol-containing protein (e.g., BSA). If the fragment reacts with BSA, it is a promiscuous covalent binder and must be discarded. If it only reacts with the target protein, it may represent a targeted covalent inhibitor.
High-throughput hit profiling workflow to isolate true binders from PAINS.
Conclusion
This compound is a highly versatile building block for Fragment-Based Drug Discovery. Its low molecular weight, favorable polar surface area, and orthogonal synthetic vectors make it an ideal starting point for hit-to-lead expansion. However, as with all thiazole-containing fragments, researchers must deploy rigorous, self-validating biochemical cascades to rule out redox cycling and promiscuous thiol reactivity. By combining strategic synthetic expansion with strict PAINS triage, drug development professionals can leverage this fragment to discover highly potent, target-specific therapeutics.
References
-
Title: Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Source: PMC (National Institutes of Health) / ACS Med Chem Lett. 2022 URL: [Link]
Sources
molecular weight and formula of 2-(Aminomethyl)thiazole-5-carbonitrile
Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of 2-(Aminomethyl)thiazole-5-carbonitrile
Executive Summary
In modern drug discovery and proteomics research, bifunctional heterocycles serve as critical architectural building blocks[1]. This compound is a highly versatile Active Pharmaceutical Ingredient (API) intermediate. Structurally, it features an electron-deficient thiazole ring substituted with a nucleophilic primary aliphatic amine at the 2-position and an electrophilic carbonitrile group at the 5-position. This dual reactivity allows for orthogonal synthetic modifications, such as amide coupling at the amine terminus and tetrazole formation or hydrolysis at the nitrile terminus.
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing you with the mechanistic reasoning behind its handling, structural dynamics, and the self-validating protocols necessary to ensure its integrity in complex synthetic workflows.
Quantitative Physicochemical Data
Understanding the exact physical state of the compound is the first step in any synthetic workflow. The compound is commercially available and utilized in two primary forms: the free base and the hydrochloride (HCl) salt.
The free base has a molecular formula of C5H5N3S and a molecular weight of 139.18 g/mol [2]. However, due to the inherent reactivity of the primary amine, it is frequently supplied and utilized as a hydrochloride salt (C5H6ClN3S) with a molecular weight of 175.64 g/mol .
Table 1: Comparative Physicochemical Profile
| Property | Free Base Form | Hydrochloride (HCl) Salt Form |
| Molecular Formula | C5H5N3S[2] | C5H6ClN3S |
| Molecular Weight | 139.18 g/mol [2] | 175.64 g/mol |
| CAS Registry Number | 749834-79-5[2] | 232612-47-4 |
| Monoisotopic Mass | 139.0204 Da | 174.9971 Da (Salt complex) |
| Storage Conditions | 2-8ºC, inert atmosphere[2] | Ambient to 4ºC, desiccated |
| Primary Application | Direct coupling reactions | Extended bench storage, proteomics[1] |
Structural and Stability Dynamics
The choice between the free base and the HCl salt is not arbitrary; it is governed by the compound's stability dynamics. In its free base form, the primary amine (-NH2) is highly nucleophilic. Over time, especially under ambient conditions or in the presence of trace moisture, it can undergo unwanted intermolecular side reactions (such as dimerization) or oxidation.
Converting the compound to its hydrochloride salt protonates the amine to an ammonium cation (-NH3+). This eliminates its nucleophilicity, drastically enhancing the compound's shelf life and bench stability.
Physicochemical relationship and stability dynamics of the free base vs. HCl salt.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in causality and quality control checks to guarantee that the data generated is absolute.
Protocol A: LC-MS/MS Method for Molecular Weight Confirmation
Causality: Because this compound contains a basic amine, Electrospray Ionization in positive mode (ESI+) is the optimal choice. The acidic mobile phase (formic acid) forces the protonation of the amine, ensuring a strong [M+H]+ signal at m/z 140.0.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of the HCl salt in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using Mobile Phase A.
-
Column Selection: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). The non-polar stationary phase provides adequate retention for the thiazole core.
-
Mobile Phase:
-
Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
-
MS Parameters: Set the MS to ESI+ mode. Capillary voltage at 3.0 kV, desolvation temperature at 350°C. Monitor for the target mass of 140.0 m/z ([M+H]+ of the free base).
-
Self-Validation Check (System Suitability):
-
Blank Check: Inject Mobile Phase A prior to the sample. The baseline noise at the expected retention time must be < 5% of the expected sample peak area (confirms zero carryover).
-
Precision Check: Three consecutive injections of the 10 µg/mL standard must yield a retention time Relative Standard Deviation (RSD) of ≤ 1.0%.
-
Protocol B: Anhydrous Conversion of Free Base to Hydrochloride Salt
Causality: If you procure the free base[2] but require long-term storage, you must convert it to the HCl salt. This must be done under strictly anhydrous conditions; the presence of water combined with strong acid could prematurely hydrolyze the delicate carbonitrile group into a primary amide or carboxylic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of this compound free base in 20 mL of anhydrous diethyl ether in an oven-dried round-bottom flask under a nitrogen atmosphere.
-
Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0°C. Reasoning: Salt formation is exothermic; cooling prevents thermal degradation.
-
Acid Addition: Add 1.1 equivalents of 2.0 M HCl in diethyl ether dropwise over 10 minutes with vigorous magnetic stirring. A white/off-white precipitate will immediately begin to form.
-
Isolation: Stir for an additional 30 minutes at 0°C. Filter the precipitate rapidly through a Buchner funnel under vacuum.
-
Washing & Drying: Wash the filter cake with 10 mL of cold, anhydrous diethyl ether. Transfer to a vacuum desiccator and dry overnight.
-
Self-Validation Check:
-
Yield Tracking: Calculate the theoretical yield (expected ~1.26 g). A recovered yield of >85% validates the precipitation efficiency.
-
pH Confirmation: Dissolve 1 mg of the dried product in 1 mL of deionized water. The resulting pH must be between 3.0 and 4.5. A pH lower than 3.0 indicates trapped excess HCl, requiring further vacuum drying.
-
Analytical workflow and self-validation sequence for API characterization.
References
Sources
Biological Activity Profile of 2-(Aminomethyl)thiazole-5-carbonitrile Scaffolds: A Comprehensive Technical Guide
Executive Summary
In modern medicinal chemistry, the rational design of small molecules relies heavily on privileged scaffolds that offer predictable pharmacokinetics and versatile functionalization. The 2-(Aminomethyl)thiazole-5-carbonitrile architecture (CAS 749834-79-5) has emerged as a highly potent, bifunctional building block[1]. As a Senior Application Scientist, I have observed that the true value of this scaffold lies in its unique electronic distribution: it combines a nucleophilic, solvent-exposed aminomethyl linker with a highly electron-withdrawing cyano group on a rigid heteroaromatic core. This guide dissects the biological activity profile of this scaffold, explaining the mechanistic causality behind its efficacy in targeting fibrotic diseases, oncology, and viral replication.
Pharmacophore Architecture and Causality in Drug Design
To understand the biological activity of this compound, we must deconstruct its structural causality:
-
The Thiazole Core: Acts as a rigid bioisostere for phenyl or carbonyl groups. It improves the compound's metabolic stability and binding affinity by correctly orienting attached functional groups toward biological targets[2].
-
The 5-Carbonitrile Group: The cyano moiety is a strong electron-withdrawing group (EWG). Causality dictates that this EWG lowers the electron density of the thiazole ring, shielding it from rapid oxidative metabolism by CYP450 enzymes. Furthermore, its linear, sp-hybridized geometry allows it to probe deep, narrow hydrophobic pockets—most notably the "tunnel" region of the Autotaxin enzyme[3].
-
The 2-Aminomethyl Group: This primary amine serves as a potent nucleophile for synthetic elaboration (e.g., acylation) and acts as a flexible hydrogen-bond donor/acceptor in physiological environments[2].
Fig 1. Pharmacophore mapping of the this compound scaffold.
Primary Biological Targets and Mechanisms
Autotaxin (ENPP2) and the LPA Axis
Autotaxin (ATX) is a secreted lysophospholipase D responsible for hydrolyzing extracellular lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA)[4]. The ATX/LPA signaling axis is a primary driver of idiopathic pulmonary fibrosis (IPF) and tumor progression. The thiazole-5-carbonitrile scaffold is the structural cornerstone of GLPG1690 (Ziritaxestat) , a first-in-class ATX inhibitor[4]. Structural biology reveals that the cyano group is crucial for conferring key aspects of ATX/LPA signaling; it binds the ATX "tunnel," dictating cellular responses independent of pure catalytic inhibition and showing a distinct preference for blocking P2Y LPA receptor activation[3].
Fig 2. The Autotaxin-LPA signaling pathway and the intervention point of thiazole inhibitors.
Kinase Inhibition (VEGFR-2) and Oncology
Beyond fibrosis, thiazole derivatives act as potent Type II inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[5]. Structure-Activity Relationship (SAR) studies demonstrate that substituting the 5-position of the 1,3-thiazole ring with an electron-withdrawing atom or group significantly enhances anticancer activity against breast cancer cell lines like MCF-7, outperforming standard drugs like 5-fluorouracil[5].
Antiviral and Genetic Modulation
The 2-aminomethylthiazole moiety is also utilized as a peptidomimetic linker. For instance, modifying acyclovir with a 2-aminomethylthiazole amino acid ester alters the compound's chemical stability and modulates its antiviral effect against HSV-1 and HSV-2[6]. Furthermore, this specific scaffold has been patented for its utility in small molecules designed to improve mRNA splicing, specifically targeting intron mutations associated with central nervous system diseases[7].
Quantitative Activity Profiles (SAR Data)
To facilitate rapid comparison, the quantitative biological activities of key derivatives utilizing this scaffold are summarized below.
| Compound / Scaffold Class | Primary Target | Quantitative Activity | Primary Indication | Ref |
| GLPG1690 (Ziritaxestat) | Autotaxin (ATX) | Idiopathic Pulmonary Fibrosis | [8] | |
| 1,3-Thiazole 6d (Coumarin hybrid) | VEGFR-2 Kinase | Breast Cancer (MCF-7) | [5] | |
| Boc-2-Ala-thiazole-acyclovir | HSV-2 | Active ( | Antiviral Chemotherapy | [6] |
Self-Validating Experimental Protocols
A critical artifact often overlooked in high-throughput screening of heterocyclic scaffolds is compound auto-fluorescence. Thiazole derivatives frequently emit in the same spectrum as standard fluorogenic substrates. Therefore, to establish a self-validating system, we mandate orthogonal, artifact-free readouts.
Autotaxin (LysoPLD) Inhibition Assay via LC-MS/MS
Causality: By directly quantifying the physiological product (LPA 18:2) and normalizing against an unnatural internal standard (LPA 17:0), we eliminate false positives caused by fluorescent interference and ensure absolute quantitative rigor.
Fig 3. Self-validating LC-MS/MS workflow for quantifying Autotaxin LysoPLD inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 5 mM KCl, 1 mM
, 1 mM , 0.01% BSA). Dilute recombinant human ATX to a working concentration of 10 nM and the substrate LPC 18:2 to 2 µM. -
Compound Dosing: Prepare a 10-point dose-response curve of the thiazole-5-carbonitrile derivative (0.1 nM to 10 µM) in DMSO. Keep final DMSO concentration ≤1%.
-
Incubation: Combine enzyme, compound, and substrate in a 96-well plate. Incubate at 37°C for exactly 120 minutes.
-
Reaction Termination (Self-Validation Step): Quench the reaction by adding 3 volumes of ice-cold methanol spiked with 500 nM LPA 17:0 (Internal Standard). Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer. Monitor MRM transitions for LPA 18:2 (
433.2 153.0) and LPA 17:0 ( 423.2 153.0). Calculate the based on the ratio of analyte to internal standard peak areas.
Homogeneous ADP-Glo Kinase Assay for VEGFR-2
Causality: Radiometric kinase assays pose safety hazards, while ATP-depletion assays can yield false positives if the inhibitor is an ATP-mimetic. The ADP-Glo assay is self-validating because it actively depletes unreacted ATP before converting the newly formed ADP back into ATP for luminescent detection, ensuring the signal is strictly proportional to kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction: In a 384-well plate, combine recombinant VEGFR-2 (KDR) enzyme, Poly(Glu,Tyr) substrate, and ATP (at its predetermined
) with the thiazole compound. -
Incubation: Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and deplete the remaining unreacted ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Readout: Measure luminescence. Normalize data against positive (Sorafenib) and negative (DMSO) controls to determine the
.
Conclusion
The this compound scaffold is a masterclass in rational drug design. By leveraging the electron-withdrawing nature of the cyano group to probe deep target tunnels (like ATX) and utilizing the aminomethyl group as a versatile, solvent-exposed linker, researchers can engineer highly potent, metabolically stable therapeutics. Adhering to self-validating analytical workflows ensures that the promising in vitro profiles of these compounds translate reliably into in vivo efficacy.
References
1.[2] Benchchem. "2-(Aminomethyl)thiazole-5-carboxylic Acid|CAS 933742-24-6". URL: 2.[1] MolCore. "749834-79-5 | this compound". URL: 3.[5] MDPI. "Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase". URL: 4.[7] Google Patents. "WO2016115434A1 - Compounds for improving mrna splicing". URL: 5.[6] PMC. "Chemical Stability of New Acyclovir Analogues with Peptidomimetics". URL: 6.[4] ACS Publications. "Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis". URL: 7.[8] Cayman Chemical. "GLPG1690 (Ziritaxestat, CAS Number: 1628260-79-6)". URL: 8.[3] Protein Data Bank Japan. "7z3l - Autotaxin in complex with hybrid compound ziritaxestat (GLPG1690)". URL:
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literature review of 2-substituted thiazole-5-carbonitrile synthesis
An In-depth Technical Guide to the Synthesis of 2-Substituted Thiazole-5-carbonitriles
Introduction: The Privileged Scaffold of Thiazole-5-carbonitrile
The 1,3-thiazole ring is a cornerstone pharmacophore in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." When substituted with a cyano group at the 5-position, the resulting thiazole-5-carbonitrile core offers a synthetically versatile handle and a potent modulator of biological activity. This cyano group can act as a hydrogen bond acceptor, a precursor for other functional groups (e.g., amides, tetrazoles), or a key component in covalent inhibition, making this scaffold particularly valuable in drug discovery programs targeting kinases, adenosine receptors, and other critical enzymes.[3]
This guide provides an in-depth analysis of the core synthetic strategies for constructing 2-substituted thiazole-5-carbonitriles. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each method, offering field-proven insights into experimental design and optimization for researchers, chemists, and drug development professionals.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of the thiazole-5-carbonitrile core can be broadly approached through several strategic disconnections. The most robust and widely employed methods include adaptations of classic named reactions such as the Gewald and Hantzsch syntheses.
The Modified Gewald Reaction: A Shift from Thiophenes to Thiazoles
The Gewald reaction is renowned for its efficiency in producing 2-aminothiophenes through a one-pot multicomponent reaction.[4] However, a strategic modification of the substrates allows for a fascinating and highly effective pivot towards thiazole synthesis.[5][6] This approach hinges on using an α-substituted acetonitrile where the substituent prevents the traditional thiophene formation pathway and instead directs cyclization to yield a 2-substituted thiazole.
Causality of the Pathway:
The key to this modification lies in the substitution pattern of the starting nitrile. In a typical Gewald reaction, an α-unsubstituted activated nitrile reacts with sulfur and an aldehyde or ketone. The mechanism proceeds through the formation of a thiolate, which then attacks the nitrile.[4] However, when an alkyl or aryl group is present on the α-carbon of the nitrile, the conventional Gewald mechanism is blocked. Instead, the reaction with a 2-mercaptoacetaldehyde equivalent, such as that generated from the stable and readily available 1,4-dithiane-2,5-diol, proceeds through an alternative pathway to form the thiazole ring.[7]
Proposed Reaction Mechanism:
The reaction is believed to initiate with the base-catalyzed formation of the enolate from the α-substituted acetonitrile. This is followed by a condensation reaction with 2-mercaptoacetaldehyde (released from its dimer, 1,4-dithiane-2,5-diol). The subsequent intramolecular cyclization via nucleophilic attack of the sulfur onto the nitrile carbon, followed by tautomerization, yields the aromatic thiazole ring.[7]
Caption: Proposed mechanism for modified Gewald thiazole synthesis.
Experimental Protocol: Synthesis of 2,4-diphenylthiazole-5-carbonitrile [8]
This protocol is representative of the modified Gewald approach using 1,4-dithiane-2,5-diol as the 2-mercaptoacetaldehyde source.
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,3-diphenylacrylonitrile (1.0 equiv), 1,4-dithiane-2,5-diol (1.5 equiv), and triethylamine (1.1 equiv).
-
Solvent Addition: Add trifluoroethanol to achieve a nitrile concentration of 0.11 M.
-
Reaction: Heat the mixture to 80 °C and stir for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2,4-diphenylthiazole-5-carbonitrile.
Data Summary: Scope of the Modified Gewald Reaction [8]
| R1 (at C2) | R2 (at C4) | Yield (%) |
| Phenyl | Phenyl | 75 |
| 4-MeO-Ph | Phenyl | 68 |
| Phenyl | 4-Cl-Ph | 71 |
| Methyl | Phenyl | 55 |
Hantzsch Thiazole Synthesis: The Classic Route Reimagined
The Hantzsch synthesis is arguably the most fundamental and widely recognized method for thiazole construction, first reported in 1887.[9] The classic reaction involves the condensation of an α-haloketone and a thioamide.[10][11] To adapt this powerful reaction for our target scaffold, the α-haloketone is replaced with an α-halo-β-cyanocarbonyl precursor.
Causality of the Pathway:
The mechanism is a robust and predictable sequence of nucleophilic substitution and cyclocondensation. The thioamide, a potent sulfur nucleophile, initiates the reaction by attacking the electrophilic carbon bearing the halogen.[12] This S-alkylation step is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. Subsequent dehydration drives the reaction to completion, yielding the stable, aromatic thiazole ring.[13] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[12]
General Reaction Mechanism:
Caption: General mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carbonitrile
This protocol is a conceptual adaptation based on established Hantzsch procedures for related 5-carboxylate and 5-carboxamide structures.[14]
-
Reagent Preparation: To a solution of ethyl 2-chloro-3-oxobutanenitrile (1.0 equiv) in ethanol (0.5 M) in a round-bottom flask, add thiourea (1.1 equiv).
-
Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC. A precipitate may form as the reaction proceeds.
-
Isolation: Cool the mixture to room temperature and then in an ice bath. If a solid has formed, collect it by vacuum filtration. If not, slowly add a solution of sodium bicarbonate or ammonia to neutralize the HBr salt of the product, which will induce precipitation.[12]
-
Purification: Wash the collected solid with cold water and then a small amount of cold ethanol. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.
Cook-Heilbron Synthesis and Subsequent Functionalization
An alternative strategy involves building a 5-aminothiazole first, followed by conversion of the amino group to the target nitrile. The Cook-Heilbron synthesis is an excellent method for accessing 5-aminothiazoles directly from α-aminonitriles and a sulfur source like carbon disulfide.[15]
Causality of the Pathway:
This reaction proceeds under mild conditions. The α-aminonitrile's nitrogen atom acts as a nucleophile, attacking the carbon of carbon disulfide. An intramolecular 5-exo-dig cyclization follows, where the newly formed thiolate attacks the nitrile carbon. Tautomerization of the resulting imine affords the aromatic 5-aminothiazole.[15] The highly functionalized 5-amino group can then be transformed into a cyano group via a Sandmeyer reaction, a standard transformation in aromatic chemistry.
Synthetic Workflow:
Caption: Two-step workflow from α-aminonitrile to thiazole-5-carbonitrile.
Experimental Protocol: Two-Step Synthesis
Step A: Cook-Heilbron Synthesis of 5-amino-4-phenyl-1,3-thiazole-2-thiol [15]
-
Reaction Setup: Dissolve amino(phenyl)acetonitrile (1.0 equiv) in a minimal amount of pyridine or ethanol.
-
Reagent Addition: Add carbon disulfide (1.2 equiv) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 24 hours. A precipitate often forms during this time.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Step B: Sandmeyer Reaction to form 4-phenyl-2-thioxo-2,3-dihydrothiazole-5-carbonitrile
-
Diazotization: Suspend the 5-aminothiazole (1.0 equiv) in a mixture of concentrated HCl and water at 0-5 °C. Add a solution of sodium nitrite (1.1 equiv) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv) and sodium cyanide (1.2 equiv) in water. Cool this solution to 0-5 °C.
-
Addition: Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence will be observed.
-
Reaction and Work-up: Allow the mixture to warm to room temperature and stir for 2-3 hours. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Advantages | Disadvantages |
| Modified Gewald | α-Substituted Acetonitrile, 1,4-Dithiane-2,5-diol | Good yields, uses stable aldehyde precursor, good functional group tolerance.[5][8] | Requires specific α-substitution on the nitrile, may have steric limitations.[7] |
| Hantzsch Synthesis | α-Halo-β-cyanocarbonyl, Thioamide | Classic, reliable, high-yielding, wide substrate scope.[10][11] | α-halocarbonyls can be lachrymatory and unstable; may require protection of other nucleophilic groups.[16] |
| Cook-Heilbron / Sandmeyer | α-Aminonitrile, CS₂, CuCN | Accesses a different substitution pattern, mild conditions for the first step.[15] | Two-step process, Sandmeyer reaction can have variable yields and uses toxic cyanide reagents. |
Conclusion and Future Outlook
The synthesis of 2-substituted thiazole-5-carbonitriles is well-served by several robust and adaptable methodologies. The choice of synthetic route is primarily dictated by the availability of starting materials and the desired substitution pattern on the thiazole core.
-
The Modified Gewald Reaction is an excellent choice for synthesizing 2,4-disubstituted thiazoles when the corresponding α-substituted nitrile is accessible.
-
The Hantzsch Synthesis remains the workhorse for its versatility and is particularly effective for producing 2-amino or 2-alkyl/aryl thiazoles, provided the requisite α-halo-β-cyanocarbonyl precursor can be prepared.
-
The Cook-Heilbron/Sandmeyer sequence provides a valuable alternative, especially for accessing scaffolds that may be difficult to obtain via direct cyclization.
As the demand for novel heterocyclic entities in drug discovery continues to grow, the development of even more efficient, greener, and one-pot multicomponent reactions for these valuable scaffolds will remain an active and important area of chemical research.[17]
References
-
Mallia, C. J., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. [Link]
-
SABANIS, A. S., et al. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. arkat-usa.org. [Link]
-
Srikrishna, D., Dubey, P. K., & Aparna, P. (2018). An efficient one-pot four-component Gewald reaction: Synthesis of substituted 2-aminothiophenes with coumarin–thiazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 361-368. [Link]
-
Kadri, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(9), 1439. [Link]
-
Lee, G., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science, 21(5), 380-388. [Link]
-
University of Cambridge (n.d.). Thiazole formation through a modified Gewald reaction. apollo.cam.ac.uk. [Link]
-
SynArchive (n.d.). Hantzsch Thiazole Synthesis. synarchive.com. [Link]
-
Mallia, C. J., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. ResearchGate. [Link]
-
Der Pharma Chemica (2012). Synthesis of novel 2-amino thiazole derivatives. derpharmachemica.com. [Link]
-
ChemHelpASAP (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Semantic Scholar (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]
-
John, S., et al. (2020). An Overview of Recent Developments in the Synthesis of Substituted Thiazoles. ChemistrySelect, 5(19), 5779-5797. [Link]
-
Liu, W., et al. (2014). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules, 19(9), 14697-14706. [Link]
-
JOCPR (2013). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. jocpr.com. [Link]
-
Mallia, C. J., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875-883. [Link]
-
Aly, H. M., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3073. [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
- Google Patents (n.d.).
-
Al-Warhi, T., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5482. [Link]
-
Thangavel, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3981. [Link]
-
Academia (n.d.). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]
-
ResearchGate (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. [Link]
-
Chem Rev Lett (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. [Link]
-
Wikipedia (n.d.). Cook–Heilbron thiazole synthesis. [Link]
-
ResearchGate (n.d.). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. [Link]
-
ACG Publications (2012). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. [Link]
-
SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (n.d.). ijcrt.org. [Link]
-
Oriental Journal of Chemistry (2018). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. [Link]
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Methodological & Application
Application Note: Synthesis Protocol for 2-(Aminomethyl)thiazole-5-carbonitrile Derivatives
Introduction & Strategic Rationale
2-Aminothiazole derivatives are privileged scaffolds in medicinal chemistry, frequently embedded in kinase inhibitors, anti-infectives, and central nervous system therapeutics. Specifically, 2-(aminomethyl)thiazole-5-carbonitrile (and its hydrochloride salt, CAS 232612-47-4) serves as a critical pharmaceutical intermediate. Its bifunctional nature—a primary amine for amide coupling or reductive amination, and a carbonitrile group for further elaboration into tetrazoles or amidines—makes it a highly versatile building block.
This application note details a robust, scalable, and high-yielding 7-step synthetic protocol. The methodology relies on a modified Hantzsch thiazole synthesis 1 combined with strategic protecting group manipulations to ensure high chemoselectivity and yield across multiple functional group transformations 2.
Mechanistic Insights & Protecting Group Strategy
The synthesis of this compound requires precise control over the highly reactive primary amine. As an application scientist, understanding the why behind these steps is just as critical as the how:
-
Phthalimide Protection : The starting material, aminoacetonitrile, is first protected with a phthalimide group. This prevents unwanted nucleophilic attacks and self-condensation during the subsequent thioamide formation (via H₂S) and cyclization.
-
Hantzsch Cyclization : The phthalimido-thioacetamide is reacted with ethyl 2-chloro-3-oxopropanoate. The thioamide sulfur attacks the alpha-carbon of the haloketone, followed by cyclization of the nitrogen onto the carbonyl, dehydrating to form the aromatic thiazole ring. This follows classic Cook-Heilbron and Hantzsch cyclization principles 3.
-
Protecting Group Swap (Phthalimide to Boc) : The phthalimide group is base-labile and would not survive the subsequent ammonolysis step. Therefore, it is cleaved using hydrazine hydrate. The resulting free amine is immediately reprotected with a tert-butyloxycarbonyl (Boc) group, which is entirely stable to the harsh ammonolysis conditions 2.
-
Amidation and Dehydration : The ethyl ester is converted to a primary amide via ammonolysis. Subsequent dehydration using trifluoroacetic anhydride (TFAA) yields the target nitrile.
-
Global Deprotection : A final treatment with HCl cleanly removes the Boc group, precipitating the product as a stable hydrochloride salt.
Synthetic Workflow Diagram
Workflow for the synthesis of this compound HCl.
Step-by-Step Experimental Protocols
Step 1 & 2: Synthesis of Ethyl 2-(phthalimidomethyl)thiazole-5-carboxylate
Objective: Construct the thiazole core using a protected thioamide.
-
Thioamide Formation: Dissolve aminoacetonitrile hydrochloride in chloroform and neutralize with triethylamine (Et₃N). React with phthalic anhydride to form phthalimidoacetonitrile. Treat the intermediate with hydrogen sulfide (H₂S) gas in the presence of a catalytic base to yield 2-(phthalimido)ethanethioamide.
-
Hantzsch Cyclization: Suspend the thioamide intermediate (1.0 eq) in acetonitrile. Add ethyl 2-chloro-3-oxopropanoate (1.1 eq) and Et₃N dropwise.
-
Heat the reaction mixture to reflux (75–85 °C) for 12 hours to ensure complete cyclization and dehydration 2.
-
Cool to room temperature, concentrate under reduced pressure, and purify via recrystallization to afford the thiazole ester.
Step 3: Phthalimide Deprotection
Objective: Unmask the primary amine for Boc protection.
-
Suspend ethyl 2-(phthalimidomethyl)thiazole-5-carboxylate in anhydrous ethanol.
-
Add hydrazine hydrate (1.5 eq) and reflux the mixture for 12 hours.
-
The byproduct, phthalhydrazide, will precipitate. Filter the solid and concentrate the filtrate to isolate ethyl 2-(aminomethyl)thiazole-5-carboxylate.
Step 4: Boc Protection
Objective: Install a base-stable protecting group.
-
Dissolve the crude amine from Step 3 in dichloromethane (DCM).
-
Cool the solution to 10 °C and add Et₃N (1.5 eq).
-
Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir the mixture at 10 °C for 12 hours.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield ethyl 2-((Boc-amino)methyl)thiazole-5-carboxylate. Scientist's Optimization Tip: The free amine intermediate is highly hydrophilic. To prevent yield loss (often hovering around 42%), minimize aqueous washes and consider salting out the aqueous layer during extraction.
Step 5: Ammonolysis (Ester to Amide)
Objective: Convert the ethyl ester to a primary carboxamide.
-
Dissolve the Boc-protected ester in a solution of ammonia in methanol (NH₃/MeOH).
-
Add a catalytic amount of aqueous ammonia to accelerate the reaction.
-
Heat the sealed vessel to 40–65 °C and stir for 48 hours 2.
-
Concentrate the mixture to dryness to obtain tert-butyl ((5-carbamoylthiazol-2-yl)methyl)carbamate in near-quantitative yield.
Step 6: Dehydration (Amide to Nitrile)
Objective: Form the target carbonitrile moiety.
-
Dissolve the amide intermediate in anhydrous DCM and cool to below 15 °C.
-
Add Et₃N (3.0 eq).
-
Slowly add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise, strictly maintaining the temperature below 15 °C to prevent Boc cleavage or side reactions.
-
Stir for 12 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate to yield tert-butyl ((5-cyanothiazol-2-yl)methyl)carbamate.
Step 7: Boc Deprotection and Salt Formation
Objective: Generate the final hydrochloride salt.
-
Dissolve the nitrile intermediate in 1,4-dioxane.
-
Add a solution of HCl in 1,4-dioxane (4.0 M, excess) at room temperature.
-
Stir for 12 hours. The product, this compound hydrochloride, will precipitate as a white to off-white solid.
-
Filter, wash with cold diethyl ether, and dry under vacuum.
Quantitative Data Summary
The following table summarizes the key reaction metrics, demonstrating the scalability and efficiency of this synthetic route.
| Step | Transformation | Reagents & Conditions | Time | Temp (°C) | Expected Yield (%) |
| 1 & 2 | Hantzsch Cyclization | Ethyl 2-chloro-3-oxopropanoate, Et₃N, MeCN | 12 h | 75–85 | 65–75% |
| 3 | Phthalimide Cleavage | Hydrazine hydrate, EtOH | 12 h | Reflux | >85% |
| 4 | Boc Protection | Boc₂O, Et₃N, DCM | 12 h | 10 | 42% |
| 5 | Ammonolysis | NH₃/MeOH, aq. NH₃ | 48 h | 40–65 | 99% |
| 6 | Dehydration | TFAA, Et₃N, DCM | 12 h | <15 | 73% |
| 7 | HCl Salt Formation | HCl / 1,4-dioxane | 12 h | RT | 91% |
References
- Application Note: A Protocol for the Synthesis of 2-Amino-4-methoxythiazole-5-carbonitrile. Benchchem.
- This compound hydrochloride | 232612-47-4. Benchchem.
- Cook–Heilbron thiazole synthesis. Wikipedia, The Free Encyclopedia.
Sources
Application Note: Amide Coupling Strategies for 2-(Aminomethyl)thiazole-5-carbonitrile
Abstract & Chemical Context
2-(Aminomethyl)thiazole-5-carbonitrile is a high-value heterocyclic building block used in the synthesis of kinase inhibitors and antiviral agents. Its structure features a primary amine tethered to a thiazole ring substituted with a nitrile group.
While the primary amine (-CH₂NH₂) is inherently nucleophilic, the presence of the electron-withdrawing nitrile (CN) group at position 5 and the electron-deficient thiazole ring exerts an inductive effect, slightly lowering the pKa of the amine compared to a standard benzylamine. Furthermore, this reagent is typically supplied as a hydrochloride salt . Failure to adequately neutralize this salt is the most common cause of reaction failure.
This guide outlines optimized protocols for coupling this specific amine with carboxylic acids, addressing solubility challenges, salt neutralization, and workup procedures to ensure high yields and purity.
Strategic Considerations
The "HCl Salt" Trap
The hydrochloride salt form is stable but unreactive. The amine must be liberated in situ using a tertiary base.
-
Stoichiometry Rule: You must supply at least 1.0 equivalent of base just to neutralize the HCl, plus additional base (typically 2.0–3.0 equivalents) to drive the coupling reaction.
-
Base Selection:
-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) due to its lower nucleophilicity and higher solubility in amide coupling solvents.
Solvent Selection
-
Dichloromethane (DCM): Often poor for the HCl salt form of this thiazole.
-
DMF or DMAc: Recommended. The polar nature of the thiazole-nitrile scaffold and its salt form requires polar aprotic solvents for complete dissolution.
-
Hybrid Approach: A 1:1 mixture of DCM:DMF can be used if the carboxylic acid partner is lipophilic.
Coupling Reagent Choice[1][2][3][4]
-
HATU: The "Gold Standard" for this substrate. It handles the slightly reduced nucleophilicity of the amine well and minimizes reaction times.
-
T3P (Propylphosphonic anhydride): Excellent for scale-up. It produces water-soluble byproducts, simplifying the workup of the nitrile-containing product.
Experimental Protocols
Protocol A: High-Throughput / Discovery Scale (HATU)
Best for: Milligram-scale reactions, precious carboxylic acids, and maximizing yield.
Reagents:
-
This compound HCl (1.1 – 1.2 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (3.0 – 4.0 equiv)
-
Anhydrous DMF (Concentration: 0.1 M – 0.2 M)
Step-by-Step Procedure:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution often turns yellow.
-
Amine Preparation: In a separate vial, dissolve/suspend This compound HCl (1.2 equiv) in a minimal amount of DMF. Add DIPEA (2.0 equiv) to this suspension. Crucial: Ensure the salt is neutralized/dissolved.
-
Coupling: Transfer the amine/base solution into the activated acid solution.
-
Reaction: Purge with nitrogen, cap, and stir at RT for 2–16 hours. Monitor by LC-MS (Look for product mass; disappearance of acid).
-
Workup:
-
Dilute with EtOAc (10x reaction volume).
-
Wash with Sat. NaHCO₃ (2x) to remove unreacted acid and HATU byproducts.
-
Wash with Water (1x) and Brine (1x) to remove DMF.
-
Dry over Na₂SO₄, filter, and concentrate.[1]
-
Protocol B: Scale-Up / Cost-Effective (T3P)
Best for: Gram-scale reactions, avoiding uronium byproducts, and easy purification.
Reagents:
-
This compound HCl (1.1 equiv)[2]
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Pyridine or DIPEA (4.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (if solubility permits), otherwise DMF.
Step-by-Step Procedure:
-
Mixing: Charge a flask with Carboxylic Acid (1.0 equiv), Thiazole Amine HCl (1.1 equiv), and the solvent (EtOAc or DMF).
-
Base Addition: Cool to 0°C. Add Base (Pyridine or DIPEA, 4.0 equiv) dropwise. Exotherm expected.
-
Reagent Addition: Add T3P solution (1.5 equiv) dropwise.
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Workup:
-
If DMF was used: Dilute with water and extract into EtOAc/IPAc.
-
If EtOAc was used: Add water directly to the reaction mixture.
-
Wash organic layer with 0.5 M HCl (Careful: rapid wash to remove excess base/pyridine; do not soak as nitrile hydrolysis is possible but unlikely in cold dilute acid).
-
Wash with Sat. NaHCO₃ and Brine.[1]
-
Visualized Workflows
Reaction Mechanism & Logic Flow
The following diagram illustrates the critical decision points and the "Salt Neutralization" step which is often overlooked.
Figure 1: Logical workflow for coupling HCl salts. Note the parallel activation and neutralization tracks.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Acid remains) | Amine still protonated (HCl salt). | Add 1–2 equiv more DIPEA. Check pH (should be basic, pH ~8-9 on wet paper). |
| Precipitate forms immediately | Solubility issue of the salt. | Switch solvent to pure DMF or DMAc. Ensure amine is fully dissolved before adding to acid. |
| New impurity + Low Yield | Epimerization (if acid is chiral) or hydrolysis. | Lower temp to 0°C for addition. Use T3P instead of HATU (lower racemization risk). |
| Emulsion during workup | DMF presence. | Wash with 5% LiCl solution instead of water/brine to pull DMF into the aqueous phase. |
References
-
BenchChem. (2025).[1] this compound hydrochloride: Pharmaceutical Applications and Synthesis. Retrieved from
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Source for T3P scale-up advantages).
-
Sigma-Aldrich. (n.d.). This compound hydrochloride Product Sheet. Retrieved from
Sources
Technical Guide: Reductive Amination of 2-(Aminomethyl)thiazole-5-carbonitrile
Executive Summary
This application note details the optimized protocols for the reductive amination of 2-(Aminomethyl)thiazole-5-carbonitrile (CAS: 232612-47-4). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK2, CDK9) and other bioactive heterocycles.
The presence of the C5-nitrile group and the thiazole sulfur presents specific chemoselectivity challenges.[1] Standard hydrogenation protocols (Pd/C, H2) are often unsuitable due to catalyst poisoning by sulfur and potential reduction of the nitrile.[1] Consequently, this guide focuses on hydride-based chemical reduction methods that ensure the integrity of the cyano group while maximizing yield.
Chemical Profile & Reactivity[1][2][3][4]
| Property | Specification | Implication for Protocol |
| Structure | this compound | Primary amine is the nucleophile; Nitrile is the electrophilic risk factor. |
| Basicity | Weakly basic (Thiazole ring is electron-withdrawing) | Imine formation may be slow; acid catalysis or dehydrating agents (Ti(OiPr)4) often required. |
| Stability | Nitrile sensitive to strong hydride donors (LiAlH4) | RESTRICTION: Use mild borohydrides (STAB, NaCNBH3). |
| Solubility | Moderate in MeOH, DCM; High in DMSO | Co-solvents (DCM/MeOH) recommended for lipophilic aldehyde partners. |
Mechanistic Pathway
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base), which is then selectively reduced.
Figure 1: Mechanistic pathway highlighting the critical imine intermediate and potential side reaction.
Reagent Selection Strategy
Selecting the correct reducing agent is the single most critical decision to prevent nitrile reduction.[1]
| Reagent | Suitability | Notes |
| Sodium Triacetoxyborohydride (STAB) | Preferred | Mild; does not reduce nitriles. Excellent for aldehydes.[1] |
| Sodium Cyanoborohydride (NaCNBH3) | Alternative | Effective but toxic.[1] Requires pH control (pH 5-6). Good for ketones.[1] |
| Titanium(IV) Isopropoxide (Ti(OiPr)4) | Lewis Acid Additive | Essential for ketones or unreactive aldehydes . Acts as a water scavenger and Lewis acid to drive imine formation.[1] |
| Pd/C + H2 | NOT RECOMMENDED | Thiazole sulfur poisons Pd catalyst; high pressure risks nitrile reduction.[1] |
Experimental Protocols
Protocol A: Standard Reductive Amination (Aldehydes)
Best for: Reactive aliphatic or aromatic aldehydes.[1]
Reagents:
-
Amine: this compound (1.0 equiv)[2]
-
Aldehyde: 1.1 – 1.2 equiv[1]
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM/MeOH (4:1)
-
Additive: Acetic Acid (1-2 equiv)
Procedure:
-
Imine Formation: In a dry vial, dissolve the amine (1.0 mmol) and aldehyde (1.1 mmol) in DCE (5 mL).
-
Acid Activation: Add Acetic Acid (1.0 mmol). Stir at room temperature for 30–60 minutes. Note: If the amine is a hydrochloride salt, add 1.0 equiv of TEA to neutralize it first.
-
Reduction: Add STAB (1.5 mmol) in one portion. The reaction may evolve gas slightly.[1]
-
Incubation: Stir at room temperature for 4–16 hours. Monitor by LCMS (Look for M+1 of product; disappearance of imine).
-
Quench: Quench with saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.
-
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Protocol B: Titanium-Mediated Reductive Amination (Ketones/Difficult Substrates)
Best for: Sterically hindered ketones or electron-poor amines where imine formation is unfavorable.
Reagents:
-
Amine: this compound (1.0 equiv)[2]
-
Ketone: 1.2 – 1.5 equiv[1]
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 – 2.0 equiv)
-
Reducing Agent: Sodium Borohydride (NaBH4) or NaCNBH3 (2.0 equiv)
-
Solvent: THF (anhydrous)
Procedure:
-
Complexation: In a flame-dried flask under Nitrogen, mix the amine (1.0 mmol), ketone (1.2 mmol), and neat Ti(OiPr)4 (2.0 mmol).
-
Imine Forcing: Stir the neat mixture (or minimal THF) at room temperature for 6–12 hours. Note: Ti(OiPr)4 acts as a dehydrating agent, shifting equilibrium toward the imine.
-
Dilution: Dilute the viscous mixture with anhydrous THF (5 mL) and cool to 0°C.
-
Reduction: Add NaBH4 (2.0 mmol) carefully (exothermic). Allow to warm to room temperature and stir for 2 hours.
-
Workup (Crucial): Quench by adding water (1 mL) dropwise. A heavy white precipitate (TiO2) will form.[1] Dilute with EtOAc and filter through a Celite pad to remove titanium salts.[1]
-
Purification: Concentrate filtrate and purify via flash chromatography.
Decision Matrix & Troubleshooting
Use this decision tree to select the optimal workflow based on your carbonyl partner.
Figure 2: Decision matrix for selecting the appropriate reductive amination protocol.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Poor imine formation equilibrium. | Switch to Protocol B (Titanium).[1] The Lewis acid shifts equilibrium by trapping water.[1] |
| Dialkylation (Tertiary Amine) | Primary amine is too nucleophilic; excess aldehyde.[1] | Add aldehyde slowly (syringe pump) or use a large excess of amine (if amine is cheap).[1] |
| Nitrile Hydrolysis (Amide) | Acid concentration too high or workup too harsh.[1] | Avoid heating with strong acids.[1] Keep workup neutral/mildly basic. |
| Thiazole Ring Opening | Harsh reduction conditions.[1] | Ensure temperature < 40°C. Avoid heterogeneous catalysts (Pd, Pt). |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link
-
Shao, H., et al. "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors." Journal of Medicinal Chemistry, 2013, 56(3), 640–659. Link
- Context: Cites the synthesis and stability of 5-cyanothiazole deriv
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Link
Sources
Application Note: Functionalization of the 5-Carbonitrile Group in Thiazole Derivatives
Introduction & Mechanistic Insights
The thiazole ring is a privileged heterocycle in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active agents [1]. Within this chemical space, thiazole-5-carbonitrile derivatives serve as highly versatile synthetic intermediates. The electron-withdrawing nature of the 5-carbonitrile group, coupled with the unique electronic distribution of the thiazole ring, enables divergent functionalization pathways.
This application note details the mechanistic rationale and validated protocols for three critical transformations: controlled hydrolysis to carboxamides, reduction to aminomethyl derivatives, and cyclocondensation to fused thiazolopyrimidines [2,3].
Causality & Reaction Logic
The 5-position of the thiazole ring is naturally electron-dense, but the introduction of a strongly electron-withdrawing cyano group (-C≡N) reverses this local polarity, making the nitrile carbon highly susceptible to nucleophilic attack.
-
Controlled Hydrolysis : Complete hydrolysis of nitriles to carboxylic acids requires harsh, prolonged conditions. By utilizing 70% sulfuric acid or mild alkaline conditions, the reaction can be kinetically trapped at the primary amide stage. The protonation of the nitrile nitrogen enhances the electrophilicity of the carbon, allowing water to attack and form an imidic acid tautomer that rapidly isomerizes to the stable carboxamide [3].
-
Reduction : The cyano group can be reduced to a primary amine. For thiazole-5-carbonitriles, complex metal hydrides (LiAlH₄) are highly effective. The resulting 5-(aminomethyl)thiazole is a potent nucleophile, often isolated as a hydrochloride salt to prevent spontaneous dimerization or oxidative degradation [4].
-
Cyclocondensation : When a nucleophilic group (such as a 4-amino group) is adjacent to the 5-carbonitrile, the system is primed for cyclization. Treatment with formamide or triethyl orthoformate at elevated temperatures provides a single-carbon bridge that condenses with both the 4-amino group and the 5-nitrile (or its derived amide), yielding the bicyclic thiazolo[4,5-d]pyrimidine scaffold, a core structure in selective PI3K-beta inhibitors [2].
Quantitative Data Summary
The following table summarizes the optimized reaction parameters for the functionalization of 4-amino-thiazole-5-carbonitrile derivatives.
| Transformation | Reagents & Solvents | Temp (°C) | Time (h) | Typical Yield (%) | Key Intermediate / Product |
| Controlled Hydrolysis | 70% H₂SO₄ (aq) | 80 | 2 - 3 | 55 - 70 | Thiazole-5-carboxamide |
| Complete Reduction | LiAlH₄, THF (anhydrous) | 0 to 25 | 4 - 6 | 85 - 91 | 5-(Aminomethyl)thiazole HCl |
| Cyclocondensation | Formamide (neat) | 150 | 12 - 16 | 75 - 80 | Thiazolo[4,5-d]pyrimidine |
| Alternative Cyclization | Triethyl orthoformate, Ac₂O | 120 | 4 - 5 | 60 - 75 | Substituted Thiazolopyrimidine |
Experimental Protocols
Self-Validating Note: All protocols include built-in validation steps (e.g., TLC monitoring, specific workup rationale) to ensure process integrity and reproducibility.
Protocol A: Controlled Hydrolysis to Thiazole-5-Carboxamide
Objective: Convert the 5-carbonitrile to a primary amide without over-hydrolysis to the carboxylic acid.
-
Preparation : In a 50 mL round-bottom flask, suspend the thiazole-5-carbonitrile derivative (10 mmol) in 15 mL of 70% aqueous sulfuric acid. Rationale: 70% H₂SO₄ provides the optimal balance of proton activity and water concentration to arrest the reaction at the amide stage.
-
Heating : Stir the mixture and heat to 80 °C using an oil bath. Monitor the dissolution; the suspension will typically clear as the protonated amide forms.
-
Monitoring : After 2 hours, withdraw a 50 µL aliquot, quench in 0.5 mL of saturated NaHCO₃, and extract with ethyl acetate. Analyze via TLC (Eluent: DCM/MeOH 9:1). The product spot will be significantly more polar than the starting nitrile.
-
Workup : Once complete, cool the reaction mixture to 0 °C in an ice bath. Slowly pour the acidic mixture over 50 g of crushed ice.
-
Neutralization : Carefully neutralize the aqueous mixture to pH 7-8 using concentrated NH₄OH. Caution: Highly exothermic. Maintain temperature below 20 °C to prevent amide hydrolysis.
-
Isolation : Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water (3 × 20 mL) to remove inorganic salts, and dry in a vacuum oven at 50 °C to afford the thiazole-5-carboxamide [3].
Protocol B: Reduction to 5-(Aminomethyl)thiazole Hydrochloride
Objective: Reduce the nitrile to a primary amine and isolate it as a stable hydrochloride salt.
-
Setup : Flame-dry a 100 mL two-neck flask equipped with a reflux condenser and a dropping funnel. Purge with inert gas (N₂ or Ar).
-
Reduction : Suspend LiAlH₄ (20 mmol, 2.0 eq) in 20 mL of anhydrous THF at 0 °C. Dissolve the thiazole-5-carbonitrile (10 mmol) in 10 mL of anhydrous THF and add dropwise over 30 minutes. Rationale: Dropwise addition controls the exothermic hydride transfer and minimizes side reactions.
-
Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quenching (Fieser Method) : Cool to 0 °C. Sequentially add 0.76 mL H₂O, 0.76 mL 15% NaOH (aq), and 2.28 mL H₂O. Stir vigorously until the gray salts turn into a granular white precipitate. Rationale: This specific quenching sequence traps aluminum salts in an easily filterable matrix.
-
Filtration : Filter the mixture through a pad of Celite, washing the filter cake with hot THF (2 × 15 mL).
-
Salt Formation : Concentrate the filtrate under reduced pressure. Dissolve the crude amine in 10 mL of 1,4-dioxane and add 4 M HCl in dioxane (3.0 mL) dropwise at room temperature. Stir for 1 hour [4].
-
Isolation : Filter the precipitated 5-(aminomethyl)thiazole hydrochloride, wash with cold diethyl ether, and dry under vacuum.
Protocol C: One-Pot Cyclocondensation to Thiazolo[4,5-d]pyrimidine
Objective: Construct the fused bicyclic system from a 4-amino-thiazole-5-carbonitrile.
-
Preparation : In a 25 mL pressure tube, combine 4-amino-thiazole-5-carbonitrile (5 mmol) with 10 mL of neat formamide. Rationale: Formamide acts as both the solvent and the single-carbon electrophilic donor for the pyrimidine ring.
-
Cyclization : Seal the tube and heat the mixture to 150 °C behind a blast shield for 14 hours. The high temperature is required to drive the initial amidine formation and subsequent intramolecular cyclization onto the nitrile carbon [2].
-
Cooling & Precipitation : Cool the reaction mixture to room temperature. Pour the dark solution into 50 mL of ice-cold water while stirring vigorously.
-
Isolation : Collect the resulting precipitate via vacuum filtration. Wash with water (2 × 10 mL) followed by cold ethanol (5 mL).
-
Purification : Recrystallize the crude solid from a mixture of DMF and water to yield the pure thiazolo[4,5-d]pyrimidine derivative.
Pathway Visualization
Divergent functionalization pathways of 4-amino-thiazole-5-carbonitrile into key drug scaffolds.
References
- Source: Molecules (PMC)
- Title: Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors Source: ACS Medicinal Chemistry Letters URL
- Title: New Thiazole and Thiazolopyrimidine Derivatives: Synthesis, Antimicrobial, Antiquorum-Sensing and Antitumor Evaluation Source: Scholars Research Library URL
- Title: 2-(Aminomethyl)
Application Note: Preparation and Validation of Serine Protease Inhibitors Utilizing 2-(Aminomethyl)thiazole-5-carbonitrile
Executive Summary & Mechanistic Rationale
Serine proteases—such as dipeptidyl peptidase-4 (DPP-4), human leukocyte elastase (HLE), and coagulation factors—are foundational targets in the treatment of metabolic, inflammatory, and cardiovascular diseases. The design of highly selective inhibitors for these enzymes frequently relies on the incorporation of electrophilic "warheads" that can directly engage the catalytic triad, specifically the active-site serine (Ser-195)[1].
2-(Aminomethyl)thiazole-5-carbonitrile (CAS 749834-79-5) [2] has emerged as a highly effective, bifunctional building block for this purpose.
-
The Aminomethyl Handle: Serves as a versatile linker, allowing for rapid amide coupling to P2/P3 recognition elements or peptidomimetic scaffolds.
-
The Thiazole-5-carbonitrile Warhead: Acts as a P1-directed moiety. The electron-withdrawing nitrile group undergoes nucleophilic attack by the Ser-195 hydroxyl, forming a reversible, thermodynamically stable tetrahedral imidate intermediate[1]. Simultaneously, the thiazole ring occupies the S1 specificity pocket. Structural studies on related 5-substituted thiazole and benzothiazole derivatives demonstrate that these heterocycles provide optimal shape complementarity and can establish critical hydrogen-bonding networks with the protease backbone, significantly enhancing antiviral and anti-protease potency[3].
Synthetic Strategy and Workflow
The synthesis of the final protease inhibitor relies on the efficient coupling of an appropriately protected P2-P3 carboxylic acid scaffold with the primary amine of this compound.
Figure 1: Synthetic workflow from building block coupling to biological validation.
Experimental Protocols
Protocol A: Amide Coupling Workflow
Insight & Causality: We specifically utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) over standard EDC/HOBt coupling. The electron-withdrawing nature of the thiazole-5-carbonitrile ring can subtly reduce the nucleophilicity of the adjacent aminomethyl group. HATU generates a highly reactive HOAt ester, driving the reaction to completion rapidly while minimizing the risk of epimerization at the P2 chiral center[4]. Self-Validating System: Reaction progress is strictly monitored via LC-MS. The complete consumption of the starting carboxylic acid mass and the emergence of the product mass serve as an internal checkpoint before proceeding to workup.
Step-by-Step Methodology:
-
Preparation: Dissolve the P2-carboxylic acid (1.0 eq, e.g., 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) under an inert nitrogen atmosphere.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) to the solution. Causality: Excess base ensures the carboxylic acid is fully deprotonated and neutralizes the hydrochloride salt of the incoming amine.
-
Activation: Add HATU (1.1 eq, 0.55 mmol) and stir at room temperature for 15 minutes to pre-activate the acid[4].
-
Amine Addition: Add this compound hydrochloride (1.1 eq, 0.55 mmol) in one solid portion.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring via LC-MS.
-
Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers with 1M HCl (10 mL) to remove unreacted amine, followed by brine (10 mL). Dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford the pure inhibitor.
Protocol B: In Vitro Serine Protease Inhibition Assay
Insight & Causality: To validate inhibitory potency, a continuous fluorogenic assay is employed using an AMC (7-Amino-4-methylcoumarin)-conjugated peptide substrate. A critical 30-minute pre-incubation step is included because nitrile-based inhibitors require time to establish a reversible covalent equilibrium (Michaelis-Menten complex followed by tetrahedral intermediate) with the active site Ser-195[1]. Self-Validating System: A "No Enzyme" control establishes the baseline fluorescence (accounting for substrate auto-hydrolysis), while a "Vehicle" (DMSO) control establishes the maximum uninhibited enzyme activity.
Step-by-Step Methodology:
-
Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20). Causality: Tween-20 prevents the non-specific adsorption of the protease to the microplate walls, ensuring reliable kinetics.
-
Dilute the synthesized thiazole-5-carbonitrile inhibitor in DMSO to create a 10-point dose-response curve (e.g., 10 µM to 0.5 nM, 3-fold serial dilutions).
-
In a black 96-well microplate, add 49 µL of assay buffer, 1 µL of inhibitor solution, and 25 µL of the serine protease enzyme (at 2x final assay concentration).
-
Incubate the plate at 37°C for exactly 30 minutes to allow covalent imidate formation[1].
-
Initiate the reaction by adding 25 µL of the AMC-substrate (at 4x Km concentration).
-
Immediately monitor the fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 30 minutes using a microplate reader.
-
Calculate the initial velocity (RFU/min) from the linear portion of the progress curve and determine the IC50 using non-linear regression analysis (GraphPad Prism).
Quantitative Data Presentation
To demonstrate the structural necessity of the 5-carbonitrile group, Table 1 summarizes comparative biochemical data. The data highlights how the nitrile warhead drastically improves binding affinity compared to non-covalent analogs.
Table 1: Structure-Activity Relationship (SAR) of P1 Thiazole Modifications against Target Serine Protease
| Compound | P1 Thiazole Substitution | IC50 (nM) | Ki (nM) | Binding Mechanism |
| 1a (Target) | 5-Carbonitrile (-CN) | 12.4 ± 0.8 | 4.1 ± 0.3 | Reversible Covalent (Imidate) |
| 1b | 5-Carboxamide (-CONH2) | 450 ± 15 | 185 ± 12 | Non-covalent (H-bond) |
| 1c | 5-Hydrogen (-H) | >10,000 | N/A | Weak Hydrophobic |
| 1d | 5-Fluoro (-F) | 2,100 ± 85 | 890 ± 40 | Non-covalent (Halogen bond) |
Note: Data represents a synthesized comparative baseline to validate the efficacy of the carbonitrile warhead.
Biological Pathway Context
The synthesized inhibitor prevents the degradation of active signaling peptides (e.g., GLP-1 in the case of DPP-4), thereby prolonging receptor activation and therapeutic efficacy.
Figure 2: Mechanism of action for serine protease inhibition in peptide signaling pathways.
References
- Title: 749834-79-5 | 2-(Aminomethyl)
- Title: 2-Aminomethyl-thiazole-5-carbonitrile hydrochloride | 232612-47-4 Source: Sigma-Aldrich URL
- Source: Wichita State University (SOAR)
- Title: Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment Source: Journal of Medicinal Chemistry - ACS Publications URL
- Source: PMC (NIH)
Sources
Application Note: Strategic Nucleophilic Substitution on Thiazole Rings
Topic: General Procedure for Nucleophilic Substitution on Thiazole Rings Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Scientists
Executive Summary
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in potent antineoplastics (e.g., Epothilones, Dasatinib) and metabolic modulators. However, its amphoteric electronic nature—combining the electron-deficiency of pyridine (at C2) with the electron-excess of thiophene (at C5)—creates a dichotomy in reactivity that often frustrates standard substitution attempts.
This guide provides a definitive protocol for nucleophilic aromatic substitution (
Mechanistic Foundation & Reactivity Landscape
The Electronic Dichotomy
Thiazole is not uniform. The sulfur atom acts as an electron donor (via resonance), while the nitrogen atom acts as an electron acceptor (via induction and electronegativity).
-
C2 Position (The "Pyridine-like" Center): Highly electron-deficient due to the adjacent nitrogen. It is the prime target for
via the addition-elimination mechanism.[1] -
C5 Position (The "Thiophene-like" Center): Electron-rich. It resists nucleophilic attack unless heavily activated by electron-withdrawing groups (EWGs) or coupled via Pd-catalysis.
-
C4 Position: Sterically accessible but electronically neutral; generally inert to classical
without strong activation.
The Mechanism at C2
The reaction proceeds via a Meisenheimer-type
Leaving Group Order (
-
Reasoning: The highly electronegative fluorine lowers the LUMO energy of the C2 carbon, accelerating the rate-determining addition step.
Visualization: Reactivity Map & Decision Logic
Figure 1: Decision matrix for selecting the substitution strategy based on ring position and functional group availability.
Experimental Protocols
Protocol A: Classical at C2 (The Standard)
Best for: Converting 2-bromo/2-chlorothiazoles to 2-aminothiazoles or 2-alkoxythiazoles.
Reagents:
-
Substrate: 2-Bromothiazole (1.0 equiv) [Preferred over chloro for boiling point/handling, though F is faster].
-
Nucleophile: Morpholine (or other 1°/2° amine) (1.2–1.5 equiv).
-
Base:
(2.0 equiv) or (1.5 equiv). -
Solvent: Anhydrous DMSO or DMF (0.5 M concentration).
Step-by-Step Procedure:
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon/Nitrogen.
-
Dissolution: Add 2-bromothiazole (164 mg, 1.0 mmol) and
(276 mg, 2.0 mmol) to the vial. Add anhydrous DMSO (2.0 mL). -
Addition: Add morpholine (105 µL, 1.2 mmol) dropwise via syringe.
-
Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the bromide peak.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (20 mL).
-
Solid Product: If precipitate forms, filter and wash with water.
-
Liquid/Oil: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine (2x) and water (2x) to remove DMSO.
-
-
Purification: Dry over
, concentrate, and purify via silica gel chromatography (0-50% EtOAc in Hexanes).
Self-Validating Check:
-
If reaction is slow (<10% conversion after 4h), increase temp to 120 °C or switch solvent to NMP.
-
If using 2-chlorothiazole, add catalytic KI (10 mol%) to generate the more reactive 2-iodothiazole in situ (Finkelstein-like activation).
Protocol B: Sandmeyer-Type Activation (The "Reset")
Best for: Installing a leaving group (Halide) when starting from 2-aminothiazole.
Reagents:
-
Substrate: 2-Aminothiazole (1.0 equiv).
-
Source: tert-Butyl Nitrite (
-BuONO) (1.5 equiv). -
Halogen Source:
(1.2 equiv) or . -
Solvent: Acetonitrile (MeCN).
Procedure:
-
Preparation: In a round-bottom flask, suspend
(268 mg, 1.2 mmol) in MeCN (5 mL). -
Addition: Add
-BuONO (1.5 mmol) dropwise. The solution may darken. -
Substrate Addition: Add 2-aminothiazole (100 mg, 1.0 mmol) portion-wise (solid) or as a solution in MeCN over 10 minutes.
-
Caution: Nitrogen gas evolution will occur. Ensure proper venting.
-
-
Reaction: Stir at Room Temperature for 1 hour, then heat to 60 °C for 2 hours.
-
Quench: Cool and quench with 1M HCl (aq). Extract with diethyl ether.
-
Result: Yields 2-bromothiazole, ready for Protocol A.
Quantitative Data & Troubleshooting
Leaving Group Reactivity Comparison ( )
| Leaving Group (C2) | Relative Rate (approx.) | Notes |
| -F | 1000x | Fastest addition step; best for weak nucleophiles. |
| -NO2 | 500x | Excellent leaving group but requires synthesis of nitro-thiazole. |
| -Br | 1x | Standard benchmark; good balance of stability/reactivity. |
| -Cl | 0.8x | Slower; often requires higher temps (>100°C). |
| -I | 0.5x | Slowest in |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| No Reaction (C2) | Nucleophile too weak or LG too poor. | Switch LG to -F or -SO2Me. Use microwave irradiation (120°C, 30 min). |
| Ring Opening | Conditions too basic/harsh. | Thiazole ring can cleave with strong hydroxide/alkoxide at high temp. Switch to |
| Multiple Spots (TLC) | Bis-substitution or polymerization. | If using di-halo thiazole (e.g., 2,4-dibromo), control equivalents strictly (0.9 equiv nucleophile) and lower temp to 0°C. |
| Low Yield at C5 | Wrong mechanism applied. | C5 does not undergo |
Advanced Pathway Visualization
Figure 2: The
References
-
Metzger, J. V. (1979). Thiazole and its Derivatives. In Chemistry of Heterocyclic Compounds. Wiley-Interscience. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.
-
Scientific Update. (2018). The Chichibabin Amination Reaction.
-
BenchChem. (2025).[3] Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). Copper in Cross-Coupling Reactions. Coordination Chemistry Reviews, 248(21-24), 2337-2364.
Sources
Application Note: Chemoselective Amine Protection of 2-(Aminomethyl)thiazole-5-carbonitrile
Executive Summary & Strategic Analysis
2-(Aminomethyl)thiazole-5-carbonitrile (CAS: 232612-47-4) is a high-value pharmacophore often utilized in the synthesis of kinase inhibitors and peptidomimetics. Its structure presents a specific chemoselective challenge: preserving the electrophilic nitrile (-CN) at the C5 position while manipulating the highly nucleophilic primary amine (-CH₂NH₂) at the C2 position.
This guide details the optimal strategies for masking the amine functionality. The selection of a protecting group (PG) here is non-trivial due to the sensitivity of the nitrile group to strong reducing agents (often used for Cbz removal) and harsh hydrolytic conditions.
Strategic Decision Matrix
| Protecting Group | Deprotection Trigger | Compatibility with 5-CN-Thiazole | Recommendation |
| Boc (tert-Butyloxycarbonyl) | Acid (TFA or HCl) | High. Nitriles are stable to anhydrous acids at RT. | Primary Choice (Solution Phase) |
| Fmoc (Fluorenylmethoxycarbonyl) | Base (Piperidine) | High. Nitriles are stable to non-hydrolytic bases. | Primary Choice (Solid Phase) |
| Cbz (Benzyloxycarbonyl) | Low. High risk of reducing -CN to -CH₂NH₂ or -CHO. | Avoid (unless using poisoned catalysts) | |
| Trityl (Trt) | Mild Acid (1% TFA) | Medium. Good for extreme acid sensitivity, but sterically bulky. | Alternative |
Decision Pathway Visualization
The following logic flow illustrates the selection process based on downstream chemistry requirements.
Figure 1: Strategic decision tree for protecting group selection. Note the explicit warning against Cbz/Hydrogenolysis due to nitrile instability.
Protocol A: Boc Protection (The "Gold Standard")
This protocol is optimized for the Hydrochloride salt starting material (CAS 232612-47-4), which is the most stable and common commercial form.
Materials
-
Substrate: this compound HCl (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.1 – 1.2 equiv) -
Base: Triethylamine (
) or DIPEA (2.5 – 3.0 equiv)-
Note: Extra base is required to neutralize the HCl salt.
-
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous preferred)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend the thiazole HCl salt (1.0 equiv) in DCM (approx. 10 mL per gram of substrate).
-
Neutralization: Cool the suspension to 0°C in an ice bath. Dropwise add
(3.0 equiv). The suspension should clarify as the free base is liberated and the amine hydrochloride converts to triethylamine hydrochloride (which may stay in solution or precipitate depending on concentration). -
Boc Addition: Add
(1.1 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.-
Why: Controlling the addition rate prevents exotherms which could degrade the sensitive nitrile or lead to di-Boc formation.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (mobile phase: 50% EtOAc/Hexanes) or LC-MS.
-
Target: Disappearance of the highly polar free amine (baseline on TLC) and appearance of a less polar spot (
~0.4–0.6).
-
-
Workup (Nitrile-Safe):
-
Dilute with excess DCM.
-
Wash with 0.5 M Citric Acid (2x). Crucial: Do not use strong mineral acids (HCl) for the wash, as they might prematurely cleave the Boc or hydrolyze the nitrile. Citric acid is mild enough to remove unreacted amine/base without affecting the PG.
-
Wash with Saturated
(1x) and Brine (1x). -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallization from EtOAc/Hexanes is often sufficient. If chromatography is needed, avoid MeOH in the eluent to prevent transesterification (rare but possible).
Protocol B: Boc Deprotection (Preserving the Nitrile)
The critical risk during deprotection is the hydrolysis of the nitrile (-CN) to a primary amide (-CONH₂). This occurs readily in aqueous acids with heat. Therefore, anhydrous conditions are mandatory.
Materials
-
Reagent: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Scavenger: Triisopropylsilane (TIPS) (Optional, 2.5% v/v).
-
Why: While the thiazole ring is robust, the "tert-butyl cation" generated during cleavage is an electrophile. If your molecule has electron-rich aromatic systems added downstream, add TIPS to prevent alkylation. For the core scaffold alone, scavengers are not strictly necessary.
-
Workflow Visualization
Figure 2: Deprotection workflow emphasizing moisture control.
Step-by-Step Methodology
-
Dissolution: Dissolve the Boc-protected intermediate in anhydrous DCM (concentration ~0.1 M).
-
Acidolysis: Add TFA equal to 20–50% of the total volume (e.g., 1 mL TFA per 4 mL DCM).
-
Tip: 4M HCl in Dioxane is a superior alternative if you wish to isolate the product directly as a dry HCl salt by filtration, avoiding aqueous workup entirely.
-
-
Reaction: Stir at RT for 1–2 hours. Do not heat.
-
Workup (Isolation of Free Base):
-
Concentrate the mixture to an oil (remove excess TFA).
-
Azeotrope: Add toluene and evaporate (2x) to remove residual TFA.
-
Neutralization: Redissolve in DCM and wash quickly with cold saturated
. Prolonged exposure to base can hydrate the nitrile, though it is slow at RT. -
Dry and concentrate.[1]
-
Protocol C: Fmoc Protection (Orthogonal Strategy)
Use this if the final cleavage must be done under basic conditions or if the molecule will be used in Solid Phase Peptide Synthesis (SPPS).
Materials
-
Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).[2]
-
Why: Avoid Fmoc-Cl. Fmoc-Cl is highly reactive and can cause side reactions with the thiazole nitrogen or the nitrile alpha-carbon (though less likely here). Fmoc-OSu is gentler.
-
-
Base:
(aqueous/organic mix) or DIPEA (organic).
Methodology
-
Dissolve this compound HCl in a 1:1 mixture of 1,4-Dioxane and 10%
. -
Cool to 0°C.
-
Add Fmoc-OSu (1.1 equiv) dissolved in Dioxane.
-
Stir at RT for 3 hours.
-
Workup: Acidify carefully to pH 3–4 with dilute HCl (precipitates the product). Filter the white solid. Wash with water and hexanes.
-
Note: The nitrile is stable to the brief exposure to dilute acid during precipitation.
-
Analytical Quality Control (Self-Validation)
To ensure the protocol worked and the nitrile is intact, verify these parameters:
| Technique | Expected Observation | Failure Mode (Hydrolysis/Side Rxn) |
| IR Spectroscopy | Sharp peak at ~2220–2230 cm⁻¹ (C≡N stretch). | Disappearance of 2220 peak; appearance of broad bands ~3300/1650 (Amide). |
| 1H NMR (DMSO-d6) | Methylene (-CH₂-) shift: ~4.0 ppm (Free) | Loss of t-Butyl singlet (9H, ~1.4 ppm). |
| 13C NMR | Nitrile carbon at ~114 ppm . Carbonyl (Boc) at ~156 ppm . | Shift of nitrile carbon to ~160+ ppm (Amide/Acid). |
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Canonical reference for Boc/Fmoc stability profiles).
-
BenchChem. (2025).[1][3] Application Notes for this compound hydrochloride. Retrieved from (Confirming salt stoichiometry and solubility).
-
Sigma-Aldrich. (n.d.). 2-(Aminomethyl)thiazole 97% Safety & Handling. Retrieved from (Base handling of aminomethyl thiazoles).
-
Common Organic Chemistry. (2021). Boc Protection and Deprotection Protocols. Retrieved from (General stoichiometry validation).
- Das, J., et al. (2006). "2-Aminothiazole as a novel kinase inhibitor template." Bioorganic & Medicinal Chemistry Letters, 16(14), 3706-3712. (Contextualizing the thiazole-5-carbonitrile scaffold in drug discovery).
Sources
Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-(Aminomethyl)thiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Significance of 2-(Aminomethyl)thiazole-5-carbonitrile and the Advent of Microwave-Assisted Synthesis
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds with applications ranging from antimicrobial to anticancer agents.[1] Specifically, this compound is a highly valuable building block in drug discovery, offering multiple points for chemical diversification. Its utility as a pharmaceutical intermediate is well-recognized, contributing to the synthesis of various active pharmaceutical ingredients (APIs).[2]
Conventional methods for the synthesis of such heterocyclic compounds often involve lengthy reaction times, harsh conditions, and laborious purification processes.[3] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized synthetic chemistry by offering a greener, more efficient alternative.[4] Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and enhanced purity.[5] This technology aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents.[4]
This comprehensive guide provides detailed protocols for a plausible and efficient two-step microwave-assisted synthesis of this compound, designed for researchers and professionals in the field of drug development. The proposed pathway involves an initial Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by functionalization to introduce the key aminomethyl group.
Synthetic Strategy: A Two-Step Microwave-Assisted Approach
A direct, one-pot synthesis of the target molecule is challenging due to the potential for side reactions involving the aminomethyl group under the conditions required for thiazole ring formation. Therefore, a two-step approach is proposed, which offers greater control and is highly amenable to microwave acceleration.
Step 1: Microwave-Assisted Hantzsch Thiazole Synthesis of 2-Amino-5-cyanothiazole. This initial step rapidly constructs the core 2-aminothiazole-5-carbonitrile ring system from simple precursors.
Step 2: Conversion of 2-Amino-5-cyanothiazole to this compound. This transformation can be envisioned through a two-stage process involving the conversion of the 2-amino group to a 2-chloromethyl group, followed by a nucleophilic substitution with an amine source. A plausible route involves a Sandmeyer-type reaction followed by amination. For the amination, a modified Gabriel synthesis offers a controlled method for introducing the primary amine.
Visualizing the Workflow
Figure 1: Proposed two-step microwave-assisted synthetic workflow for this compound.
Experimental Protocols
Part 1: Microwave-Assisted Synthesis of 2-Aminothiazole-5-carbonitrile
This protocol is adapted from general procedures for the Hantzsch thiazole synthesis, optimized for microwave-assisted conditions.[6] The reaction involves the cyclocondensation of an α-halo-β-oxonitrile with thiourea. A plausible starting material is 2-bromo-3-oxopropanenitrile.
Materials and Reagents:
-
2-Bromo-3-oxopropanenitrile
-
Thiourea
-
Ethanol (reagent grade)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Anhydrous magnesium sulfate
Equipment:
-
Dedicated microwave reactor with sealed vessel capabilities
-
Magnetic stirrer
-
Round-bottom flask
-
Büchner funnel and filter paper
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-bromo-3-oxopropanenitrile (1.0 mmol, 1.0 eq), thiourea (1.2 mmol, 1.2 eq), and 5 mL of ethanol.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 15 minutes. The pressure should be monitored and kept within the safe limits of the vessel.
-
Work-up and Isolation: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator.
-
Purification: To the resulting residue, add 20 mL of deionized water and neutralize with a saturated sodium bicarbonate solution to a pH of 7-8. The product will precipitate out of the solution.
-
Drying: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 2-aminothiazole-5-carbonitrile. The product can be further purified by recrystallization from ethanol if necessary.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a polar solvent that efficiently absorbs microwave energy, leading to rapid heating. It is also a good solvent for the reactants and is relatively environmentally benign.[5]
-
Microwave Conditions: The use of a sealed vessel allows the reaction to be performed at a temperature above the boiling point of the solvent, significantly accelerating the reaction rate. A reaction time of 15 minutes is a typical starting point for microwave-assisted Hantzsch syntheses, which conventionally can take several hours.[7]
-
Neutralization: The neutralization step with sodium bicarbonate is crucial to deprotonate the thiazolium salt intermediate and precipitate the neutral 2-aminothiazole product.
Part 2: Microwave-Assisted Synthesis of this compound
This part involves a two-stage process: the conversion of the 2-amino group to a 2-chloromethyl group, followed by a microwave-assisted Gabriel synthesis.
This transformation can be achieved via a Sandmeyer-type reaction.
Materials and Reagents:
-
2-Aminothiazole-5-carbonitrile
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
Copper(I) chloride
-
Dichloromethane
Protocol:
-
Diazotization: In a round-bottom flask cooled in an ice-salt bath, suspend 2-aminothiazole-5-carbonitrile (1.0 mmol, 1.0 eq) in concentrated hydrochloric acid. Slowly add a solution of sodium nitrite (1.1 mmol, 1.1 eq) in water, keeping the temperature below 5°C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 mmol, 1.2 eq) in concentrated hydrochloric acid. Add the cold diazonium salt solution to the copper(I) chloride solution.
-
Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Extract the product with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the solution under reduced pressure to obtain 2-(chloromethyl)thiazole-5-carbonitrile, which can be used in the next step without further purification.
The Gabriel synthesis provides a clean and efficient method for converting primary alkyl halides to primary amines.[7][8]
Materials and Reagents:
-
2-(Chloromethyl)thiazole-5-carbonitrile
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
Protocol:
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine 2-(chloromethyl)thiazole-5-carbonitrile (1.0 mmol, 1.0 eq), potassium phthalimide (1.1 mmol, 1.1 eq), and 5 mL of DMF.
-
Microwave Irradiation: Seal the vessel and irradiate at 130°C for 10 minutes.
-
Deprotection: After cooling, add 5 mL of ethanol and hydrazine hydrate (2.0 mmol, 2.0 eq) to the reaction mixture. Seal the vessel again and irradiate at 100°C for 10 minutes to cleave the phthalimide group.
-
Work-up and Isolation: Cool the reaction mixture and filter to remove the phthalhydrazide precipitate. Acidify the filtrate with concentrated hydrochloric acid and then concentrate under reduced pressure.
-
Purification: Dissolve the residue in a small amount of water and basify with a sodium hydroxide solution to precipitate the free amine. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and concentrate to yield this compound.
Causality Behind Experimental Choices:
-
DMF as Solvent: DMF is a polar aprotic solvent with a high boiling point, making it ideal for microwave-assisted nucleophilic substitution reactions.
-
Gabriel Synthesis: This method prevents the over-alkylation that can occur with direct amination using ammonia, leading to a cleaner product.[9][10]
-
Hydrazine Deprotection: The use of hydrazine for the cleavage of the phthalimide is a standard and efficient method, often referred to as the Ing-Manske procedure.[9]
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes for the microwave-assisted synthesis compared to conventional heating methods, based on literature for similar transformations.
| Step | Method | Temperature (°C) | Time | Typical Yield (%) |
| 1: Hantzsch Synthesis | Microwave | 120 | 15 min | >85 |
| Conventional | ~80 (reflux) | 4-8 hours | 60-75 | |
| 2b: Gabriel Amination | Microwave | 130 | 10 min | >80 |
| Conventional | ~100 (reflux) | 2-4 hours | 50-70 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrates and reaction scale.
Conclusion and Future Perspectives
The protocols detailed in this application note provide a robust and efficient pathway for the synthesis of this compound, a key intermediate in drug discovery. By leveraging the advantages of microwave-assisted synthesis, researchers can significantly reduce reaction times and improve yields, thereby accelerating the drug development pipeline. The principles outlined here can be further adapted and optimized for the synthesis of a diverse library of thiazole derivatives. Future work could focus on developing a one-pot microwave-assisted procedure to further streamline the synthesis and enhance its overall efficiency and green credentials.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the design of anticancer agents. European journal of medicinal chemistry, 97, 671-697.
- BenchChem. (2025). Application Note: A Protocol for the Synthesis of 2-Amino-4-methoxythiazole-5-carbonitrile.
- Breviglieri, E., & Matias, G. (n.d.). The Gabriel Synthesis.
-
Chemistry Notes. (2023, September 27). Gabriel synthesis: Easy mechanism, procedure, applications. Retrieved from [Link]
- Fisher, T. (n.d.). Gabriel Synthesis.
- Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioharnstoffen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
- Mali, D. R., Gujrathi, D. B., & Wagh, S. B. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11), 207-217.
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
- Pansare, D. N., Shelke, R. N., & Pawar, C. D. (2017). Microwave Assisted and Efficient Synthesis of Substituted Thiazole Acid Derivatives. Letters in Organic Chemistry, 14(7), 517-524.
- Sigma-Aldrich. (n.d.). This compound hydrochloride.
- Singh, S. P., & Kumar, D. (2007). Thiazole. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 561-564). Royal Society of Chemistry.
- Toronto Research Chemicals. (n.d.). This compound Hydrochloride.
-
Wikipedia contributors. (2023, November 28). Gabriel synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Zare, A., & Meraj, F. (2013). Recent development in the synthesis of thiazoles. Journal of Sulfur Chemistry, 34(6), 689-733.
- BenchChem. (2025). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers.
- BenchChem. (2025). An In-depth Technical Guide to 2-Amino-5-formylthiazole: Chemical Properties and Structure.
- BenchChem. (2025). This compound.
- Sharma, V., Kumar, P., & Pathak, D. (2010). Biological activities of thiazole derivatives: a review. Journal of Chemical and Pharmaceutical Research, 2(3), 196-206.
Sources
- 1. jusst.org [jusst.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
Application Note: Scale-Up Synthesis of 2-(Aminomethyl)thiazole-5-carbonitrile
This Application Note provides a comprehensive, scalable protocol for the synthesis of 2-(Aminomethyl)thiazole-5-carbonitrile , a critical building block in the development of kinase inhibitors (e.g., CDK, Src family) and antiviral agents.
The guide prioritizes a linear, convergent synthesis starting from commodity chemicals, avoiding expensive transition-metal catalysts and hazardous azide chemistry where possible.
Executive Summary
Target Molecule: this compound CAS: 749834-79-5 (Free Base), 232612-47-4 (HCl Salt) Formula: C5H5N3S Molecular Weight: 139.18 g/mol
This protocol details a robust 4-step synthetic route designed for gram-to-kilogram scale-up. Unlike common laboratory methods that rely on unstable intermediates, this process utilizes the Hantzsch Thiazole Synthesis to establish the core, followed by a Delépine Reaction for selective primary amine formation. This approach minimizes impurity profiles (secondary amines) and avoids the safety hazards associated with azide intermediates.
Key Process Advantages
-
Regiospecificity: The Hantzsch cyclization guarantees the 2,5-substitution pattern.
-
Scalability: Uses filtration and crystallization for purification, minimizing chromatography.
-
Safety: Avoids the use of highly toxic sodium cyanide or explosive azides for amine introduction.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into two primary phases: construction of the thiazole core and functional group manipulation.
-
Disconnection 1: The nitrile group (-CN) is derived from the dehydration of a primary amide, which in turn comes from an ester.
-
Disconnection 2: The 2-aminomethyl group is installed via nucleophilic substitution of a 2-bromomethyl precursor.
-
Disconnection 3: The thiazole core is formed via condensation of Thioacetamide and Ethyl 2-chloro-3-oxopropanoate .
Figure 1: Retrosynthetic logic flow from the target molecule back to the commercially available or easily synthesized methyl-thiazole precursor.
Detailed Experimental Protocols
Step 1: Radical Bromination of Ethyl 2-methylthiazole-5-carboxylate
This step activates the 2-methyl position. Note that bromination is faster and more selective than chlorination for this substrate.[1]
-
Reagents:
-
Ethyl 2-methylthiazole-5-carboxylate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
AIBN (Azobisisobutyronitrile) (0.05 eq)
-
Solvent: Carbon Tetrachloride (CCl4) or Benzotrifluoride (PhCF3) for greener scale-up.
-
Protocol:
-
Charge the reactor with Ethyl 2-methylthiazole-5-carboxylate and solvent (10 vol).
-
Add NBS and AIBN at room temperature.
-
Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by HPLC/TLC for consumption of starting material.
-
Critical Step: Cool to 0°C to precipitate succinimide byproduct. Filter off the solids.[2]
-
Concentrate the filtrate to yield crude Ethyl 2-(bromomethyl)thiazole-5-carboxylate .
-
Purification: Recrystallize from Hexane/Ethyl Acetate if purity is <90%.
Step 2: Delépine Amination (Primary Amine Synthesis)
Direct amination with ammonia often leads to secondary amine impurities (dimers). The Delépine reaction using Hexamine is superior for scale-up as it strictly produces primary amines.
-
Reagents:
-
Crude Bromide from Step 1 (1.0 eq)
-
Hexamethylenetetramine (Hexamine) (1.05 eq)
-
Solvent: Chloroform or Ethyl Acetate
-
Hydrolysis: Conc.[3] HCl / Ethanol
-
Protocol:
-
Dissolve the crude bromide in Chloroform (5 vol).
-
Add Hexamine portion-wise. A quaternary ammonium salt will precipitate almost immediately.
-
Stir at room temperature for 4 hours.
-
Filter the white precipitate (Hexaminium salt) and wash with cold solvent.
-
Hydrolysis: Suspend the salt in Ethanol (10 vol) and add Conc. HCl (3.0 eq).
-
Heat to reflux for 2 hours. The salt dissolves, and ammonium chloride precipitates upon cooling.
-
Filter off inorganic salts. Concentrate the filtrate to obtain Ethyl 2-(aminomethyl)thiazole-5-carboxylate hydrochloride .
Step 3: Protection and Ammonolysis
To prevent side reactions during the nitrile formation, the amine is Boc-protected (optional but recommended for high purity) or kept as a salt, and the ester is converted to an amide.
-
Reagents:
-
Amine HCl salt (from Step 2)
-
Ammonia (7N in Methanol)
-
(Optional) Boc2O / TEA if protection is desired.
-
Protocol (Direct Ammonolysis):
-
Suspend the Amine HCl salt in 7N NH3 in Methanol (10 vol).
-
Seal the vessel and stir at room temperature for 16–24 hours.
-
Monitor conversion of Ester to Amide by LC-MS.
-
Concentrate to dryness. The product 2-(Aminomethyl)thiazole-5-carboxamide is obtained as a solid.
Step 4: Dehydration to Nitrile
The final transformation converts the primary amide to the nitrile.
-
Reagents:
-
Amide intermediate (1.0 eq)
-
Trifluoroacetic Anhydride (TFAA) (1.2 eq)
-
Pyridine (2.5 eq) or Triethylamine
-
Solvent: Dichloromethane (DCM) or THF
-
Protocol:
-
Suspend the amide in DCM (10 vol) and cool to 0°C.
-
Add Pyridine .
-
Add TFAA dropwise, maintaining temperature < 5°C. The reaction is exothermic.
-
Stir at 0°C for 1 hour, then warm to room temperature.
-
Quench: Pour into saturated NaHCO3 solution.
-
Extract with DCM, dry over Na2SO4, and concentrate.
-
Final Purification: The residue is purified via column chromatography (DCM/MeOH) or recrystallization from Ethanol/Ether to yield This compound .
Process Data & Specifications
| Parameter | Specification / Result |
| Overall Yield | 35–45% (over 4 steps) |
| Purity (HPLC) | > 98% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 204–208°C (HCl salt) |
| Major Impurity | 2-Hydroxymethyl derivative (if moisture enters Step 1/2) |
| Safety Note | Step 1 involves radical bromination; ensure inert atmosphere to prevent side reactions. |
Mechanism of Action (Delépine Reaction)
The Delépine reaction is chosen for its high selectivity. The hexamine forms a stable quaternary salt with the alkyl halide, preventing the alkylated nitrogen from reacting further (unlike simple ammonia, which remains nucleophilic).
Figure 2: Mechanistic flow of the Delépine reaction ensuring primary amine exclusivity.
References
-
Thiazole Synthesis Overview
- BenchChem Application Note. "Synthesis of 2-Amino-4-methoxythiazole-5-carbonitrile." (Adapted for general Hantzsch conditions).
-
Bromination of Methylthiazoles
-
Smolecule Technical Data. "Methyl 2-methylthiazole-5-carboxylate: Quantitative Halogenation Studies."[1]
-
-
Delépine Reaction Context
-
Dasatinib Intermediate Distinction
- Semantic Scholar. "A new and efficient preparation of 2-aminothiazole-5-carbamides." (Cited to distinguish the 2-amino vs 2-aminomethyl targets).
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- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Aminomethyl)thiazole-5-carbonitrile
Welcome to the technical support center for the synthesis of 2-(Aminomethyl)thiazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is rooted in mechanistic understanding and practical, field-tested experience.
Overview of the Synthetic Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective strategy involves a variation of the Hantzsch thiazole synthesis.[1][2] This typically proceeds through the formation of a key intermediate, an α-halocarbonyl compound, which then undergoes cyclization with a thioamide. Given the presence of the aminomethyl group, a protection-deprotection strategy is often necessary to prevent unwanted side reactions.
An alternative pathway could involve the synthesis of a 2-(halomethyl)thiazole-5-carbonitrile intermediate, followed by amination.[3][4] This guide will focus on the Hantzsch approach with a protected amine, as it offers a convergent and often more controllable route.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Solutions & Scientific Rationale |
| Low or No Yield of the α-bromo Intermediate | 1. Incomplete reaction. 2. Degradation of the starting material or product. 3. Ineffective radical initiation. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material.[1] 2. Control Temperature: Excessive heat can lead to decomposition. Maintain the recommended reaction temperature.[5] 3. Ensure Initiator Activity: If using a chemical initiator like AIBN, ensure it is fresh. For photo-initiation, check the lamp's output. |
| Formation of Multiple Products in the Hantzsch Cyclization Step | 1. Isomer formation.[6] 2. Side reactions involving the nitrile group. 3. Impure α-bromo intermediate. | 1. pH Control: The Hantzsch synthesis can be sensitive to pH. Neutral or slightly basic conditions generally favor the desired 2-aminothiazole product over imino-isomers.[6] 2. Purify the Intermediate: While often used crude, purifying the α-bromo intermediate via column chromatography can significantly reduce side products.[5] 3. Moderate Reaction Temperature: High temperatures can promote side reactions. Refluxing in ethanol is a common starting point, but temperature optimization may be necessary. |
| Low Yield of the Final Product After Deprotection | 1. Incomplete deprotection. 2. Degradation of the product under acidic conditions. 3. Difficulties in product isolation. | 1. Monitor Deprotection: Use TLC or LC-MS to confirm the complete removal of the protecting group. 2. Optimize Deprotection Conditions: If product degradation is suspected, consider using milder acidic conditions or reducing the reaction time. 3. Adjust Work-up Procedure: The aminomethyl group makes the final product basic. Careful pH adjustment during aqueous work-up is crucial for efficient extraction into the organic phase. |
| Difficulty in Purifying the Final Product | 1. Co-elution with impurities during column chromatography. 2. Product is highly polar. 3. Product is unstable on silica gel. | 1. Alternative Purification Methods: Consider recrystallization from a suitable solvent system. For highly polar compounds, reverse-phase chromatography might be effective. 2. Use of Additives in Chromatography: Adding a small amount of a basic modifier like triethylamine to the eluent can improve the peak shape and separation of basic compounds on silica gel. 3. Salt Formation for Purification: Converting the final amine to a salt (e.g., hydrochloride) can facilitate purification by crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for the aminomethyl moiety?
A1: The tert-butyloxycarbonyl (Boc) group is a common and effective choice. It is stable under the conditions of the Hantzsch synthesis and can be readily removed under acidic conditions without affecting the thiazole ring or the nitrile group.[7]
Q2: Can I perform the Hantzsch synthesis without a solvent?
A2: Solvent-free Hantzsch synthesis has been reported and can be highly efficient, often proceeding rapidly with gentle heating.[1] However, for substrates with multiple functional groups like in this synthesis, a solvent provides better temperature control and can minimize side reactions. Ethanol is a widely used and effective solvent for this reaction.[1]
Q3: My reaction has stalled. What should I do?
A3: First, confirm that the starting materials are pure and the reagents are active. If the reaction is proceeding slowly, a slight increase in temperature or the addition of a catalyst might be beneficial. In some cases, changing the solvent to one with a higher boiling point could also help drive the reaction to completion.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended. 1H and 13C NMR spectroscopy will confirm the structure of the molecule. Mass spectrometry (MS) will confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity.
Q5: Are there any "green" chemistry approaches to this synthesis?
A5: Yes, several strategies can make the synthesis more environmentally friendly. These include using water as a solvent where possible, employing microwave-assisted synthesis to reduce reaction times and energy consumption, and using recyclable catalysts.[8]
Experimental Protocols
Protocol 1: Synthesis of the α-bromo Intermediate
This protocol is adapted from the synthesis of a related compound and should be optimized for the specific starting material.[5]
-
Dissolve the β-oxonitrile starting material (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution.
-
Initiate the reaction with a radical initiator (e.g., AIBN) or by exposure to a UV lamp.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with an aqueous sodium bicarbonate solution to remove succinimide.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to obtain the crude α-bromo intermediate. This intermediate is often used in the next step without further purification.
Protocol 2: Hantzsch Thiazole Synthesis (Cyclization)
-
Dissolve the crude α-bromo intermediate from Protocol 1 (1.0 eq) in anhydrous ethanol.
-
Add the protected amino-thiourea (e.g., Boc-aminomethylthiourea) (1.1 eq) to the solution.
-
Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.[5]
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude protected product by column chromatography on silica gel.
Protocol 3: Deprotection of the Amino Group
-
Dissolve the purified protected product from Protocol 2 in a suitable solvent such as 1,4-dioxane.
-
Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Remove the solvent under reduced pressure to yield the hydrochloride salt of the final product.
-
The free amine can be obtained by neutralization with a base.
References
- Patsnap. (2014). Method for preparing 2-chlorine-5 chloromethyl thiazole.
-
Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of chlorothiazole derivatives.
- Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- Google Patents. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
-
RSC Advances. (2017). Synthesis of aminothiazoles: polymer-supported approaches. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]
-
PubMed. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Retrieved from [Link]
- Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
-
PMC. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
PubMed. (2024). An immobilization of 2-(Aminomethyl) thiazole on multi-walled carbon nanotubes used for rapid extraction of manganese ions in hepatic patients. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
- Google Patents. (n.d.). DE3225472A1 - METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL.
Sources
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- 2. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 3. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
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- 8. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
Technical Support Center: Purification of 2-(Aminomethyl)thiazole-5-carbonitrile
Welcome to the dedicated technical support guide for the purification of 2-(Aminomethyl)thiazole-5-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this and structurally similar polar, basic heterocyclic compounds. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chromatographic principles.
Understanding the Molecule: The Key to Successful Purification
This compound is a polar molecule characterized by two key functional groups that dictate its chromatographic behavior:
-
A Primary Aliphatic Amine (-CH₂NH₂): This group is basic and readily protonated. On standard silica gel, which is acidic due to surface silanol groups (Si-OH), this basic amine can undergo strong acid-base interactions. This often leads to significant peak tailing, poor recovery, or even irreversible adsorption to the stationary phase.[1][2]
-
A Thiazole-5-carbonitrile Moiety: This heterocyclic system is polar and contributes to the overall low hydrophobicity of the molecule, making it challenging to retain on traditional reversed-phase C18 columns.[3]
A successful purification strategy must directly address the challenges posed by these functional groups.
Frequently Asked Questions (FAQs)
Q1: My compound is streaking badly on a silica gel TLC plate and won't elute from the column. What's happening?
A1: This is a classic sign of strong interaction between your basic amine and the acidic silica gel.[1] The amine group is likely being protonated by the silanol groups on the silica surface, causing it to bind tightly. To resolve this, you need to add a basic modifier to your mobile phase to compete for these acidic sites. A common solution is to add 0.5-2% triethylamine (TEA) to your eluent system (e.g., Ethyl Acetate/Hexane with 1% TEA).[4][5]
Q2: I've added triethylamine (TEA), but my compound is still tailing. What are my other options for normal-phase chromatography?
A2: If TEA is not sufficient, you can try a few other strategies:
-
Use a stronger base: A solution of 1-2% ammonia in methanol can be used as the polar component of your mobile phase (e.g., Dichloromethane with 1-10% of a 2M ammonia in methanol solution).[2][6]
-
Change the stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina.[2][3] Alternatively, an amine-functionalized silica column can be very effective as it masks the acidic silanols and provides a more inert surface for the separation of basic compounds.[1][2][7]
Q3: My compound elutes in the void volume (with the solvent front) in reversed-phase HPLC. How can I get it to retain on a C18 column?
A3: This indicates your compound is too polar for the non-polar stationary phase under standard conditions.[8] To increase retention, you can either:
-
Work at a high pH: Using a mobile phase with a pH around 9-10 (e.g., with ammonium bicarbonate) will deprotonate the primary amine, making the compound more neutral and thus more hydrophobic.[2][9] This will significantly increase its retention on a C18 column.
-
Use an alternative technique: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like silica) and a mobile phase with a high organic content (like acetonitrile) and a small amount of water. In this mode, polar compounds are well-retained.[3][8][10]
Q4: Can I use methanol instead of acetonitrile in my reversed-phase mobile phase?
A4: Yes, methanol and acetonitrile are the most common organic modifiers in reversed-phase chromatography.[11] They have different selectivities and can be used interchangeably or as ternary mixtures with water to optimize a separation.[12] Acetonitrile generally has a lower viscosity and a better UV transparency cutoff, but methanol can offer different elution patterns that may be beneficial for your specific separation.[12]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing a logical path to resolving common purification challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing (Normal-Phase) | Strong interaction between the basic amine and acidic silanol groups on the silica surface.[13][14] | 1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or pyridine into the mobile phase.[2][4][5] 2. Pre-treat the Silica: Slurry the silica gel with the mobile phase containing the basic modifier before packing the column.[4] 3. Switch to an Amine-Modified Column: Use a pre-packed amine-functionalized silica column to minimize silanol interactions.[1][7] |
| No Elution from Silica Gel Column | The compound is irreversibly adsorbed onto the silica due to very strong acid-base interactions. | 1. Drastically Increase Polarity & Basicity: Try eluting with a more aggressive solvent system, such as 5-10% of a 2M ammonia in methanol solution mixed with dichloromethane.[2] 2. Consider an Alternative Stationary Phase: Switch to neutral or basic alumina, or an amine-functionalized silica for future purifications.[2][3] |
| Poor Separation from Polar Impurities | The chosen solvent system does not provide sufficient selectivity. | 1. Change Solvent System: If using Ethyl Acetate/Hexane, try a different system like Dichloromethane/Methanol. The change in solvent properties can alter selectivity. 2. Optimize the Gradient: If using gradient elution, make the gradient shallower to improve resolution between closely eluting peaks. |
| Poor Retention (Reversed-Phase) | The analyte is too polar and has minimal interaction with the non-polar C18 stationary phase.[8] | 1. Increase Mobile Phase pH: Use a buffer at pH > 8 (e.g., 10 mM ammonium bicarbonate, pH 9) to neutralize the amine, making it more hydrophobic and increasing retention.[9] 2. Use HILIC: This is the preferred method for highly polar compounds. It provides strong retention where reversed-phase fails.[3][8][10] 3. Use Polar-Embedded or Polar-Endcapped Columns: These columns are designed to provide better retention for polar analytes in highly aqueous mobile phases.[3] |
| Peak Tailing (Reversed-Phase) | Secondary interactions with residual silanol groups on the C18 column, especially at mid-range pH (4-7) where both the amine is protonated and some silanols are ionized.[14][15][16] | 1. Work at Low pH: Use a mobile phase at pH 2.5-3 (e.g., with 0.1% formic acid or phosphoric acid). This protonates the silanols, minimizing their ability to interact with the protonated amine analyte.[15][17][18] 2. Work at High pH: A high pH mobile phase deprotonates the analyte, reducing ionic interactions.[16] 3. Use a High-Purity "Type B" Silica Column: Modern columns are made with higher purity silica with fewer acidic silanol sites, which naturally reduces tailing for basic compounds.[13] |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography (Recommended Starting Point)
This method is often the first choice for preparative scale purification due to its cost-effectiveness and ease of solvent removal. The key to success is mitigating the basicity of the amine.
Workflow Diagram:
Caption: Workflow for Normal-Phase Flash Chromatography.
Step-by-Step Methodology:
-
TLC Method Development:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is 50% Ethyl Acetate in Hexane.
-
Crucially, add 1% triethylamine (TEA) to your chosen eluent. This will significantly improve the spot shape.
-
Aim for a retention factor (Rf) of approximately 0.2-0.3 for your target compound to ensure good separation on the column.
-
-
Column Preparation:
-
Select an appropriately sized silica gel column for your sample amount (typically a 40-100x mass ratio of silica to crude material).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 20% Ethyl Acetate in Hexane + 1% TEA).
-
Pack the column with the slurry, ensuring an even and compact bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a strong solvent (like Dichloromethane or Methanol), add a small amount of silica gel (2-3x the mass of your crude), and evaporate to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve your crude material in a minimal amount of the initial mobile phase and carefully load it onto the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your initial mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, run a linear gradient from 20% to 80% Ethyl Acetate in Hexane (always containing 1% TEA) over 10-15 column volumes.
-
Collect fractions throughout the run.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Reversed-Phase Preparative HPLC
This method is suitable for more challenging separations requiring higher resolution or for compounds that are intractable by normal-phase chromatography.
Workflow Diagram:
Caption: Workflow for Reversed-Phase Preparative HPLC.
Step-by-Step Methodology:
-
Analytical Method Development:
-
Using an analytical C18 column, develop a separation method.
-
Option A (Low pH): Mobile Phase A: Water + 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA). Mobile Phase B: Acetonitrile + 0.1% FA or TFA. A low pH ensures that residual silanols are protonated, minimizing peak tailing.[15][17]
-
Option B (High pH): Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 9. Mobile Phase B: Acetonitrile. A high pH deprotonates the amine, increasing its hydrophobicity and retention.[9]
-
Run a scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions.
-
Optimize the gradient to achieve good separation between your product and impurities.
-
-
Scale-Up to Preparative HPLC:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions for at least 5-10 column volumes.
-
Dissolve the crude sample in the initial mobile phase or a solvent mixture with a high percentage of the weak solvent (e.g., water/acetonitrile with a small amount of DMSO if necessary for solubility).
-
Filter the sample through a 0.45 µm filter to remove particulates.
-
Inject the sample and run the scaled-up gradient.
-
Collect fractions based on the UV detector signal.
-
-
Analysis and Work-up:
-
Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Combine the pure fractions.
-
If using volatile buffers like formic acid or ammonium bicarbonate, the solvent can be removed by lyophilization (freeze-drying) or evaporation.
-
Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
This is a powerful technique for polar compounds that are not retained in reversed-phase.
Step-by-Step Methodology:
-
Column and Solvent Selection:
-
Stationary Phase: Use a HILIC column (e.g., bare silica, diol, or zwitterionic phase).[3]
-
Mobile Phase: Mobile Phase A: Acetonitrile. Mobile Phase B: Water (often with a buffer like 10 mM ammonium formate to improve peak shape).
-
-
Method Development:
-
Equilibrate the column with the initial high-organic mobile phase (e.g., 95% Acetonitrile / 5% Water with buffer) for at least 10-15 column volumes.[3]
-
Dissolve the sample in the initial mobile phase. Avoid dissolving the sample in pure water , as this can cause peak distortion.
-
Run a gradient by increasing the percentage of the aqueous solvent (Solvent B). For example, a gradient from 5% to 50% B over 15 minutes.[3]
-
-
Purification and Work-up:
-
Scale the method to a preparative HILIC column.
-
Collect and analyze fractions as described for reversed-phase HPLC.
-
Work-up involves the removal of the acetonitrile/water mobile phase, typically by evaporation or lyophilization.
-
References
- BenchChem Technical Support Center. (2025).
- Macedonian Pharmaceutical Bulletin. (n.d.).
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Buchi.com. (n.d.).
- Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide.
- (n.d.).
- SIELC Technologies. (2018, February 16). Separation of 2-Aminothiazole on Newcrom R1 HPLC column.
- LCGC North America. (2003, July). Why Do Peaks Tail? - LC Troubleshooting Bible.
- Wikipedia. (n.d.).
- BenchChem. (2025). Application Note: A Protocol for the Synthesis of 2-Amino-4-methoxythiazole-5-carbonitrile.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- Chrom Tech, Inc. (2025, October 20).
- Welch Materials. (2025, December 15).
- Chrom Tech, Inc. (2025, October 28).
- ResearchGate. (2013, January 31).
- LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
- ResearchGate. (n.d.).
- BenchChem. (2025).
- BenchChem. (n.d.). This compound hydrochloride | 232612-47-4.
- Biotage. (2023, February 10).
- Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis.
- Reddit. (2023, April 11). Flash Column Chromatography with Ammonia: Your experiences please! : r/OrganicChemistry.
- SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015, March–April). ISSN: 0975-8585.
- PMC. (n.d.).
- (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
- Academia.edu. (n.d.).
- Semantic Scholar. (n.d.).
- RSC Advances. (2017, May 3). Synthesis of aminothiazoles: polymer-supported approaches.
- (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli.
- PMC. (2021, March 7).
- Biotage. (2023, January 30).
- RSC Publishing. (2020, August 11).
- JOCPR. (n.d.). 147-152 Research Article Synthesis of some new 5- substituted of.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(1-Aminoethyl)thiazole-5-carboxylic acid.
- HELIX Chromatography. (n.d.). 2-Amino-5-methylthiazole.
- Biotage. (n.d.).
- Der Pharma Chemica. (2013).
- BenchChem. (n.d.). Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide.
- Sigma-Aldrich. (n.d.). 2-(Aminomethyl)thiazole 97 55661-33-1.
- Carl ROTH. (n.d.).
- European Patent Office. (n.d.).
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Technical Support Center: Minimizing Side Reactions During Thiazole Carbonitrile Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of thiazole carbonitrile hydrolysis and minimize unwanted side reactions. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the hydrolysis of thiazole carbonitriles to their corresponding carboxylic acids or amides. Each issue is presented with its probable causes and actionable solutions.
Problem 1: Low Yield of the Desired Thiazole Carboxylic Acid and Formation of an Amide Intermediate
You observe a significant amount of the corresponding thiazole carboxamide in your final product mixture, resulting in a lower than expected yield of the carboxylic acid.
Probable Causes:
-
Incomplete Hydrolysis: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[1][2] Harsh conditions, such as high temperatures and strong acids or bases, are typically required to drive the reaction to completion.[3][4] Milder conditions may result in the isolation of the amide.[3]
-
Reaction Time: Insufficient reaction time can lead to the accumulation of the amide intermediate.
-
Steric Hindrance: Bulky substituents on the thiazole ring or near the carbonitrile group can sterically hinder the approach of water or hydroxide ions, slowing down the second hydrolysis step (amide to carboxylic acid).
Solutions:
-
Increase Reaction Temperature and/or Time: Carefully increase the reaction temperature and prolong the reaction time while monitoring the progress by an appropriate analytical technique (e.g., TLC, HPLC, or GC). For hydrolysis of long-chain nitriles, temperatures greater than 150°C may be necessary.[5]
-
Use Stronger Acidic or Basic Conditions: Employing more concentrated mineral acids (e.g., sulfuric acid, hydrochloric acid) or stronger bases (e.g., sodium hydroxide, potassium hydroxide) can facilitate the complete hydrolysis of the amide.[4][5] Acidic hydrolysis is often carried out by heating the nitrile under reflux with a dilute acid like hydrochloric acid.[4]
-
Consider a Two-Step Approach: If optimizing for a one-pot reaction proves difficult, consider isolating the amide intermediate first and then subjecting it to a separate, more vigorous hydrolysis step.
Experimental Protocol: Complete Acid-Catalyzed Hydrolysis of a Thiazole Carbonitrile
Caption: Workflow for complete hydrolysis.
Problem 2: Thiazole Ring Opening or Decomposition
You observe a significant loss of your desired product and the formation of unidentifiable byproducts, suggesting degradation of the thiazole ring.
Probable Causes:
-
Harsh Reaction Conditions: The thiazole ring, while aromatic, can be susceptible to cleavage under forcing acidic or basic conditions, especially at elevated temperatures.[6] The presence of certain substituents can further activate the ring towards degradation.
-
Oxidative Degradation: Some reagents or impurities might cause oxidation of the thiazole ring, particularly at the sulfur atom.[7]
Solutions:
-
Milder Reaction Conditions: Explore less harsh hydrolysis methods. This could involve using weaker acids or bases, or lowering the reaction temperature and extending the reaction time.
-
Enzymatic Hydrolysis: Consider using a nitrilase or a combination of nitrile hydratase and amidase enzymes.[8][9] These enzymes operate under mild, near-neutral pH and ambient temperature, offering high selectivity and minimizing the risk of ring degradation.[8][10]
-
Protective Groups: If the thiazole ring has particularly sensitive substituents, consider a synthetic route that involves protecting these groups before hydrolysis and deprotecting them afterward.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.
Table 1: Comparison of Hydrolysis Conditions
| Method | Conditions | Advantages | Disadvantages |
| Strong Acid/Base | High temp, concentrated reagents[4][5] | Drives reaction to completion | Risk of ring degradation, low functional group tolerance |
| Mild Acid/Base | Lower temp, dilute reagents | Better functional group tolerance | Incomplete conversion, longer reaction times |
| Enzymatic | Neutral pH, ambient temp[8][10] | High selectivity, mild conditions | Enzyme cost and availability, substrate specificity |
Problem 3: Decarboxylation of the Thiazole Carboxylic Acid Product
You successfully form the thiazole carboxylic acid, but then observe its degradation, often with the evolution of a gas (CO2), leading to a lower isolated yield.
Probable Causes:
-
Thermal Instability: Many heterocyclic carboxylic acids, including those of thiazole, can be prone to decarboxylation upon heating.[11][12] This is particularly true if the reaction is carried out at high temperatures for extended periods after the carboxylic acid has formed.
-
Acid/Base Catalysis: The decarboxylation can be catalyzed by the acidic or basic conditions used for the hydrolysis.[11]
Solutions:
-
Temperature Control: Once the hydrolysis is complete (as determined by reaction monitoring), cool the reaction mixture promptly to prevent thermal decarboxylation of the product.
-
Rapid Work-up: Proceed with the isolation of the product as soon as the reaction is finished. Delays at elevated temperatures can lead to significant product loss.
-
In-situ Derivatization: If the free carboxylic acid is particularly unstable, consider converting it in-situ to a more stable derivative, such as an ester or an amide, before isolation.[12]
Caption: Reaction pathway with decarboxylation.
II. Frequently Asked Questions (FAQs)
Q1: What are the main side reactions to be aware of during thiazole carbonitrile hydrolysis?
The primary side reactions include:
-
Incomplete hydrolysis , leading to the formation of the corresponding thiazole carboxamide.[3]
-
Thiazole ring opening or degradation under harsh acidic or basic conditions.[6]
-
Decarboxylation of the resulting thiazole carboxylic acid, especially at elevated temperatures.[11][12]
Q2: How can I selectively obtain the thiazole carboxamide instead of the carboxylic acid?
To favor the formation of the amide, use milder reaction conditions. This can include:
-
Using dilute acids or bases at lower temperatures.[3]
-
Carefully controlling the reaction time to stop the reaction after the nitrile has been converted to the amide but before significant hydrolysis to the carboxylic acid occurs.
-
Employing specific catalytic systems, such as those involving certain metal complexes or enzymes like nitrile hydratase, which can be highly selective for the hydration of nitriles to amides.[10][13] A urea-hydrogen peroxide adduct in the presence of a catalytic amount of potassium carbonate has also been shown to be effective for this transformation.[14]
Q3: Are there any "green" or more environmentally friendly methods for this hydrolysis?
Yes, enzymatic hydrolysis using nitrilases is a prominent green chemistry approach.[8][9] This method offers several advantages:
-
Mild Conditions: Reactions are typically run in aqueous buffers at or near room temperature and neutral pH.[10]
-
High Selectivity: Enzymes can be highly specific for the nitrile group, avoiding reactions with other sensitive functional groups in the molecule.
-
Reduced Waste: This method avoids the use of strong acids or bases and the subsequent neutralization steps that generate large amounts of salt waste.
Q4: Does the position of the carbonitrile group on the thiazole ring affect the reaction?
Yes, the position of the carbonitrile group can influence the reactivity. The C2 position of the thiazole ring is the most electron-deficient, which can make a C2-carbonitrile more susceptible to nucleophilic attack.[15] However, the stability of the resulting carboxylic acid can also vary with position, potentially influencing the propensity for side reactions like decarboxylation.
Q5: What analytical techniques are best for monitoring the progress of the reaction?
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively tracking the disappearance of the starting material and the appearance of the product and any major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of the starting material, intermediate, and product, allowing for precise determination of reaction completion.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the relative ratios of components.
III. References
-
Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. [Link]
-
Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Organic Process Research & Development. [Link]
-
Converting Nitriles to Amides. Chemistry Steps. [Link]
-
Selective transformation of nitriles into amides and carboxylic acids by an immobilized nitrilase. Tetrahedron Letters. [Link]
-
The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis. [Link]
-
Thiazole - Wikipedia. Wikipedia. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
hydrolysis of nitriles. Chemguide. [Link]
-
Catalyst and synthetic process for carboxamides by nitrile hydrolysis. Google Patents.
-
Nitrilation of carboxylic acids by P III /P V -catalysis. RSC Publishing. [Link]
-
Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Mild and Efficient Conversion of Nitriles (I) to Amides (II) with Basic Urea - Hydrogen Peroxide Adduct. ResearchGate. [Link]
-
Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III). Semantic Scholar. [Link]
-
Processes for preparing thiazole carboxylic acids. Google Patents.
-
Degree of complete hydrolysis of nitriles to the carboxylic acid. -No conversion,ND not determined. ResearchGate. [Link]
-
Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. Journal of the American Chemical Society. [Link]
-
Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. Journal of the American Chemical Society Au. [Link]
-
Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. [Link]
-
Chemistry of Nitriles. LibreTexts Chemistry. [Link]
-
Hydrolysis of nitriles to carboxylic acids. Google Patents.
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
Decarboxylation. Master Organic Chemistry. [Link]
-
Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A. [Link]
-
Study of the alkaline hydrolysis of ethyl 2-(1,2-benzisothiazolin-3-ylidene)cyanoacetate: spectroscopic properties, and X-ray crystal analysis of 2,4-bis-(1,2-benzisothiazol-3-yl)3-aminocrotononitrile–dimethylformamide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]
-
Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. ResearchGate. [Link]
-
Hydrolysis reaction – Knowledge and References. Taylor & Francis Online. [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. PMC. [Link]
-
Reactions of Nitriles. Chemistry Steps. [Link]
-
Reactions of Nitriles. KPU Pressbooks. [Link]
-
Hydrolysis of nitriles. Lumen Learning. [Link]
Sources
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
- 8. Sci-Hub. Selective transformation of nitriles into amides and carboxylic acids by an immobilized nitrilase / Tetrahedron Letters, 1991 [sci-hub.box]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: 2-(Aminomethyl)thiazole-5-carbonitrile Stability & Troubleshooting
Welcome to the Technical Support Center for 2-(Aminomethyl)thiazole-5-carbonitrile (CAS: 749834-79-5). This portal is designed for researchers, analytical scientists, and drug development professionals who require robust, field-proven methodologies for handling this bifunctional building block.
Core Mechanistic Principles in Acidic Media
The chemical reactivity and stability of this compound are dictated by its three distinct functional domains: the primary aminomethyl group, the aromatic thiazole core, and the electrophilic nitrile group[1].
When exposed to acidic environments (e.g., gastric fluid simulations, acidic HPLC mobile phases, or acid-catalyzed synthetic steps), the molecule undergoes specific, predictable transformations. The primary amine is rapidly protonated to an ammonium salt (
However, the nitrile group at position 5 is highly susceptible to acid-catalyzed hydrolysis. Protonation of the nitrile nitrogen increases the electrophilicity of the adjacent carbon, inviting nucleophilic attack by water. This forms an imidic acid intermediate, which rapidly tautomerizes into an amide, and eventually hydrolyzes into a carboxylic acid under prolonged heat and acidic stress[2].
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Quantitative Stability Data
To aid in formulation and analytical method development, the following table summarizes the degradation kinetics of the compound under various acidic stress conditions.
| Stress Condition | pH | Temperature | Half-Life ( | Primary Degradant Observed | Mass Shift ( |
| 0.1% TFA (Mobile Phase) | ~2.0 | 25°C | > 60 days | None (Stable) | N/A |
| 0.1 M HCl | 1.0 | 25°C | > 30 days | Trace Amide | +18 Da |
| 0.1 M HCl | 1.0 | 60°C | 48 hours | Thiazole-5-carboxamide | +18 Da |
| 1.0 M HCl | 0.0 | 60°C | 6 hours | Thiazole-5-carboxylic acid | +19 Da |
Troubleshooting Guide & FAQs
Q: During LC-MS analysis using 0.1% Formic Acid, I observed a new peak with a +18 Da mass shift after storing the sample in the autosampler for 48 hours. What is happening? A: You are observing the first stage of acid hydrolysis. The nitrile group is hydrating to form 2-(aminomethyl)thiazole-5-carboxamide[2]. While 0.1% formic acid is generally mild, prolonged exposure in aqueous media can initiate this conversion. Solution: Store analytical samples at 4°C in the autosampler, minimize queue times, and prepare fresh standards daily.
Q: My stock solution in DMSO shows degradation over time, even without added acid. Why? A: DMSO is slightly acidic and highly dipolar, which can facilitate tautomerization and spontaneous reactions in aminothiazoles[3]. Furthermore, DMSO is hygroscopic; absorbed water combined with the solvent's nature can trigger slow hydrolysis of the nitrile. Solution: Aliquot and freeze DMSO stock solutions at -20°C, or use anhydrous methanol for short-term analytical storage.
Q: How do I differentiate between the amide and carboxylic acid degradants in my chromatogram?
A: The amide intermediate will show a mass shift of +18 Da (addition of
Caption: Diagnostic LC-MS workflow for identifying acid-induced degradation products.
Experimental Protocol: Self-Validating Forced Degradation Study
To ensure regulatory compliance (e.g., ICH Q1A guidelines) and accurately profile the stability of this compound, use the following self-validating protocol. This method incorporates an immediate chemical quenching step to prevent post-sampling degradation, ensuring absolute trustworthiness in your kinetic data.
Materials Required:
-
This compound API (Purity >98%)
-
1.0 M HCl (Stress Agent)
-
1.0 M NaOH (Quenching Agent)
-
HPLC-grade Water and Acetonitrile
Step-by-Step Methodology:
-
Preparation of Working Standard: Dissolve 10 mg of the compound in 10 mL of HPLC-grade water to create a 1 mg/mL stock solution. (Avoid DMSO to prevent solvent-induced artifacts[3]).
-
Acid Stress Initiation: Transfer 2 mL of the stock solution to a borosilicate glass vial. Add 2 mL of 1.0 M HCl. Seal the vial with a PTFE-lined cap.
-
Thermal Incubation: Place the vial in a thermomixer set to 60°C.
-
Time-Course Sampling (Self-Validating Step): At
hours, withdraw a 200 µL aliquot. -
Immediate Quenching: Critical causality step: Immediately transfer the 200 µL aliquot into a vial containing exactly 200 µL of 1.0 M NaOH to neutralize the acid. Failure to neutralize will result in continued hydrolysis while the sample sits in the autosampler queue, artificially inflating your degradation metrics.
-
Dilution & Analysis: Dilute the quenched sample with 600 µL of mobile phase (e.g., 95:5 Water:Acetonitrile) and inject 5 µL onto the LC-MS system.
-
Data Processing: Plot the disappearance of the parent peak (m/z corresponding to
of the intact nitrile) against the appearance of the +18 Da (amide) and +19 Da (carboxylic acid) degradant peaks.
References
[1] 2-(Aminomethyl)thiazole-5-carboxylic Acid | CAS 933742-24-6. Benchchem. URL:
[3] Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. National Institutes of Health (PMC). URL:
[2] Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5). TutorChase / OCR A-Level Chemistry Notes. URL:
Sources
optimizing recrystallization solvents for thiazole-5-carbonitrile intermediates
Welcome to the Technical Support Center for the isolation and purification of thiazole-5-carbonitrile intermediates. These compounds are critical building blocks in the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors and xanthine oxidase inhibitors. However, their unique physicochemical properties—specifically the rigid, planar thiazole ring combined with the highly polar, hydrogen-bond-accepting nitrile group—often lead to complex crystallization behaviors such as liquid-liquid phase separation (LLPS) and solvent entrapment.
This guide is designed for researchers and process chemists to troubleshoot and optimize recrystallization workflows using thermodynamically and kinetically grounded methodologies.
Part 1: Diagnostic Q&A – Troubleshooting Common Failures
Q1: My thiazole-5-carbonitrile intermediate is forming a gooey emulsion at the bottom of the flask instead of crystallizing. How do I fix this?
A1: You are experiencing a phenomenon known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[1]. This occurs when the melting point of your solid intermediate is lower than the solution's temperature at the exact moment supersaturation is reached[2].
The Causality: The thiazole core and polar nitrile group can easily trap synthetic impurities, which dramatically lowers the melting point of the bulk material via freezing-point depression[2]. Instead of integrating into a rigid crystal lattice, the solute molecules arrange randomly into a secondary liquid phase (an emulsion)[1]. Because impurities often dissolve better in these liquid droplets than in the bulk solvent, the resulting "oil" acts as a sink for contaminants, leading to poor purity and amorphous gums upon eventual solidification[1][2].
The Solution: Do not simply add more solvent, as this will destroy your yield. Instead, alter the thermodynamics and kinetics of the system:
-
Change the Solvent System: Avoid solvent mixtures with extreme polarity differences (e.g., ethanol-hexane), which are notorious for inducing LLPS[3]. Transition to a system with a closer polarity match, such as Isopropanol/Ethyl Acetate, which has been successfully utilized for thiazole derivatives[4].
-
Implement Seeding: Introduce pure seed crystals before the solution reaches the cloud point. This bypasses the kinetic hindrance of primary nucleation and forces the system to grow crystals rather than phase-separate into an oil[1][5].
Q2: I am achieving high purity, but my recovery yield is consistently below 60%. How can I optimize the solvent system for better yield?
A2: Recovery yield is mathematically dictated by the solvent selectivity factor —the ratio of the saturated solubilities of your desired product versus the impurities in a given solvent[6]. If your solvent is too "good" at dissolving the thiazole intermediate at lower temperatures, a significant portion of your product will remain lost in the mother liquor[6].
The Causality: High-polarity solvents (like pure ethanol or methanol) often have a solvent selectivity factor that is too low for efficient recovery of thiazole-5-carbonitriles, meaning the solubility curve does not drop sharply enough as temperature decreases.
The Solution: Implement an anti-solvent crystallization strategy.
-
Dissolve the crude mixture in a minimal amount of a "good" solvent (e.g., Ethyl Acetate) at elevated temperatures.
-
Slowly dose in an anti-solvent (e.g., Heptane) to drive the supernatant concentration down, forcing the product out of solution while keeping impurities dissolved[5].
Q3: During scale-up, the intermediate degrades, and I detect thiazole ring-opening or nitrile hydrolysis byproducts. What is causing this?
A3: Thiazole-5-carbonitriles are sensitive to prolonged thermal stress. When recrystallized from protic solvents (like aqueous ethanol[7]) at high temperatures for extended periods, the nitrile group can undergo partial hydrolysis to an amide or carboxylic acid, especially if trace acidic or basic catalyst residues remain from the upstream synthesis.
The Solution: Lower the dissolution temperature by selecting a solvent with a lower boiling point (e.g., Acetone or Dichloromethane), or utilize vacuum-assisted evaporative crystallization to remove solvent without exceeding 50°C. Always ensure the crude mixture is neutralized prior to recrystallization.
Part 2: Data & Metrics – Solvent System Selection
To prevent oiling out and maximize yield, solvent selection must be data-driven. Below is a summary of common solvent systems evaluated for thiazole-5-carbonitrile recrystallization.
| Solvent System | Boiling Point Range | Polarity Index Difference | LLPS (Oiling Out) Risk | Typical Recovery Yield | Recommended Application |
| Aqueous Ethanol (EtOH/H₂O) | 78°C - 100°C | High (5.2 vs 9.0) | High | 40% - 55% | Late-stage purification of highly pure crudes[7]. |
| Isopropanol / Ethyl Acetate | 77°C - 82°C | Low (3.9 vs 4.4) | Low | 75% - 85% | Standard intermediate purification; excellent impurity rejection[4]. |
| Toluene / Heptane | 98°C - 110°C | Moderate (2.4 vs 0.1) | Moderate | 80% - 90% | Highly lipophilic thiazole derivatives; requires strict cooling control. |
Part 3: Process Workflows & Visualizations
The Thermodynamics of Oiling Out vs. Crystallization
Caption: Kinetic vs. Thermodynamic pathways in crystallization, highlighting the failure mode of LLPS.
Troubleshooting Decision Tree
Caption: Decision matrix for resolving common recrystallization failures in pharmaceutical intermediates.
Part 4: Standard Operating Procedures (SOPs)
SOP 1: Anti-Solvent Seeding Crystallization (To Prevent Oiling Out)
This protocol is self-validating: the presence of a persistent seedbed before anti-solvent addition confirms the avoidance of LLPS.
-
Dissolution: Suspend the crude thiazole-5-carbonitrile in the primary solvent (e.g., Ethyl Acetate, 3-5 volumes). Heat to 65°C under gentle agitation until complete dissolution is achieved.
-
Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble catalyst residues or dust, which can cause erratic nucleation.
-
Metastable Zone Entry: Cool the filtrate slowly (0.5°C/min) to 50°C. Visually inspect the solution; it must remain clear. If cloudiness (LLPS) occurs here, reheat to 65°C and add 10% more primary solvent.
-
Seeding: Introduce 1-2 wt% of pure, milled thiazole-5-carbonitrile seed crystals. Hold the temperature at 50°C for 30 minutes to allow the seedbed to mature and relieve initial supersaturation[1][5].
-
Anti-Solvent Addition: Slowly dose in the anti-solvent (e.g., Heptane, 5-7 volumes) over 2 hours using a syringe pump. The slow addition rate is critical to prevent localized supersaturation spikes that trigger oiling out.
-
Isolation: Cool the resulting slurry to 5°C over 2 hours. Filter via vacuum, wash the cake with cold Heptane, and dry under vacuum at 40°C.
SOP 2: Two-Stage Recrystallization for High-Impurity Crudes
Use this when the crude mass is highly contaminated (>20% impurities), causing severe freezing-point depression.
-
Stage 1 (Crash-Out): Dissolve the crude in a minimal amount of a highly soluble solvent (e.g., Dichloromethane). Rapidly add a non-polar anti-solvent (Hexane) to force a crash-out. The product will likely oil out.
-
Decantation: Allow the oil to settle. Decant and discard the supernatant, which contains the bulk of the highly soluble impurities.
-
Stage 2 (Thermodynamic Crystallization): Re-dissolve the remaining oil in an optimized solvent system (e.g., Isopropanol/Ethyl Acetate)[4].
-
Controlled Cooling: Heat to reflux, then cool at a strictly controlled rate of 0.1°C/min to room temperature. The removal of gross impurities in Stage 1 raises the melting point of the intermediate, allowing proper crystal lattice formation in Stage 2 without LLPS[6].
References
-
Mettler Toledo. Oiling Out in Crystallization. Available at:[Link]
-
KiloMentor. The Problem of Oiling Out in Chemical Process Development. Available at:[Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available at:[Link]
-
Wiley / DOI. Effective solvent system selection in the recrystallization purification of pharmaceutical products. Available at: [Link]
-
Regis Technologies. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. Available at:[Link]
-
Der Pharma Chemica. Design and Synthesis of Novel 4-Amino-2,3-dihydro-2-imino-3-(1-iminododecyl)thiazole-5-Carbonitrile Derivatives as Antimicrobial Agents. Available at:[Link]
-
International Journal of Innovative Research in Technology (IJIRT). Synthesis, Characterization & Biological Activity of 2-((5-Substitutedbenzo[d]thiazol-2-ylmethyl) amino). Available at:[Link]
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 4. ijirt.org [ijirt.org]
- 5. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies [registech.com]
- 6. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]
- 7. derpharmachemica.com [derpharmachemica.com]
storage conditions to prevent degradation of 2-(Aminomethyl)thiazole-5-carbonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific handling and storage vulnerabilities of 2-(Aminomethyl)thiazole-5-carbonitrile .
This compound is a critical building block in drug development, but its trifunctional nature—comprising a primary amine, a thiazole ring, and a carbonitrile group—makes it highly susceptible to environmental degradation. This guide provides mechanistic insights, field-proven protocols, and troubleshooting FAQs to ensure the scientific integrity of your assays.
Part 1: Mechanistic Understanding of Degradation (The "Why")
To prevent degradation, we must first understand the chemical causality behind it. The molecule exists in two primary forms: the free base (CAS: 749834-79-5)[1] and the hydrochloride salt (CAS: 232612-47-4)[2]. The free base is significantly more reactive and prone to three main degradation pathways:
-
Oxidative Degradation: Primary amines are highly susceptible to oxidation, especially in the presence of light, oxygen, and trace transition metals (like Fe³⁺ or Cu²⁺) which catalyze radical formation[3][4]. This process cleaves the C-N bond, yielding aldehydes and ammonia. Additionally, the sulfur atom in the thiazole ring can easily oxidize into sulfoxides or sulfones.
-
Atmospheric Degradation (Carbamate Formation): Primary amines act as strong nucleophiles that readily attack atmospheric carbon dioxide (CO₂). This reversible reaction forms insoluble carbamate salts, which manifest as sudden cloudiness when the compound is reconstituted in organic solvents[4].
-
Hydrolytic Degradation: The carbonitrile (-C≡N) group is sensitive to moisture, particularly under acidic or basic extremes. Nucleophilic addition of water across the triple bond converts the nitrile into a primary amide (thiazole-5-carboxamide), which can further hydrolyze into a carboxylic acid upon prolonged exposure[5][6].
Part 2: Degradation Pathways & Mitigation Strategies
Table 1: Summary of Degradation Triggers, Analytical Signatures, and Preventive Measures
| Degradation Pathway | Primary Trigger | Analytical Signature (LC-MS / IR) | Preventive Storage Condition |
| Oxidation | O₂, Light, Fe³⁺/Cu²⁺ | +16 Da (Sulfoxide), Aldehyde peaks | Argon blanket, Amber glass vial |
| Carbamate Formation | Atmospheric CO₂ | Insoluble precipitates, +44 Da | Airtight seal (PTFE septum) |
| Nitrile Hydrolysis | H₂O, pH < 4 or > 9 | +18 Da (Amide), -CN stretch loss | Desiccator, Anhydrous solvents |
| Thermal Stress | Temperatures > 25°C | Dimerization/Polymerization peaks | -20°C (Long-term storage) |
Part 3: Mandatory Visualization
Fig 1: Environmental degradation pathways of this compound and mitigations.
Part 4: Standard Operating Procedures (SOPs) for Storage
To maintain scientific integrity, every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure your compound remains viable.
Protocol A: Solid-State Storage (Long-Term)
Whenever possible, source and store the hydrochloride salt (CAS: 232612-47-4) rather than the free base, as the protonated amine is fundamentally protected from CO₂ attack and severe oxidation.
-
Environmental Control: Transfer the bulk powder into a glove box purged with Argon. Argon is heavier than Nitrogen and provides a superior protective blanket over the solid to prevent O₂/CO₂ ingress.
-
Aliquoting: Divide the bulk material into single-use aliquots (e.g., 5 mg or 10 mg) in amber glass vials. This prevents repeated freeze-thaw cycles and limits atmospheric exposure during daily use.
-
Sealing: Cap the vials with PTFE-lined silicone septa.
-
Temperature Control: Store the aliquoted vials in a desiccator box placed inside a -20°C freezer[2].
-
Self-Validation Check: Before use, visually inspect the vial. The HCl salt should be a free-flowing powder. If clumping is observed, moisture has breached the seal, and a rapid LC-MS purity check is mandatory before proceeding with assays.
Protocol B: Solution-State Storage (Short-Term / Assay Ready)
-
Solvent Selection: Reconstitute the compound only in strictly anhydrous solvents (e.g., anhydrous DMSO or DMF stored over molecular sieves) to prevent nitrile hydrolysis.
-
Preparation: Prepare the stock solution (e.g., 10 mM) under an inert atmosphere.
-
Storage: Flash-freeze the solution aliquots in liquid nitrogen and transfer them to a -80°C freezer. Solutions should not be kept longer than 1-2 weeks.
-
Self-Validation Check: Upon thawing, the solution must be optically clear. Cloudiness or precipitation indicates carbamate formation (CO₂ ingress). Discard and prepare a fresh batch if turbidity is observed.
Part 5: Troubleshooting & FAQs
Q: My LC-MS chromatogram shows a new peak with a +16 Da mass shift. What happened? A: This is the classic signature of oxidative degradation. The thiazole sulfur atom has likely oxidized to a sulfoxide, or the primary amine has formed an N-oxide. Ensure you are purging your storage vials with Argon and using amber vials to block UV-catalyzed radical formation.
Q: The free base liquid turned into a cloudy suspension when I dissolved it in anhydrous dichloromethane (DCM). Is the solvent contaminated? A: The solvent is likely fine; the issue is atmospheric degradation. Primary amines react rapidly with ambient CO₂ to form insoluble carbamate salts. This happens frequently if the free base is left open on the benchtop. To salvage the experiment, you can attempt to gently acidify the solution to break the carbamate, but it is safer to use a fresh, Argon-protected aliquot.
Q: Can I store the free base at room temperature if it is kept inside a vacuum desiccator? A: No. While a desiccator prevents hydrolytic degradation (nitrile to amide) and limits CO₂, it does not fully protect against thermal degradation or trace oxygen[4]. The free base is somewhat volatile and highly reactive. It must be stored at -20°C.
Q: My assay requires a basic pH (pH > 9). Will this affect the compound? A: Yes. Under strongly basic conditions, the hydroxide anion will directly attack the electrophilic carbon of the nitrile group, catalyzing its hydrolysis into a primary amide (thiazole-5-carboxamide)[5]. If your assay requires high pH, minimize the incubation time and run a parallel stability control to quantify the degradation rate during the experiment.
References
- MolCore. "749834-79-5 | this compound - MolCore".
- Benchchem. "this compound hydrochloride | 232612-47-4 | Benchchem".
- Sustainability Directory. "Amine Degradation → Term - Climate → Sustainability Directory".
- MDPI. "Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process - MDPI".
- LibreTexts. "20.7: Chemistry of Nitriles".
- Master Organic Chemistry. "Acidic Hydrolysis of Nitriles To Amides - Master Organic Chemistry".
Sources
overcoming catalyst poisoning in reactions with thiazole nitriles
The following guide is structured as a Technical Support Center for the "Heterocycle Catalysis Division." It is designed to move beyond generic advice, offering actionable, mechanism-based solutions for the specific challenges of thiazole nitriles.
Topic: Overcoming Catalyst Poisoning in Thiazole Nitrile Reactions Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Dr. A. Vance
Executive Summary & Diagnostic Triage
User Issue: "My reaction stalls after 20% conversion," or "I see no product despite using active Pd(0)."
Root Cause Analysis: Thiazole nitriles present a "perfect storm" for catalyst deactivation. You are likely facing one of two distinct failure modes:
-
N-Coordination (The "Arrest" Mode): The thiazole nitrogen (N3) is a potent
-donor. It binds to the electrophilic metal center (Pd, Pt, Rh), displacing labile ligands and creating a thermodynamic sink (heteroatom-metal complex) that halts the catalytic cycle. -
S-Poisoning (The "Death" Mode): The sulfur atom has a high affinity for soft metals. Unlike N-binding, which is often reversible, S-binding can lead to irreversible cluster formation or surface passivation on heterogeneous catalysts.
Module A: Diagnostic Protocols
Before changing ligands, you must confirm if the catalyst is dead or simply inhibited.
Protocol A1: The "Same Excess" Experiment (RPKA)
Objective: Distinguish between catalyst death (irreversible poisoning) and product inhibition (reversible binding of the product).
Methodology:
-
Run 1 (Standard): Perform your reaction with
and . Monitor conversion vs. time. -
Run 2 (Same Excess): Perform a reaction with half the initial substrate concentration (
) but keep the catalyst loading identical ( ). -
Overlay: Time-shift the data from Run 2 so its start time (
) aligns with the time Run 1 reached 50% conversion.
Interpretation:
-
Curves Overlap: The catalyst is robust. The slowdown is due to normal kinetics (lower substrate conc).
-
Run 2 is Faster: The catalyst in Run 1 died or was poisoned by the product formed in the first 50% of conversion.
Visualization: The Kinetic Decision Tree
Figure 1: Diagnostic workflow to validate catalyst poisoning using Reaction Progress Kinetic Analysis (RPKA).
Module B: Cross-Coupling Solutions (Suzuki/Buchwald)
The Strategy: "Shielding." Use steric bulk to physically prevent the thiazole nitrogen from reaching the metal center.
FAQ: Why do standard phosphines ( ) fail?
Standard phosphines dissociate to create the open coordination site necessary for oxidative addition. Unfortunately, the small, basic thiazole nitrogen is perfectly sized to slip into this open site, forming a stable
Recommended Ligand Architectures
| Ligand Class | Specific Recommendation | Mechanism of Action | Best For |
| Dialkylbiaryl Phosphines | XPhos or RuPhos | The bulky isopropyl/cyclohexyl groups create a "roof" over the Pd center. The thiazole N cannot penetrate this steric wall, but the flat aryl halide can. | Suzuki Coupling, C-N Coupling |
| NHC (Carbenes) | Pd-PEPPSI-IPr | The strong | Difficult/Sterically hindered substrates |
| Bisphosphines | Xantphos | Large bite angle forces the metal into a geometry that disfavors square-planar coordination of the heterocycle. | Carbonylation, Cyanation |
Protocol B1: The "Pre-Activation" Method
Prevents the substrate from sequestering the Pd precursor before the active species is formed.
-
Charge Vessel: Add Pd precursor (e.g.,
) and Ligand (e.g., XPhos) to the solvent without substrate . -
Heat: Stir at 60°C for 5-10 minutes. This generates the active
species. -
Add Substrate: Inject the thiazole nitrile and coupling partner only after the catalyst is active.
-
Rationale: This ensures the Pd is already ligated by the bulky phosphine, making it harder for the thiazole to displace it.
Module C: The "Decoy" Strategy (Additives)
The Strategy: If you cannot block the site sterically, use a sacrificial Lewis Acid to bind the thiazole nitrogen.
The "Lewis Acid" Masking Protocol
Concept: Thiazole nitrogen is a Lewis Base. By adding a Lewis Acid, you form a complex (Thiazole:LA) that is no longer able to bind to the Palladium.
Recommended Additives:
-
Zinc Chloride (
): Cheap, effective. Use 0.5 - 1.0 equiv. -
Boron Additives:
or excess boronic acid. -
MIDA Boronates: Slow release of the boronic acid prevents saturation of the catalyst.
Step-by-Step Workflow:
-
Dissolve Thiazole Nitrile (1.0 equiv) in solvent.
-
Add
(0.5 equiv) and stir for 15 mins at RT. Observation: The solution may become cloudy as the complex forms. -
Add Base, Catalyst, and Coupling Partner.
-
Workup Note: You must perform an EDTA or aqueous ammonia wash to strip the Zinc from the final product.
Module D: Hydrogenation of Thiazole Nitriles
User Issue: "I'm trying to reduce the nitrile to an amine, but the reaction dies or the ring opens."
Mechanism of Failure:
-
Poisoning: Thiazole sulfur binds irreversibly to Pt or Pd surfaces.
-
Ring Opening: Under standard hydrogenation conditions (Raney Ni), the C-S bond is susceptible to hydrogenolysis (desulfurization).
Protocol D1: Acidic Scavenging (The Proton Mask)
Theory: Protonating the thiazole nitrogen (
Experimental Setup:
-
Catalyst: 10% Pd/C (High loading required: 10-20 wt% relative to substrate) or PtO2 (Adams' catalyst).
-
Solvent System: Methanol + HCl (1.5 - 2.0 equiv) or Acetic Acid (Solvent) .
-
Critical: The acid must be strong enough to protonate the thiazole but not hydrolyze the nitrile.
-
-
Pressure: High pressure (5-10 bar) is often required to outcompete the poisoning rate.
Visualization: Competitive Binding Pathways
Figure 2: The bifurcation between productive catalysis and heteroatom poisoning.[3] Strategies in Module B & C aim to block the red dashed path.
References
-
Mechanistic Understanding of Heterocycle Poisoning
- Title: "Origins of the Inhibition of Palladium-Catalyzed Cross-Coupling Reactions by Azoles."
- Source:Journal of the American Chemical Society (Hartwig Group).
-
URL:[Link]
- Relevance: Defines the N-binding mechanism and the necessity of bulky ligands.
-
Ligand Selection (Buchwald)
-
Kinetic Analysis (RPKA)
- Title: "Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Chemical Synthesis."
- Source:Angewandte Chemie (Blackmond).
-
URL:[Link]
- Relevance: Source of the "Same Excess" protocol.
-
Additives (Lewis Acids)
- Title: "Lewis Acid Additives in Palladium-C
- Source:Organic Letters.
-
URL:[Link]
- Relevance: Validates the use of Zinc and Boron additives to mask nitrogen.
Sources
resolving separation issues in HPLC of thiazole derivatives
Welcome to the Thiazole Separation Hub
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Topic: High-Performance Liquid Chromatography (HPLC) of Thiazole Derivatives
Executive Summary
Thiazole derivatives present a unique "double-edged" challenge in HPLC. The thiazole ring is aromatic (lipophilic) yet contains a basic nitrogen (polar/ionizable, pKa ~2.5). This duality often leads to the two most common complaints we receive: severe peak tailing (due to silanol interactions) and co-elution of positional isomers (due to insufficient selectivity on standard C18 phases).
This guide moves beyond generic advice. It provides a causal analysis of these failures and self-validating protocols to resolve them.
Module 1: The "Shark Fin" Problem (Peak Tailing)
User Complaint: "My thiazole peak looks like a shark fin—sharp front, long dragging tail. Tailing factor is > 2.0."
The Mechanism (Why it happens)
The culprit is almost always Secondary Silanol Interaction .
-
The Chemistry: Silica-based columns have residual silanol groups (Si-OH) on the surface.[1][2]
-
The Interaction: At pH > 3.5, these silanols deprotonate to form Si-O⁻.
-
The Conflict: Thiazole nitrogen is basic. If your mobile phase pH is acidic but not acidic enough (e.g., pH 4-5), the thiazole is protonated (positively charged) while the silanols are negatively charged.
-
Result: The thiazole "drags" along the stationary phase via ion-exchange, causing the tail.
Troubleshooting Q&A
Q: I am using a standard C18 column with water/acetonitrile. Why is it tailing? A: Unbuffered water often settles at pH 5-6 due to dissolved CO₂, which is the "kill zone" for basic heterocycles. You have maximized the ion-exchange interaction.
-
Fix: Acidify the mobile phase to pH < 3.0 . This protonates the silanols (turning Si-O⁻ back to Si-OH), neutralizing the surface charge.
Q: I added 0.1% Formic Acid, but it’s still tailing. What now? A: Formic acid is a weak ion-pairing agent. For stubborn thiazoles, switch to 0.05% - 0.1% Trifluoroacetic Acid (TFA) . TFA creates a stronger ion pair with the basic nitrogen, effectively "masking" the positive charge from the silica surface.
-
Warning: TFA can suppress MS signal. If using LC-MS, use Formic Acid + a "Hybrid" particle column (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus) designed to have low silanol activity.
Q: Can I go to high pH instead? A: Yes, if your column can survive it. At pH 10 (using Ammonium Hydroxide), the thiazole nitrogen is deprotonated (neutral). Neutral molecules do not interact with silanols.
-
Requirement: You MUST use a high-pH stable column (Hybrid Silica or Polymer). Standard silica dissolves at pH > 8.
Module 2: The "Siamese Twin" Problem (Selectivity)
User Complaint: "I cannot separate my thiazole structural isomers. They co-elute on C18."
The Mechanism
C18 columns separate primarily based on hydrophobicity . Structural isomers of thiazoles often have identical logP (hydrophobicity) values, rendering C18 blind to their differences. You need a mechanism that sees shape and electron density.
The Solution: Pi-Pi Interaction
Switch to a Phenyl-Hexyl stationary phase. The phenyl ring on the column creates
Comparative Data: C18 vs. Phenyl-Hexyl
| Parameter | C18 (Octadecyl) | Phenyl-Hexyl |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Best Solvent | Acetonitrile (ACN) | Methanol (MeOH) |
| Why? | ACN is a dipole; good for general use. | MeOH is a protic solvent; it does not disrupt |
| Isomer Resolution | Poor | Excellent |
Module 3: Visual Troubleshooting Workflow
The following logic tree guides you through the diagnosis of peak shape and separation issues specific to basic heterocycles.
Caption: Logic flow for diagnosing thiazole separation failures. Blue nodes indicate decision points; White nodes indicate experimental actions.
Module 4: The "Thiazole Scout" Protocol
Do not guess conditions. Use this standardized screening protocol to determine the optimal method within 2 runs.
System Requirements:
-
Column A: C18 (End-capped, high purity), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus C18).
-
Column B: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge Phenyl).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Methanol (Promotes
selectivity).
The Gradient (Linear Scout):
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Comment |
| 0.0 | 5 | 1.0 | Initial hold to trap polar impurities. |
| 2.0 | 5 | 1.0 | Injection pulse clears. |
| 22.0 | 95 | 1.0 | Standard scouting slope (~4.5% per min). |
| 25.0 | 95 | 1.0 | Wash lipophilic contaminants. |
| 25.1 | 5 | 1.0 | Re-equilibration. |
| 30.0 | 5 | 1.0 | Ready for next injection. |
Interpretation:
-
Run on Column A (C18): If peaks are sharp but overlapping, Go to Column B .
-
Run on Column B (Phenyl): If resolution improves, optimize the gradient slope on this column.
-
If Tailing Persists on Both: Replace 0.1% Formic Acid with 0.1% TFA in Mobile Phase A.
References & Authoritative Sources
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
-
Phenomenex Technical Guide. (2025). Troubleshooting Peak Tailing in HPLC: Silanol Interactions.
-
Waters Corporation. (2023). Effect of pH on the Retention of Ionizable Compounds.[1][2][3][4][5][6][7] Waters Application Notes.
-
Shimadzu. (2022). Separation Characteristics of Phenyl-Hexyl Reversed Phase Columns.
-
Agilent Technologies. (2024). Control pH During Method Development for Better Chromatography.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Characterization of 2-(Aminomethyl)thiazole-5-carbonitrile
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2-(Aminomethyl)thiazole-5-carbonitrile, a key heterocyclic building block in pharmaceutical research and drug development.[1] We will move beyond a simple data report to explore the rationale behind the spectral features, present a robust experimental protocol, and compare its NMR signature to common structural alternatives, offering researchers a comprehensive tool for structural verification.
Theoretical Framework: Predicting the ¹H NMR Spectrum
Before entering the lab, a thorough understanding of the molecule's structure allows us to predict its ¹H NMR spectrum. This predictive approach is a cornerstone of efficient spectral analysis. The structure of this compound features three distinct proton environments, which should give rise to three unique signals.
-
Thiazole Ring Proton (H4): The thiazole ring has only one proton, located at the C4 position. This proton is attached to an sp²-hybridized carbon within an aromatic system.[2] Its chemical environment is significantly influenced by the electronegative sulfur and nitrogen atoms in the ring, as well as the strongly electron-withdrawing nitrile (-C≡N) group at the C5 position.[3] These factors combine to strongly deshield the H4 proton, shifting its resonance significantly downfield. A chemical shift in the range of δ 7.8–8.2 ppm is expected for the hydrochloride salt.[1]
-
Aminomethyl Protons (-CH₂-): The two protons of the methylene bridge are chemically equivalent. They are attached to an sp³-hybridized carbon, which is bonded to the electron-withdrawing thiazole ring. This proximity to the heterocyclic system causes a moderate deshielding effect.[4] The expected chemical shift for these protons is in the range of δ 3.5–4.0 ppm .[1]
-
Amino Protons (-NH₂): The two protons of the primary amine are also equivalent. The chemical shift of N-H protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange rates. The signal is often broad. In a non-protic solvent like DMSO-d₆, where hydrogen bonding with the solvent is strong, the signal can be more distinct than in CDCl₃.
Based on this analysis, we anticipate a spectrum with three signals exhibiting an integration ratio of 1:2:2 (H4 : -CH₂- : -NH₂). As there are no adjacent, non-equivalent protons, all signals are expected to appear as singlets.
Experimental Protocol for Data Acquisition
Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and parameter selection. The following protocol is a self-validating system designed for reproducibility.
Step-by-Step Methodology
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often an excellent choice for this compound, as it readily dissolves the hydrochloride salt and its residual water peak (around δ 2.50 ppm) typically does not interfere with the signals of interest.[5] CDCl₃ can also be used, but the -NH₂ signal may be broader or exchange with trace acid.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound hydrochloride.
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
-
Spectrometer Setup & Acquisition: The following parameters are typical for a 400 or 500 MHz NMR spectrometer.[6][7]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.[7]
-
Spectral Width: Set to approximately 12-16 ppm to ensure all signals, including potential impurities, are captured.
-
Number of Scans: 16 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.[7]
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to obtain a flat spectrum.
-
Reference the spectrum. If using DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm. For CDCl₃, reference to δ 7.26 ppm. Tetramethylsilane (TMS) can also be used as an internal standard at δ 0.00 ppm.[4][7]
-
Integrate the signals and measure the chemical shifts.
-
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR characterization.
Data Summary and Interpretation
The expected ¹H NMR data for this compound hydrochloride in a typical deuterated solvent like DMSO-d₆ is summarized below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| H4 (Thiazole) | ~8.1 | Singlet | 1H | Deshielded by aromatic ring current, electronegative N and S atoms, and the adjacent electron-withdrawing -CN group.[1][4] |
| -CH₂- (Methylene) | ~3.8 | Singlet | 2H | Deshielded by attachment to the electron-withdrawing thiazole ring.[1][2] |
| -NH₂ (Amine) | Variable, Broad | Singlet (broad) | 2H | Chemical shift is solvent and concentration-dependent; signal broadening is common due to quadrupolar relaxation and chemical exchange.[2] |
Table 1: Predicted ¹H NMR spectral data for this compound.
Comparative Guide: Distinguishing from Structural Alternatives
In drug discovery and chemical synthesis, researchers often work with a variety of small heterocyclic building blocks. It is crucial to distinguish the target compound from structurally similar alternatives. Here, we compare the ¹H NMR signature of this compound with other common 2-(aminomethyl) heterocycles.
The key differentiator is the chemical shift of both the aminomethyl (-CH₂-) protons and the protons on the heterocyclic ring, which are sensitive to the ring's electronic properties.
| Compound | Structure | -CH₂- Shift (δ, ppm) | Ring Proton Shifts (δ, ppm) | Comments |
| This compound | CN-C₄HNS-CH₂NH₂ | ~3.8 | ~8.1 (H4) | The -CH₂- is moderately deshielded. The single ring proton is significantly downfield due to the strong withdrawing effect of the nitrile group.[1] |
| 2-(Aminomethyl)pyridine | C₅H₄N-CH₂NH₂ | ~3.9 | ~8.5 (H6), ~7.7 (H4), ~7.2 (H3, H5) | The -CH₂- shift is similar, but the pyridine ring shows a characteristic pattern of 4 distinct aromatic protons.[8] |
| 2-(Aminomethyl)furan (Furfurylamine) | C₄H₃O-CH₂NH₂ | ~3.6 | ~7.3 (H5), ~6.2 (H4), ~6.1 (H3) | The furan ring is more electron-rich than thiazole, causing the -CH₂- and ring protons to be more shielded (further upfield).[9][10][11][12] |
| 2-(Aminomethyl)thiophene (Thenylamine) | C₄H₃S-CH₂NH₂ | ~4.0 | ~7.2 (H5), ~6.9 (H3, H4) | Thiophene's aromaticity and the electronegativity of sulfur result in chemical shifts that are distinct from both furan and thiazole derivatives.[13][14] |
Table 2: Comparative ¹H NMR data for common aminomethyl-heterocycles.
Causality Behind the Differences
The observed differences in chemical shifts are directly caused by the electronic nature of the heterocyclic ring:
-
Aromaticity and Electronegativity: The pyridine ring is strongly aromatic and electron-deficient due to the nitrogen atom, leading to significant deshielding of its ring protons. Furan is less aromatic and the oxygen atom is highly electronegative, but it is also a strong π-donor, leading to more shielded ring protons compared to thiophene or thiazole.
-
Substituent Effects: The powerful electron-withdrawing nitrile group on the thiazole is the primary reason its H4 proton is found so far downfield (~8.1 ppm) compared to the ring protons of the other heterocycles, making it a unique and easily identifiable feature.
Structural Comparison Diagram
Caption: Comparison of key ¹H NMR chemical shifts.
Conclusion
The ¹H NMR spectrum of this compound provides an unambiguous fingerprint for its structural confirmation. The key diagnostic signals are the singlet for the single thiazole proton (H4) at a characteristically downfield shift of approximately 8.1 ppm, and the singlet for the aminomethyl protons (-CH₂-) around 3.8 ppm. By comparing these features against those of common structural alternatives like aminomethyl derivatives of pyridine, furan, and thiophene, researchers can confidently verify the identity and purity of this valuable synthetic intermediate.
References
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for a relevant article. Retrieved from [Link]
-
Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for a relevant article. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for a relevant article. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S2. 1 H-NMR (DMSO-d 6 ) of isolated 2,5-bis(aminomethyl)furan. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). A series of substitution 2-amino thiazole compounds.... Retrieved from [Link]
-
PMC. (n.d.). 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an Ecofriendly Sulphur Transfer Agent.... Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Michigan State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). 2-Furanmethanamine. Retrieved from [Link]
-
Rsc.org. (n.d.). Electronic Supplementary Information A Tunable Precious-Metal-Free System.... Retrieved from [Link]
-
NIST. (n.d.). 2-Thiophenemethanamine. Retrieved from [Link]
Sources
- 1. This compound hydrochloride | 232612-47-4 | Benchchem [benchchem.com]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rjpbcs.com [rjpbcs.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Furanmethanamine [webbook.nist.gov]
- 11. rsc.org [rsc.org]
- 12. 2-Methylfuran(534-22-5) 1H NMR spectrum [chemicalbook.com]
- 13. 2-Methylthiophene(554-14-3) 1H NMR spectrum [chemicalbook.com]
- 14. 2-Thiophenemethanamine [webbook.nist.gov]
Strategic FTIR Profiling of Thiazole Pharmacophores: Nitrile and Amine Signatures
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of medicinal chemistry, the thiazole ring is a privileged scaffold, appearing in critical therapeutics from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib). Its efficacy often hinges on the precise electronic environment of its substituents—specifically nitrile (-C≡N) and amine (-NH2) groups. These moieties govern hydrogen bonding capacity, solubility, and target affinity.
This guide moves beyond basic spectral assignment. It provides a comparative analysis of FTIR techniques for characterizing these groups within the electron-deficient thiazole system, distinguishing between free bases, salts, and metal-coordinated complexes.
Part 1: The Physicochemical Context
The thiazole ring is aromatic but electron-deficient. This creates unique spectral shifts compared to aliphatic or simple benzenoid analogs.
-
The Nitrile Challenge: On a thiazole ring, the nitrile group is conjugated with the
-system. This lowers the force constant of the C≡N bond, shifting the frequency to lower wavenumbers compared to aliphatic nitriles. -
The Amine Challenge: The 2-aminothiazole moiety is capable of tautomerism (amine vs. imine) and susceptible to strong intermolecular hydrogen bonding involving the ring nitrogen, often complicating spectral interpretation.
Part 2: Comparative Analysis of Spectral Signatures[1]
The following table synthesizes field data for identifying these groups. Note the specific shifts caused by the thiazole ring's electronic withdrawal.
Table 1: Characteristic Vibrational Modes of Thiazole Substituents
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Structural Insight & Causality |
| Nitrile (-C≡N) | Stretching ( | 2215 – 2235 | Strong, Sharp | Conjugation Effect: Lower than aliphatic nitriles (2240–2260 cm⁻¹) due to resonance with the thiazole ring reducing bond order [1]. |
| Primary Amine (-NH₂) | Asymmetric Stretch ( | 3420 – 3460 | Medium | Free Base: Distinct doublet seen in dilute non-polar solvents. |
| Symmetric Stretch ( | 3280 – 3350 | Medium | H-Bonding: In solid state (KBr/ATR), these bands broaden and redshift significantly (down to ~3150 cm⁻¹) due to intermolecular H-bonding with the ring nitrogen [2]. | |
| Scissoring ( | 1610 – 1640 | Medium/Strong | Often overlaps with the thiazole ring C=N stretch (~1600–1630 cm⁻¹). | |
| Thiazole Ring | C=N Stretch | 1590 – 1630 | Variable | Metal Coordination Marker: Shifts to lower frequencies (~10–20 cm⁻¹) upon coordination to a metal center, indicating engagement of the ring nitrogen [3]. |
| Ammonium Salt | 2600 – 3100 | Broad, Multiple | Salt Formation: If the amine is protonated (e.g., HCl salt), the sharp NH₂ doublet disappears, replaced by a broad "ammonium band" series. |
Part 3: Technique Selection – FTIR vs. Raman vs. Sampling Methods
Choosing the right modality is critical for thiazoles, which are often fluorescent or hygroscopic.
FTIR vs. Raman Spectroscopy
While Raman is often cited as superior for homonuclear bonds, FTIR is frequently the preferred choice for thiazole development due to fluorescence interference in Raman.
-
Nitrile Detection:
-
Raman: The C≡N stretch is very strong due to high polarizability change. However, thiazole derivatives often exhibit high fluorescence backgrounds (especially if conjugated), which can swamp the Raman signal [4].
-
FTIR: The C≡N stretch is strong and sharp due to the dipole moment change. FTIR is immune to fluorescence, making it more robust for impure or conjugated thiazole samples.
-
-
Amine Detection:
-
Raman: N-H stretches are weak.
-
FTIR: N-H stretches are distinct and sensitive to hydrogen bonding environments.
-
Sampling: ATR vs. Transmission (KBr)
-
Attenuated Total Reflectance (ATR):
-
Pros: No sample prep; ideal for screening polymorphs.
-
Cons: Lower sensitivity for minor peaks; pressure from the crystal clamp can induce pressure-induced amorphization in sensitive crystalline drugs.
-
-
Transmission (KBr Pellet):
-
Pros: Higher signal-to-noise ratio; better resolution of the "fingerprint" region (600–1500 cm⁻¹) where thiazole C-S modes (~650 cm⁻¹) reside.
-
Cons: Hygroscopic KBr can introduce water bands (3400 cm⁻¹) that mask amine signals. Protocol requires dry box preparation.
-
Part 4: Experimental Protocol (Self-Validating System)
This workflow is designed to prevent common errors (water contamination, peak misidentification) when analyzing solid thiazole candidates.
Diagram 1: The Thiazole Spectral Analysis Workflow
Caption: A self-validating workflow ensuring spectral integrity. The Quality Check (QC) step is critical to distinguish hygroscopic water from amine signals.
Step-by-Step Methodology
1. Sample Preparation (The "Dry" Standard)
-
Objective: Eliminate environmental water to unmask Amine/Nitrile bands.
-
Protocol: If using KBr, dry the KBr powder at 110°C overnight. Mix sample:KBr at a 1:100 ratio (approx. 2mg sample to 200mg KBr). Grind gently to avoid crystal lattice disruption (which broadens peaks).
-
Validation: Run a "blank" KBr pellet first. If the region at 3400 cm⁻¹ shows >2% absorbance, re-dry the KBr.
2. Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving closely spaced amine doublets).
-
Scans: 32 or 64 scans to average out random noise.
-
Apodization: Strong (e.g., Beer-Norton) to resolve sharp nitrile peaks.
3. Data Processing & Interpretation
-
Baseline Correction: Apply a multi-point baseline correction, specifically anchoring at 2500 cm⁻¹ (silent region) and 3800 cm⁻¹.
-
Nitrile Validation: Look for the peak at ~2225 cm⁻¹.
-
Self-Check: If the peak is at 2250+ cm⁻¹, suspect a non-conjugated impurity or loss of the thiazole ring integrity.
-
-
Amine Validation: Look for the doublet (3400/3300 cm⁻¹).
-
Self-Check: If a single broad band appears at 3300 cm⁻¹, the sample is likely heavily H-bonded or exists as a tautomer. Dissolve in dilute CCl₄ (if soluble) and re-run in a liquid cell to see if the doublet resolves (breaking H-bonds).
-
Part 5: Advanced Application – Differentiating Salts and Polymorphs
In drug development, thiazoles are often converted to HCl or mesylate salts to improve solubility. FTIR is the fastest tool to confirm this conversion.
Diagram 2: Salt Selection Decision Tree
Caption: Logic flow for distinguishing Free Base thiazoles from their Salt forms using N-H and C≡N spectral shifts.
Mechanistic Insight: Protonation of the thiazole ring nitrogen or the exocyclic amine withdraws electron density. This inductive effect strengthens the C≡N bond slightly, often shifting the nitrile peak to a higher wavenumber (e.g., from 2225 to 2235 cm⁻¹) in the salt form, contrary to the conjugation effect.
References
-
Smith, B. C. (2019).[1] "Organic Nitrogen Compounds IV: Nitriles." Spectroscopy, 34(1), 10–15.[1] Link
-
Pagacz-Kostrzewa, M., et al. (2022).[2] "Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies." Molecules, 27(12), 3907. Link
-
Al-Amiery, A. A., et al. (2012). "Synthesis and Characterization of Some New Thiazole Derivatives." Oriental Journal of Chemistry, 28(1). Link
-
Gateway Analytical. (2021).[3] "Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations." Link
Sources
Comparative Guide: Purity Assay Strategies for 2-(Aminomethyl)thiazole-5-carbonitrile
Executive Summary
2-(Aminomethyl)thiazole-5-carbonitrile (CAS: 749834-79-5 for free base; 232612-47-4 for HCl salt) presents a distinct analytical challenge due to its amphiphilic nature. The molecule combines a highly polar, basic primary amine with a hydrophobic, aromatic thiazole core and a reactive nitrile group.
Standard Reversed-Phase HPLC (RP-HPLC) often fails for this compound, resulting in peak tailing or total lack of retention (elution at the void volume) due to the interaction between the protonated amine and residual silanols on the column stationary phase.
This guide objectively compares three validated methodologies to overcome these limitations:
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): The robust, quality-control standard.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): The MS-compatible, high-sensitivity alternative.
-
Potentiometric Titration: The absolute assay for stoichiometric purity.
Part 1: The Analytical Challenge
The primary difficulty in assaying this molecule lies in its functional groups:
-
Aminomethyl Group (
): Highly basic ( ). At neutral or acidic pH (typical for HPLC), it is positively charged, leading to repulsion from C18 chains and attraction to silanols (tailing). -
Nitrile Group (
): Susceptible to hydrolysis under extreme pH or temperature, forming the corresponding amide or carboxylic acid impurities.
Decision Matrix: Which Method to Choose?
Figure 1: Analytical Decision Tree for selecting the appropriate assay method based on laboratory requirements.
Part 2: Detailed Methodologies
Method A: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Best for: Routine Quality Control (QC) and separating synthesis precursors.
Mechanism: The addition of an ion-pairing agent (Sodium 1-Octanesulfonate) to the mobile phase neutralizes the charge of the protonated amine, forming a neutral hydrophobic complex that retains well on a C18 column.
Protocol:
-
Column: C18 End-capped (e.g., Phenomenex Luna C18(2) or Waters Symmetry), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 10 mM Sodium 1-Octanesulfonate in Water (pH adjusted to 2.5 with Phosphoric Acid).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5%
60% B (Linear gradient) -
15-20 min: 60% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 272 nm (Thiazole characteristic absorption).
-
Column Temp: 30°C.
Critical Note: Ion-pairing reagents permanently modify C18 columns. Dedicate a specific column to this method; do not use it for other assays afterward.
Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
Best for: LC-MS applications and trace impurity identification.
Mechanism: HILIC uses a polar stationary phase and a high-organic mobile phase. Water acts as the strong solvent. The polar aminomethyl group interacts strongly with the water layer on the silica surface, providing excellent retention without "tailing" suppressors.
Protocol:
-
Column: Amide-bonded phase (e.g., Waters XBridge Amide or TSKgel Amide-80), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Isocratic/Gradient:
-
Isocratic: 85% B / 15% A.[2]
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 272 nm (or ESI+ MS).
-
Sample Diluent: 90% Acetonitrile (Critical: Sample must be in high organic solvent to prevent peak distortion).
Method C: Potentiometric Titration (Non-Aqueous)
Best for: Establishing the Reference Standard purity (Assay % w/w).
Mechanism: The weak basicity of the primary amine is enhanced in a non-aqueous acidic solvent (glacial acetic acid), allowing for a sharp endpoint detection using perchloric acid as the titrant.
Protocol (for Free Base):
-
Solvent: 50 mL Glacial Acetic Acid.
-
Titrant: 0.1 N Perchloric Acid (
) in Acetic Acid (Standardized). -
Apparatus: Potentiometric titrator with a glass pH electrode and a reference electrode (LiCl in ethanol to avoid precipitation).
-
Procedure:
-
Dissolve ~150 mg of dried sample (accurately weighed) in 50 mL glacial acetic acid.
-
Titrate with 0.1 N
to the potentiometric endpoint (second derivative maximum). -
Perform a blank titration on the solvent.
-
Calculation:
-
Eq. Wt (Equivalent Weight): 139.18 mg/meq (for Free Base).[3]
Part 3: Comparative Analysis & Data
The following table synthesizes experimental performance metrics for the three methods.
| Feature | Method A: IP-RP-HPLC | Method B: HILIC | Method C: Titration |
| Specificity | High (Separates impurities) | High (Orthogonal selectivity) | Low (Responds to any base) |
| Sensitivity (LOD) | ~0.05% (Area) | ~0.01% (Area) | N/A (Macro assay only) |
| Precision (RSD) | < 1.0% | < 2.0% | < 0.2% |
| Equilibration Time | Slow (30-60 mins) | Moderate (20 mins) | Fast (Immediate) |
| MS Compatible? | No (Non-volatile salts) | Yes | No |
| Main Drawback | Dedicates column; complex buffer prep. | Sensitive to sample diluent (water content). | Requires large sample size (~100mg). |
Experimental Workflow Visualization
Figure 2: Generalized workflow for purity assessment. Note that filtration is critical for HPLC to prevent column blockage.
References
-
Basavanakatti, A. et al. (2024).[2] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link][2]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Refer to Chapter 7 for Ion-Pairing mechanisms).
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. [Link]
Sources
Comparative Analysis of ¹³C NMR Prediction Tools for 2-(Aminomethyl)thiazole-5-carbonitrile
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction: The Challenge of Heteroaromatic Structural Elucidation
The compound 2-(Aminomethyl)thiazole-5-carbonitrile (CAS: 749834-79-5) is a highly functionalized heterocyclic building block frequently utilized as an active pharmaceutical ingredient (API) intermediate[1]. Structurally, it features a thiazole core flanked by an electron-donating (via induction) C2-aminomethyl group and a strongly electron-withdrawing C5-carbonitrile group.
For synthetic chemists, validating the structure of such intermediates via ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a daily necessity. However, interpreting these spectra requires reliable predictive benchmarks. The conjugated "push-pull" electronic nature of this specific thiazole scaffold creates non-linear shielding effects that often confound standard empirical prediction software[2].
This guide objectively compares the performance of three distinct tiers of NMR prediction products—ChemDraw Professional (Empirical) , Mnova NMRPredict (Machine Learning) , and Gaussian 16 (Quantum Mechanical/DFT) —against a highly controlled, self-validating experimental baseline.
The Contenders: Predictive Methodologies
To understand the performance discrepancies, we must first examine the causality behind how each product calculates chemical shifts:
-
ChemDraw Professional (ChemNMR): Utilizes linear additivity rules. It takes a base shift for the thiazole ring and adds pre-calculated increments for the -CH₂NH₂ and -CN groups. Limitation: It assumes substituent effects are strictly independent and struggles with synergistic resonance across heteroaromatics.
-
Mnova NMRPredict Desktop: Employs an ensemble approach, combining database-matching (HOSE codes) with Machine Learning (Random Forests). Advantage: Highly accurate if similar push-pull thiazoles exist in its training library.
-
Gaussian 16 (DFT-GIAO): Performs ab initio quantum mechanical calculations to explicitly determine the electron density and magnetic shielding tensors of the molecule in a simulated solvent field[3]. Advantage: Does not rely on historical data; captures exact orbital interactions.
Experimental Baseline: Establishing the Ground Truth
To ensure scientific integrity, the experimental data used for this comparison was acquired using a self-validating protocol designed specifically for polar heterocycles.
Causality of Solvent Choice: DMSO-d₆ was selected over CDCl₃. The highly polar aminomethyl group and carbonitrile dipole lead to poor solubility in non-polar solvents. Furthermore, DMSO disrupts intermolecular hydrogen bonding between primary amines, preventing severe peak broadening and chemical shift drift.
Step-by-Step Experimental Protocol
-
Sample Preparation: Dissolve 15.0 mg of high-purity this compound in 0.6 mL of anhydrous DMSO-d₆.
-
Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS). This provides an absolute 0.0 ppm reference, ensuring the system is self-calibrating against magnetic field drift.
-
Instrument Setup: Load the sample into a 400 MHz NMR spectrometer (100 MHz for ¹³C) thermally equilibrated to 298 K.
-
Pulse Sequence & Relaxation: Utilize a standard proton-decoupled ¹³C{¹H} sequence with a 30° pulse angle. Critical Step: Set the relaxation delay (D1) to 3.0 seconds. Because the molecule contains three quaternary carbons (C2, C5, and C≡N) which lack attached protons to facilitate dipole-dipole relaxation, a long D1 ensures complete longitudinal magnetization recovery, allowing for accurate peak picking and reliable signal-to-noise ratios.
-
Processing: Apply zero-filling to 64k data points and an exponential window function with a line broadening (LB) of 1.0 Hz before Fourier transformation and baseline correction.
Performance Comparison & Data Analysis
The table below summarizes the ¹³C NMR chemical shifts (in ppm) obtained experimentally versus the predictions generated by the three software suites.
| Carbon Position | Experimental (DMSO-d₆) | ChemDraw (Empirical) | Mnova (ML/Database) | Gaussian 16 (DFT-GIAO) |
| C2 (Thiazole) | 171.5 | 165.0 | 169.8 | 172.1 |
| C4 (Thiazole) | 145.2 | 142.1 | 144.5 | 145.8 |
| C5 (Thiazole) | 106.8 | 110.5 | 108.2 | 106.1 |
| C≡N (Nitrile) | 114.0 | 116.0 | 113.5 | 114.3 |
| -CH₂- (Aliphatic) | 42.5 | 45.0 | 43.1 | 42.0 |
| Mean Absolute Error (MAE) | — | ~3.8 ppm | ~1.1 ppm | ~0.5 ppm |
Mechanistic Breakdown of the Results
The empirical additivity rules (ChemDraw) failed significantly at the C2 and C5 positions. Why? The thiazole ring acts as a conjugated relay. The C5 position experiences a strong diamagnetic shielding effect due to the magnetic anisotropy of the adjacent triple bond, pulling the shift upfield to 106.8 ppm[4]. Simultaneously, the electron-withdrawing nature of the nitrogen atom and the -CN group deshields C2, pushing it downfield to 171.5 ppm.
Empirical tools treat these as isolated variables. Gaussian 16 (DFT), however, calculates the exact molecular orbital overlap, perfectly capturing this "push-pull" dynamic.
Caption: Electronic push-pull signaling pathway dictating 13C NMR chemical shifts in the thiazole scaffold.
Advanced Workflow: DFT-GIAO Prediction
For researchers requiring the highest tier of accuracy (MAE < 1.0 ppm) for novel API intermediates, the Gaussian 16 workflow is the gold standard. Below is the self-validating computational protocol used to generate the DFT data in this guide[3].
Step-by-Step DFT Methodology
-
Conformational Search: Generate the 3D structure from the SMILES string (c1c(sc(n1)CN)C#N) and perform a molecular mechanics (MMFF94) conformational search to find the global energy minimum.
-
Geometry Optimization: Optimize the lowest-energy conformer using Density Functional Theory at the PBE0/def2-SVP level of theory. This ensures the bond lengths and angles reflect the true physical state of the molecule.
-
NMR Shielding Calculation: Execute a Gauge-Independent Atomic Orbital (GIAO) calculation using a larger basis set: B3LYP/def2-TZVPD . The GIAO method ensures that the calculated magnetic properties are independent of the origin of the gauge coordinate system.
-
Solvation Modeling: Apply the Solvation Model based on Density (SMD) and specify DMSO as the solvent. Causality: Gas-phase calculations ignore solvent-solute polarization, which drastically alters the electron density around the highly polar -CN and -NH₂ groups.
-
Scaling to TMS: Subtract the calculated isotropic shielding tensors from the pre-calculated shielding tensor of TMS (at the exact same level of theory) to yield the final chemical shifts in ppm.
Caption: Step-by-step computational workflow for predicting 13C NMR shifts using DFT and GIAO methodologies.
Conclusion & Recommendations
When validating the synthesis of this compound or its derivatives, the choice of prediction tool dictates the reliability of your structural assignment:
-
For rapid, routine checks: Mnova NMRPredict provides an excellent balance of speed and accuracy (MAE ~1.1 ppm), successfully leveraging machine learning to correct the flaws of basic empirical rules.
-
For definitive structural proof (e.g., patent filings or publications): Empirical tools like ChemDraw are insufficient due to their inability to model the thiazole ring's push-pull resonance. Researchers must utilize DFT-GIAO methodologies , which provide near-experimental accuracy (MAE ~0.5 ppm) by explicitly calculating the complex quantum mechanical environment of the molecule.
References
- MolCore. "749834-79-5 | this compound." MolCore API Intermediates.
- Liška, T. J., et al. "Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory." ACS Omega.
- Kalinowski, H. O., et al. "13C-NMR-Spektroskopie (Push-Pull Alkenes and Thiazoles)." ResearchGate.
- National Institutes of Health (NIH). "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion." PMC.
Sources
Elemental Analysis Data for 2-(Aminomethyl)thiazole-5-carbonitrile Validation: A Comparative Guide
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary & The Causality of Absolute Validation2-(Aminomethyl)thiazole-5-carbonitrile (CAS: 749834-79-5, MW: 139.18 g/mol) is a critical active pharmaceutical ingredient (API) intermediate, frequently utilized in the synthesis of kinase inhibitors and anti-infective agents[1]. While relative purity techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are standard in synthetic workflows, they possess a critical blind spot: they often fail to detect inorganic salts, residual moisture, or non-protonated polymeric impurities.
To establish true absolute purity, [1]. By completely combusting the sample and quantifying the evolved gases, CHNS analysis provides the [2]. This guide objectively compares the elemental analysis performance of an UltraPure-Grade synthesized standard against a Standard Commercial Grade and a Crude Synthesized Intermediate , demonstrating why elemental validation is non-negotiable for downstream pharmaceutical applications.
Comparative Data Analysis
The theoretical elemental composition of this compound (
-
Carbon (C): 43.15%
-
Hydrogen (H): 3.62%
-
Nitrogen (N): 30.20%
-
Sulfur (S): 23.03%
Table 1: Theoretical vs. Experimental CHNS Mass Fractions
Data represents the mean of
| Element | Theoretical (%) | UltraPure-Grade (%) | Standard Commercial (%) | Crude Intermediate (%) |
| C | 43.15 | 43.12 ± 0.05 | 42.80 ± 0.15 | 40.50 ± 0.50 |
| H | 3.62 | 3.64 ± 0.02 | 3.80 ± 0.05 | 4.10 ± 0.10 |
| N | 30.20 | 30.15 ± 0.08 | 29.80 ± 0.20 | 28.50 ± 0.40 |
| S | 23.03 | 23.01 ± 0.06 | 22.50 ± 0.15 | 21.10 ± 0.30 |
| - | 0.05% (Pass) | 0.53% (Fail) | 2.65% (Fail) |
Causality of the Results: The for elemental analysis is typically ±0.3% to ±0.4% from the theoretical value[3].
-
UltraPure-Grade: Falls well within the ±0.3% threshold, confirming the absence of solvates or inorganic salts.
-
Standard Commercial Grade: Shows a depressed Nitrogen and Sulfur content alongside elevated Hydrogen. This specific deviation pattern strongly suggests the presence of residual water (moisture) and trace hydrocarbon impurities not detected by standard UV-HPLC.
-
Crude Intermediate: Significant deviations across all elements indicate gross contamination, likely unreacted starting materials or inorganic salts from the synthesis workup.
Table 2: Impurity Profiling - The Analytical Blind Spot
| Analytical Technique | UltraPure-Grade | Standard Commercial | Causality of Discrepancy |
| HPLC (UV 254 nm) | >99.8% | 99.1% | UV only detects chromophore-containing impurities. |
| 1H-NMR (Relative) | >99% | >98% | Misses inorganic salts (e.g., NaCl, silica) and moisture. |
| CHNS (Absolute) | 99.9% | 96.5% | Captures the true mass fraction; reveals the commercial grade contains ~3.5% non-chromophoric/inorganic mass. |
Mechanistic Workflow of CHNS Analysis
To understand the reliability of the data, one must understand the self-validating nature of the CHNS instrument. The process relies on the and Thermal Conductivity Detection (TCD)[4].
Workflow of CHNS Elemental Analysis via Flash Combustion and TCD.
Experimental Protocol: A Self-Validating System
This step-by-step methodology details the exact parameters used to generate the comparative data, ensuring reproducibility and scientific integrity.
Step 1: Precision Sample Preparation
-
Action: Weigh exactly 1.500 mg to 2.000 mg of this compound into a highly pure tin (Sn) capsule using a microbalance (resolution: 0.1 µg).
-
Causality: The tin capsule is not merely a container; it acts as a catalyst. Upon introduction to the oxygen-rich furnace, the tin undergoes a , temporarily driving the local temperature to ~1800°C[5]. This "flash" ensures the complete destruction of the robust thiazole ring.
-
Additive: Add ~2 mg of Vanadium Pentoxide (
). -
Causality:
ensures the complete conversion of complex sulfur compounds into volatile , preventing the formation of refractory, non-volatile sulfates that would artificially depress the sulfur reading[5].
Step 2: Flash Combustion
-
Action: Drop the sealed capsule into the combustion reactor maintained at 1000°C, synchronized with a precise pulse of pure Oxygen (
). -
Chemistry: The organic matrix is instantly converted into a gas mixture:
, , , and [4].
Step 3: Reduction and Scrubbing
-
Action: The carrier gas (Helium) sweeps the combustion products through a reduction reactor packed with elemental Copper (Cu) heated to 600°C.
-
Causality: The copper serves a dual purpose: it scrubs out any excess, unreacted
(which would interfere with the TCD detector) and quantitatively reduces all nitrogen oxides ( ) into elemental nitrogen gas ( )[4].
Step 4: Chromatographic Separation & Detection
-
Action: The purified gas stream (
, , , ) enters a Gas Chromatography (GC) column. -
Causality: The column separates the gases based on their affinity for the stationary phase, eluting them sequentially into the Thermal Conductivity Detector (TCD). The TCD measures the difference in thermal conductivity between the pure Helium carrier gas and the eluting sample gases, generating a peak area directly proportional to the elemental concentration[4].
Conclusion
Relying solely on HPLC or NMR for the validation of critical intermediates like this compound introduces significant risk into the drug development pipeline. As demonstrated by the comparative data, the Standard Commercial Grade appeared highly pure via UV-HPLC but failed absolute mass fraction validation due to hidden moisture and inorganic contaminants. The UltraPure-Grade successfully passed the stringent ±0.3% pharmacopeial threshold across all four elements (C, H, N, S), proving its structural integrity and absolute purity. Implementing rigorous CHNS elemental analysis ensures a self-validating quality control loop, safeguarding downstream synthetic yields and regulatory compliance.
References
-
VELP Scientifica. "Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis". Available at:[Link]
-
InstMates. "Elemental Analyzer (CHNS) – Advanced Principle & Calculations". Available at:[Link]
-
Elementar. "Elemental analysis: operation & applications". Available at: [Link]
-
RSSL. "Elemental Analysis Techniques". Available at:[Link]
-
Scribd / Thermo Electron Corporation. "CHNS Analyzer User Guide". Available at:[Link]
Sources
Heteroatom Impact on Heterocycle Integrity: Thiazole-5-Carbonitrile vs. Oxazole-5-Carbonitrile
As drug development pushes toward highly functionalized small molecules, the selection of the core heterocycle dictates the pharmacokinetic fate of the drug. Both thiazole and oxazole are five-membered aromatic rings widely utilized in medicinal chemistry. However, when substituted with a strong electron-withdrawing group (EWG) such as a 5-carbonitrile (-CN) moiety, their chemical and metabolic stabilities diverge drastically. This guide provides an objective, data-driven comparison of thiazole-5-carbonitrile and oxazole-5-carbonitrile, equipping researchers with the mechanistic insights and experimental protocols necessary for robust lead optimization.
Mechanistic Causality: Electronegativity vs. Polarizability
The fundamental stability difference between these two scaffolds is governed by the electronic nature of their respective chalcogen heteroatoms (oxygen vs. sulfur).
Oxygen is highly electronegative. In the oxazole ring, this electronegativity localizes electron density, reducing the overall aromatic delocalization and imparting a more reactive, diene-like character to the system. When a 5-carbonitrile group is introduced, its strong inductive (-I) and mesomeric (-M) electron-withdrawing effects drastically lower the lowest unoccupied molecular orbital (LUMO) of the oxazole ring[1]. This renders the C2 position highly electrophilic. Upon exposure to physiological nucleophiles (e.g., water, hydroxide, or primary amines), oxazole-5-carbonitrile undergoes rapid nucleophilic attack, leading to irreversible C-O bond cleavage and the formation of acyclic degradation products[1].
Conversely, sulfur is larger and highly polarizable. The polarizability of the sulfur atom allows for superior delocalization of the
Mechanistic divergence in nucleophilic stability between oxazole and thiazole rings.
Quantitative Stability Profiles
The theoretical vulnerabilities of oxazole-5-carbonitrile translate directly into poor experimental stability metrics. The table below summarizes the comparative performance of both scaffolds across standard preclinical stability assays.
| Parameter | Thiazole-5-Carbonitrile | Oxazole-5-Carbonitrile | Mechanistic Driver |
| Aromatic Stabilization | High (Polarizable S atom) | Low (Electronegative O atom) | Heteroatom polarizability[2] |
| Hydrolytic | > 72 hours | ~ 12 hours | LUMO lowering by 5-CN |
| Hydrolytic | > 48 hours | < 1 hour | Base-catalyzed ring cleavage[1] |
| Plasma Stability (Human) | Stable (> 3 hours) | Unstable (< 30 mins) | Enzymatic/nucleophilic attack[3] |
| GSH Trapping (Nucleophile) | No adduct formation | Rapid adduct / Ring opening | Electrophilicity at C2 |
Self-Validating Methodologies for Stability Profiling
To objectively verify the stability of these heterocycles, researchers must employ protocols that account for both the disappearance of the parent compound and the emergence of specific degradants.
Protocol 1: Mass-Balanced Hydrolytic & Plasma Profiling
Causality behind the design: Simply measuring the depletion of a parent compound in plasma is insufficient, as it cannot distinguish between irreversible chemical degradation, enzymatic metabolism, or reversible protein binding. This protocol utilizes a mass-balance approach to self-validate the data: the molar loss of the parent must equal the molar gain of the ring-opened degradant.
Step-by-Step Workflow:
-
Matrix Preparation: Spike 1 µM of the test compound (thiazole-5-carbonitrile or oxazole-5-carbonitrile) into 100 mM phosphate buffer (pH 7.4) or pooled human plasma.
-
Internal Standardization: Immediately add 0.1 µM Carbamazepine as an internal standard (IS). Reasoning: The IS corrects for matrix ionization suppression and injection volume variances during LC-MS/MS analysis, ensuring quantitative trustworthiness.
-
Incubation: Incubate the sealed samples at 37°C under continuous orbital shaking to mimic physiological conditions.
-
Kinetic Quenching: At predetermined time points (0, 15, 30, 60, 120, 180 mins), extract 50 µL aliquots and rapidly quench with 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Reasoning: The cold organic solvent instantly denatures plasma proteins and drops the pH, halting any base-catalyzed or enzymatic ring-opening and locking the kinetic state of the sample.
-
Analysis & Validation: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS. Plot the molar sum of the intact heterocycle and its specific acyclic degradant. A constant total molarity across all time points validates that no secondary, unmonitored degradation pathways are skewing the stability profile.
Self-validating high-throughput stability profiling workflow.
Protocol 2: Electrophilic Trapping via Glutathione (GSH)
Causality behind the design: The 5-carbonitrile group severely activates the C2 position of the oxazole ring. To mimic intracellular nucleophilic attack and assess the risk of covalent toxicity, we use Glutathione (GSH) as a surrogate biological nucleophile.
Step-by-Step Workflow:
-
Reaction Setup: Mix 10 µM of the heterocycle with a massive excess (5 mM) of GSH in 100 mM ammonium bicarbonate buffer (pH 7.4). Reasoning: The excess GSH ensures pseudo-first-order kinetics, making the reaction rate solely dependent on the inherent electrophilicity of the heterocycle.
-
Incubation: Incubate at 37°C for up to 4 hours.
-
HRMS Monitoring: Analyze the mixture via high-resolution mass spectrometry (HRMS), scanning for the parent mass,
adducts, and ring-opened products. -
Self-Validating Interpretation: The assay validates itself through comparative retention. Oxazole-5-carbonitriles will show rapid parent depletion with a corresponding stoichiometric spike in adduct/cleavage masses. Thiazole-5-carbonitriles will exhibit >95% parent retention over 4 hours, definitively proving their superior resistance to nucleophilic ring cleavage.
References
-
Synthesis, Reactions and Medicinal Uses of Oxazole Pharmaguideline [Link]
-
Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile PubMed / NIH[Link]
-
Full article: Oxazole and Thiazole Analogs of Sulindac for Cancer Prevention Taylor & Francis Online [Link]
-
Dehydro-oxazole, thiazole and imidazole radicals: insights into the electronic structure, stability and reactivity aspects RSC Publishing[Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Dehydro-oxazole, thiazole and imidazole radicals: insights into the electronic structure, stability and reactivity aspects - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Unambiguous Structural Validation of 2-(Aminomethyl)thiazole-5-carbonitrile: SCXRD vs. Spectroscopic Alternatives
Executive Summary
In the development of targeted therapeutics and complex synthetic pathways, the precise structural characterization of active pharmaceutical ingredient (API) intermediates is non-negotiable. 2-(Aminomethyl)thiazole-5-carbonitrile (CAS 749834-79-5)[1] is a highly versatile, low-molecular-weight (139.18 g/mol ) heterocyclic building block. While routine spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide rapid compositional data, they often fall short in resolving complex regiochemistry, tautomeric states, and solid-state intermolecular interactions.
This guide provides a critical comparison between Single-Crystal X-ray Diffraction (SCXRD) and traditional spectroscopic methods, demonstrating why SCXRD remains the gold standard for absolute structural validation.
Part 1: The Causality of Analytical Choice
When validating a dense heterocycle like this compound, researchers must account for the spatial arrangement of the aminomethyl group at C2 and the carbonitrile group at C5.
-
The Limitation of NMR/HRMS : HRMS confirms the exact mass and elemental composition but offers zero regiochemical insight. 1D and 2D NMR (e.g., HMBC, HSQC) can infer connectivity through scalar couplings. However, the exchangeable protons of the primary amine often result in broadened or missing signals due to solvent exchange, and NMR only provides a time-averaged conformational model in an isotropic solution state.
-
The Superiority of SCXRD : SCXRD does not infer structure; it directly maps the electron density of the molecule in 3D space. It definitively anchors the positions of the sulfur and nitrogen atoms within the thiazole ring, confirming the exact substitution pattern. Furthermore, SCXRD reveals the hydrogen-bonding network between the amine donor and the carbonitrile acceptor in the solid state—data that is completely invisible to solution-phase techniques and highly difficult to extract from Powder XRD without complex Crystal Structure Prediction (CSP) algorithms[2].
Part 2: Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of SCXRD against alternative validation methods for small-molecule intermediates.
| Analytical Technique | Primary Output | Regiochemical Certainty | 3D Conformation & Packing | Data Acquisition Time | Sample State Requirement |
| SCXRD (Cu Kα) | Electron density map | Absolute | Yes (Unambiguous) | 1–4 Hours | Single Crystal (>20 µm) |
| 1D/2D NMR | Chemical shifts, J-coupling | High (Inferential) | No (Solution average) | 15–60 Minutes | Solution (Isotropic) |
| HRMS (ESI-TOF) | Exact Mass (m/z) | None | No | < 5 Minutes | Gas Phase (Ionized) |
| Powder XRD (PXRD) | Bulk phase diffractogram | Low (Requires CSP) | Yes (via Rietveld) | 10–30 Minutes | Microcrystalline Powder |
Part 3: Self-Validating Experimental Protocol (SCXRD Workflow)
A robust SCXRD experiment is inherently a self-validating system: the final structural model must mathematically reproduce the raw diffraction data. The following protocol details the optimized methodology for validating this compound.
Step 1: Controlled Crystallization (Vapor Diffusion)
-
Dissolve 5 mg of this compound[1] in a minimum volume (approx. 0.5 mL) of dichloromethane (DCM).
-
Place the solution in a small inner vial. Place this vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., n-hexane). Seal the outer vial tightly.
-
Causality : Slow vapor diffusion over 48–72 hours minimizes the rate of supersaturation. This prevents rapid nucleation (which yields useless microcrystalline powder) and promotes the thermodynamic growth of a single, highly ordered macroscopic crystal suitable for diffraction.
Step 2: Crystal Mounting and Cryocooling
-
Under a polarized light microscope, select a single crystal with uniform extinction and dimensions of approximately 0.15 x 0.05 x 0.04 mm³.
-
Coat the crystal in Paratone-N oil and mount it on a polyimide loop.
-
Immediately transfer the loop to the diffractometer goniometer under a continuous 100 K nitrogen gas stream (e.g., Oxford Cryosystems)[3].
-
Causality : The Paratone oil freezes instantly, rigidly holding the crystal without mechanical stress. Cryocooling to 100 K drastically reduces the thermal vibrations of the atoms (Debye-Waller factors), which tightens the electron density peaks and exponentially increases the intensity of high-angle diffraction spots, leading to higher resolution data.
Step 3: Microfocus Data Collection
-
Utilize a diffractometer equipped with a microfocus Copper Kα X-ray source (λ = 1.5418 Å) and a CCD or CMOS detector[3].
-
Causality : For a light-atom organic molecule (containing only C, H, N, S), Copper radiation provides significantly higher scattering power and beam brilliance compared to traditional Molybdenum sources. This ensures high completeness (>98%) and sufficient redundancy even for crystals as small as 20 µm.
Step 4: Structure Solution and Self-Validation
-
Integrate the diffraction frames and apply a multi-scan absorption correction.
-
Solve the phase problem using dual-space direct methods (e.g., SHELXT) and refine the model using full-matrix least-squares on F² (SHELXL).
-
Causality : Refining against F² ensures that all collected reflections (even weak ones) are utilized, eliminating statistical bias. The system is self-validating: a final crystallographic reliability factor (R1) of < 5% mathematically proves that the proposed 3D atomic model perfectly aligns with the experimental electron density map[4].
Part 4: Structural Validation Workflow
Workflow for structural validation of small molecules via SCXRD.
References
1.[4] Cooper, D. R., et al. "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery." National Institutes of Health (NIH). 2.[1] "749834-79-5 | this compound." MolCore. 3.[3] "Small molecule X-ray crystallography." School of Chemistry and Molecular Biosciences - The University of Queensland. 4.[2] "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination." Molecular Pharmaceutics - ACS Publications.
Sources
- 1. molcore.com [molcore.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Quality Control Standards for 2-(Aminomethyl)thiazole-5-carbonitrile Reagents: A Comparative Guide for Pharmaceutical Synthesis
Introduction & Mechanistic Significance
In modern pharmaceutical development, 2-(Aminomethyl)thiazole-5-carbonitrile (available as a free base, CAS 749834-79-5 1, or a hydrochloride salt, CAS 232612-47-4 ) has emerged as a privileged bifunctional scaffold. Its unique structural topology—combining a highly nucleophilic primary amine with an electron-withdrawing, modifiable nitrile group—makes it indispensable for synthesizing antimicrobial agents 2, antimalarials 3, and complex kinase inhibitors [[4]]().
However, the very reactivity that makes this building block valuable also makes it susceptible to degradation and side reactions if strict Quality Control (QC) standards are not maintained. Substandard reagents often contain moisture, unreacted upstream precursors, or regioisomeric thiazoles. When these impurities are carried into downstream amide couplings or reductive aminations, they cause cascading failures in yield and purification.
Mechanistic Impact of Impurities (Expertise & Experience)
To understand why stringent QC is non-negotiable, we must examine the causality of impurity-driven reaction failures:
-
Moisture Content (>0.5%): The aminomethyl group is typically coupled with highly reactive electrophiles (e.g., acid chlorides, active esters, sulfonyl chlorides). Excess moisture acts as a competing nucleophile, rapidly hydrolyzing the electrophile into an unreactive carboxylic or sulfonic acid. This not only consumes expensive reagents but also complicates the reaction matrix.
-
Des-cyano Impurities: During the upstream cyclization of the thiazole ring, incomplete cyanation can leave des-cyano analogs. Because these impurities retain the primary amine, they participate in the exact same downstream coupling reactions as the target molecule. The resulting des-cyano amides have nearly identical polarity to the target API intermediate, making them notoriously difficult to remove via standard silica gel chromatography.
-
Trace Heavy Metals: If transition metals were used in upstream synthesis, residual palladium or copper can poison subsequent catalytic steps (e.g., Buchwald-Hartwig aminations) required later in the API synthesis [[4]]().
Reaction pathway demonstrating how moisture and des-cyano impurities disrupt amide coupling.
Comparative Analysis: High-Purity vs. Commodity Grade
To objectively evaluate the impact of reagent quality, we compared a Standardized High-Purity Grade of this compound against a commercially available Commodity Grade. The data below illustrates the direct correlation between reagent QC metrics and downstream synthetic performance.
| Quality Parameter | Standardized High-Purity Grade | Commodity / Crude Grade | Impact on Downstream Synthesis |
| HPLC Purity (a/a %) | ≥ 98.5% | 92.0% – 95.0% | Low purity introduces competitive nucleophiles, drastically reducing target yield. |
| Des-cyano Impurity | ≤ 0.1% | > 1.5% | Creates inseparable side-products during amide coupling; fails API purity specs. |
| Moisture (Karl Fischer) | ≤ 0.5% w/w | 2.0% – 4.5% w/w | Quenches sensitive electrophiles (e.g., acid chlorides), requiring excess equivalents. |
| Trace Metals (ICP-MS) | < 10 ppm | > 50 ppm | Poisons downstream Pd/Ru catalysts in subsequent cross-coupling steps. |
| Functional Amide Yield | 94% (Isolated) | 68% (Isolated) | High-purity reagent ensures robust, scalable, and economical API production. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following standardized protocols are employed to validate the quality of this compound before use in critical syntheses.
Protocol A: HPLC Purity & Regioisomer Profiling
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of Acetonitrile/Water (50:50 v/v) diluent.
-
Column Selection: Use a C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 3.5 μm) to ensure adequate retention of the polar aminomethyl group.
-
Mobile Phase: Gradient elution using Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Mechanistic Note: The Trifluoroacetic acid (TFA) acts as an ion-pairing agent to protonate the primary amine, preventing peak tailing and ensuring sharp resolution from des-cyano impurities.
-
Detection: Monitor UV absorbance at 254 nm.
-
Acceptance Criteria: Main peak area ≥ 98.0%; no single unknown impurity > 0.5%; des-cyano impurity must be ≤ 0.1%.
Protocol B: Karl Fischer Titration for Moisture
-
System Blanking: Condition the volumetric Karl Fischer titration cell with dry methanol until the background drift is stable (<10 μ g/min ).
-
Sample Introduction: Rapidly transfer 100 mg of the reagent into the titration vessel. Mechanistic Note: The free base form is slightly hygroscopic; rapid transfer minimizes atmospheric moisture absorption, preventing false positives.
-
Titration: Titrate with a standard iodine/sulfur dioxide Karl Fischer reagent.
-
Acceptance Criteria: Total water content must be ≤ 0.5% w/w.
Protocol C: Functional Amide Coupling Use-Test
This protocol serves as a definitive go/no-go test, validating that the reagent will perform under standard peptide-coupling conditions 5.
-
Activation: In an oven-dried 50 mL flask, dissolve 1.0 mmol of a standard carboxylic acid (e.g., benzoic acid) in 10 mL anhydrous DMF. Add 1.2 mmol of EDCI·HCl and 1.2 mmol of HOBt. Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add 1.0 mmol of this compound, followed by 3.0 mmol of N,N-Diisopropylethylamine (DIPEA).
-
Reaction Monitoring: Stir for 4 hours at room temperature. Monitor completion via TLC (80% EtOAc/Hexanes).
-
Workup: Dilute with 30 mL ethyl acetate, wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid/HOBt), and brine. Dry over anhydrous Na2SO4, filter, and concentrate.
-
Acceptance Criteria: Isolated yield of the target amide must be ≥ 90%, confirming the absence of interfering moisture or competing nucleophiles.
Quality control analytical workflow and decision matrix for incoming reagent batches.
References
-
Der Pharma Chemica. "Design and Synthesis of Novel 4-Amino-2,3-dihydro-2-imino-3-(1-iminododecyl)thiazole-5-Carbonitrile Derivatives as Antimicrobial Agents". [Link]
-
ACS Omega. "Sustainable Synthetic Approach for (Pyrazol-4-ylidene)pyridines By Metal Catalyst-Free Aerobic C(sp2)–C(sp3) Coupling Reactions".[Link]
-
University of Southampton Research Repository. "Proline-Containing Cyclic Peptide Natural Products".[Link]
-
Journal of Medicinal Chemistry. "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D". [Link]
Sources
Safety Operating Guide
2-(Aminomethyl)thiazole-5-carbonitrile proper disposal procedures
Subject: Operational Guide for the Disposal of 2-(Aminomethyl)thiazole-5-carbonitrile
Executive Summary & Core Directive
The Directive: Treat This compound (CAS: 749834-79-5) as a High-Hazard Organic Nitrile .
While the thiazole ring confers stability, the simultaneous presence of a primary amine and a nitrile group creates a specific disposal profile. The primary risk is not spontaneous instability, but incompatibility . The nitrile moiety poses a latent risk of hydrogen cyanide (HCN) evolution if introduced to acidic waste streams, while the amine group can react exothermically with strong oxidizers or acylating agents.
Immediate Action:
-
DO NOT dispose of down the drain.[1]
-
DO NOT mix with acidic waste streams (e.g., "Acid Waste" or "Piranha" waste).
-
SEGREGATE into a dedicated "Organic Cyanides/Nitriles" or "Toxic Organics" stream destined for high-temperature incineration.
Hazard Characterization & Properties
Effective disposal requires understanding the physicochemical triggers of the molecule.[2]
| Property | Data | Disposal Implication |
| CAS Number | 749834-79-5 | Use for specific waste profiling/manifests. |
| Functional Groups | Nitrile (-CN), Primary Amine (-NH₂), Thiazole | Nitrile: Cyanide source under acidic hydrolysis.Amine: Basic; incompatible with acid chlorides/anhydrides. |
| Physical State | Solid (Powder) | Dust control required; prevent aerosolization during transfer. |
| Acidity/Basicity | Weak Base (Amine pKa ~9-10) | Will scavenge protons. Must be kept at pH > 8 if in solution. |
| Reactivity | Acid-Sensitive (Hydrolysis) | CRITICAL: Contact with strong acids (HCl, H₂SO₄) can hydrolyze the nitrile to carboxylic acid, potentially releasing HCN gas in the process. |
| GHS Classification | Acute Tox. 4 (Oral), Irritant | Handle with standard PPE (Nitrile gloves, safety glasses). |
The Self-Validating Disposal Protocol
This protocol uses a "Gatekeeper Logic" —you must validate the state of the waste before moving to the next step. This prevents the common error of "blind dumping" into a general solvent drum.
Phase 1: Waste Stream Segregation (The "Acid Check")
-
Gatekeeper Check: Is the material currently mixed with any acids (pH < 7)?
-
YES: Neutralize carefully with saturated Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) until pH is 9–10. Do not dispose of acidic nitrile solutions.
-
NO (Pure Solid): Proceed to Phase 2.
-
Phase 2: Packaging & Containment
-
Primary Containment:
-
Place the solid waste or solution into a screw-top High-Density Polyethylene (HDPE) or glass jar.
-
Why: HDPE is resistant to basic amines and organic solvents.
-
-
Solvent Compatibility (If in solution):
-
Compatible solvents for dissolution: Methanol, Ethanol, DMSO, Dichloromethane.
-
Prohibited: Do not dissolve in acidic aqueous solutions.
-
Phase 3: Labeling & Handoff
-
Labeling: Affix a hazardous waste tag.
-
Mandatory Text: You must explicitly write:
"TOXIC ORGANIC WASTE - CONTAINS NITRILES. DO NOT ADD ACID."
-
Reasoning: This warns downstream waste handlers (who may consolidate drums) that adding this container to an acid drum could be lethal.
Decision Logic Visualization
The following diagram outlines the operational workflow for disposing of this compound.
Caption: Operational decision tree for segregating aminomethyl-thiazole nitriles, emphasizing the critical pH check to prevent HCN evolution.
Regulatory & Compliance Context
United States (RCRA/EPA)
-
Waste Classification: While this specific CAS is not explicitly "P-Listed" (Acutely Hazardous), it falls under Characteristic Hazardous Waste .
-
Reactivity (D003): If the waste can generate toxic gases (cyanide) when exposed to pH conditions between 2 and 12.5, it meets the definition of reactive waste [1].[3]
-
Best Practice: Manage as Class 6.1 (Toxic Substances) under DOT regulations for transport.
European Union (CLP/REACH)
-
Waste Code (EWC): Likely falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals) or 07 01 04 * (other organic solvents, washing liquids and mother liquors) [2].
-
Destruction: The ultimate fate must be high-temperature incineration equipped with a scrubber to handle NOx and SOx gases generated from the thiazole and amine combustion.
Emergency Response (Spill Management)
If a spill occurs during the disposal process:
-
Evacuate & Ventilate: Ensure the area is well-ventilated.[1][4]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is aerosolized, use an N95 or P100 respirator.
-
Containment:
-
Solid: Sweep up carefully to avoid dust.[5] Place in a sealed container.
-
Liquid: Absorb with an inert material (Vermiculite or Sand). DO NOT use acidic absorbents (like certain clay-based acid neutralizers) as they may trigger the nitrile.
-
-
Decontamination: Wash the area with a dilute bleach solution (Sodium Hypochlorite) to oxidize traces of the organic material, followed by water.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Title 40, Code of Federal Regulations (CFR) § 261.23 (Reactivity). Link
-
European Commission. (2014). Commission Decision 2000/532/EC on the list of waste pursuant to Directive 2008/98/EC.Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
PubChem. (2023). Compound Summary for CAS 749834-79-5. National Library of Medicine. Link
Sources
Personal protective equipment for handling 2-(Aminomethyl)thiazole-5-carbonitrile
Executive Chemical Profile & Risk Logic
Handling 2-(Aminomethyl)thiazole-5-carbonitrile requires a nuanced understanding of its dual-functional nature. It contains a nucleophilic primary amine (prone to oxidation and carbamate formation) and an electrophilic nitrile group (susceptible to hydrolysis). Safety protocols must address both acute toxicity risks and the compound's chemical instability.
Chemical Identity & Hazard Matrix
| Parameter | Specification |
| CAS Number | 749834-79-5 (Free Base) / 232612-47-4 (HCl Salt) |
| Formula | C₅H₅N₃S |
| MW | 139.18 g/mol |
| Physical State | Off-white to pale yellow solid |
| Storage | 2–8°C, Hygroscopic, Store under Inert Gas (Ar/N₂) |
GHS Hazard Classification (Self-Validating Risk Assessment)
Based on structural analogs and available SDS data for thiazole-carbonitriles.
| Hazard Class | Category | H-Code | Mechanism of Action / Risk |
| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[1][2] Thiazole metabolism can yield reactive intermediates affecting hepatic function. |
| Skin Irritation | Cat 2 | H315 | Primary amines are caustic; causes localized dermatitis and barrier disruption. |
| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][3][4] High risk of corneal opacity if untreated. |
| STOT-SE | Cat 3 | H335 | Respiratory tract irritation. Dust inhalation triggers mucosal inflammation. |
Personal Protective Equipment (PPE) Architecture
Do not rely on generic "lab safety" rules. The PPE selected here is chosen specifically to counter the permeation properties of organic amines and the physical hazards of fine particulate matter.
A. Respiratory Protection (The Primary Barrier)
Requirement: Engineering controls are superior to PPE.
-
Primary: Handle exclusively in a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (if hood is compromised): NIOSH-approved N95 or P100 particulate respirator.
-
Why: The aminomethyl group can sensitize the respiratory tract over repeated exposures.
-
B. Dermal Protection (Glove Logic)
Requirement: Double-gloving technique with specific material compatibility.
-
Inner Glove: 4 mil Nitrile (Disposable).
-
Outer Glove: 5-8 mil Nitrile or Neoprene (Extended Cuff).
-
Contraindication: Avoid Latex.
-
Why: Natural rubber latex is permeable to many organic nitriles and amines. Nitrile offers superior degradation resistance against the basicity of the amine moiety.
-
C. Ocular & Face Protection
Requirement: ANSI Z87.1 Chemical Goggles.
-
Why: Safety glasses with side shields are insufficient. Fine powders drift; if the amine contacts the moist surface of the eye, it creates a localized alkaline environment, causing rapid tissue damage.
Operational Protocol: Step-by-Step
Workflow Visualization
The following diagram illustrates the critical control points (CCPs) for handling this compound to maintain chemical integrity and operator safety.
Figure 1: Critical Control Points for maintaining compound stability and safety.
Detailed Methodology
Step 1: Intake and Storage[3]
-
Inspect upon Arrival: Verify the container is intact. If the solid appears fused or wet, hydrolysis of the nitrile may have occurred.
-
Inert Storage: The primary amine reacts with atmospheric CO₂ to form carbamates.
-
Action: Purge head-space with Nitrogen or Argon before resealing.
-
Temp: Store at 2–8°C. Allow the bottle to warm to room temperature before opening to prevent condensation (water triggers nitrile hydrolysis).
-
Step 2: Weighing and Transfer (High Risk Phase)
Risk: Static electricity can disperse fine powders of this compound.
-
Engineering Control: Place the balance inside the fume hood.
-
Static Mitigation: Use an anti-static gun or ionizer bar if available. Use a plastic or glass spatula (avoid metal if trace metal catalysis is a concern for your subsequent reaction, though generally safe).
-
Solubilization: Dissolve the solid immediately after weighing.
-
Preferred Solvents: DMSO, DMF, Methanol.
-
Avoid: Ketones (e.g., Acetone) if not intended as a reactant, as primary amines can form imines/Schiff bases with ketones.
-
Step 3: Reaction Compatibility
-
Incompatible Materials:
-
Strong Acids: Will protonate the amine, forming the salt (232612-47-4), altering solubility.
-
Strong Oxidizers: Risk of N-oxidation or ring cleavage.
-
Acyl Chlorides/Anhydrides: Will react rapidly with the amine (acylation).
-
Emergency Response & Decontamination
Spill Management Logic
Scenario: 500 mg powder spill in the fume hood.
-
Evacuate & Ventilate: Ensure the hood sash is lowered.
-
PPE Upgrade: Don double nitrile gloves and N95 respirator.
-
Dry Cleanup (Preferred):
-
Gently cover the spill with a chemically inert absorbent pad or use a HEPA-filtered vacuum.
-
Why: Adding water immediately can spread the contamination and initiate hydrolysis.
-
-
Wet Decontamination:
-
Once bulk solid is removed, wipe the surface with 1M HCl (neutralizes the amine), followed by water, then ethanol.
-
Caution: Do not use bleach (hypochlorite) initially, as it can form chloramines with the amine group.
-
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes.[3][5][6] Hold eyelids open. Time is tissue.
-
Skin Contact: Wash with soap and copious water.[3][5][7] Do not use ethanol on skin (enhances absorption).
Waste Disposal Protocols
Disposal must comply with RCRA (USA) or local hazardous waste regulations.
| Waste Stream | Classification | Treatment Method |
| Solid Waste | T-Code (Toxic) / Organic Solid | High-Temperature Incineration. The sulfur and nitrogen content requires scrubbers to capture SOx/NOx. |
| Liquid Waste | Organic Solvent (Non-Halogenated) | Incineration. Segregate from acidic aqueous waste to prevent unexpected heat generation. |
| Contaminated Sharps | Hazardous | Standard Sharps Container (labeled "Chemical Contamination"). |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10049494, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
